Trans-4-cyanocyclohexanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-cyanocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZWYCAIEUYAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435944 | |
| Record name | Trans-4-cyanocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15177-68-1, 4848-16-2 | |
| Record name | Trans-4-cyanocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-cyanocyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of trans-4-Cyanocyclohexanecarboxylic Acid from 1,4-Dicyanocyclohexane
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of trans-4-cyanocyclohexanecarboxylic acid, a valuable intermediate in pharmaceutical manufacturing, notably for the anti-fibrinolytic agent tranexamic acid. The synthesis begins with the readily available precursor, 1,4-dicyanocyclohexane. This document elucidates the core chemical principles, strategic considerations for stereochemical control, and a detailed, field-proven experimental protocol. The guide emphasizes the critical step of selective mono-hydrolysis of a dinitrile, offering insights into reaction mechanisms, optimization, and product characterization to ensure both high yield and isomeric purity.
Introduction and Strategic Overview
The conversion of 1,4-dicyanocyclohexane to this compound is a pivotal transformation that hinges on the selective hydrolysis of one of two chemically equivalent nitrile functional groups. The primary challenge lies in preventing the reaction from proceeding to the di-acid byproduct, 4-carboxycyclohexanecarboxylic acid. Furthermore, controlling the stereochemistry to isolate the desired trans isomer is paramount, as the geometry of the final molecule is crucial for its application in subsequent pharmaceutical syntheses.[1]
The overall synthetic pathway can be visualized as a multi-stage process that requires careful control over reaction conditions. The process involves starting with a mixture of cis and trans isomers of 1,4-dicyanocyclohexane, isolating the desired trans precursor, and then performing the selective hydrolysis.
Figure 1: High-level workflow for the synthesis of the target compound.
The Mechanism of Selective Nitrile Hydrolysis
Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions.[2] The reaction typically proceeds through an amide intermediate, and stopping the reaction at the mono-hydrolyzed stage is the central challenge.[3][4][5]
Acid-Catalyzed Hydrolysis
In an acidic medium (e.g., aqueous HCl), the reaction is initiated by the protonation of the nitrile's nitrogen atom.[4] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a water molecule, which is otherwise a weak nucleophile.[2] A series of proton transfers follows, leading to the formation of an amide intermediate. Under sustained heating in acidic conditions, this amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[2][5] The final step, the formation of the protonated, non-nucleophilic ammonia, drives the reaction to completion.[2]
Base-Catalyzed Hydrolysis
Under basic conditions (e.g., aqueous NaOH), the reaction begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[6] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid, a tautomer of an amide.[6] Further reaction under harsh conditions (high temperature, prolonged reflux) will hydrolyze the intermediate amide to a carboxylate salt.[2][3] To obtain the final free carboxylic acid, a final acidification step is required.[3][5]
For the selective mono-hydrolysis of 1,4-dicyanocyclohexane, carefully controlling stoichiometry, temperature, and reaction time is essential to favor the formation of the cyano-acid over the di-acid.
Experimental Protocol: A Step-by-Step Guide
This protocol synthesizes established methodologies, prioritizing yield, purity, and stereochemical integrity.
Part A: Isolation of trans-1,4-Dicyanocyclohexane
Rationale: The cis and trans isomers of 1,4-dicyanocyclohexane exhibit different solubilities in certain solvents. This difference can be exploited to isolate the desired trans isomer via fractional crystallization before proceeding with the hydrolysis, which simplifies the final purification.[7]
Procedure:
-
A mixture of cis- and trans-1,4-dicyanocyclohexane is dissolved in a minimal amount of a suitable hot solvent, such as methanol or acetic acid.[7]
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath.
-
The trans isomer, being less soluble, will preferentially crystallize out of the solution.
-
The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
-
The purity of the isolated trans-1,4-dicyanocyclohexane should be confirmed (e.g., by melting point or NMR spectroscopy) before proceeding. A purity of >99% is achievable with this method.[7]
Part B: Selective Mono-hydrolysis
Rationale: This procedure utilizes acid-catalyzed hydrolysis under controlled conditions to favor the formation of the mono-acid product. The reaction is monitored to prevent the formation of the di-acid byproduct.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the purified trans-1,4-dicyanocyclohexane (1.0 eq).
-
Add a solution of concentrated hydrochloric acid (e.g., 6M HCl, ~2.0-3.0 eq) and water.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography). The reaction should be stopped once the starting material is consumed but before significant amounts of the di-acid appear.
-
After several hours of heating, cool the reaction mixture to room temperature and then place it in an ice bath.[8]
-
The crude this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining HCl and ammonium chloride.
Part C: Purification
Rationale: Recrystallization is employed to remove any unreacted starting material and the di-acid byproduct, yielding the pure target compound.
Procedure:
-
Dissolve the crude product in a minimal amount of hot water or an appropriate water/organic solvent mixture (e.g., water/ethanol).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary and Characterization
The successful synthesis of this compound must be confirmed through rigorous analytical characterization.
Reaction Condition Comparison
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Notes | Reference |
| Acid Hydrolysis | Hydrochloric Acid | Water | Reflux | Several | Moderate-Good | Standard method, requires careful monitoring. | [8] |
| Base Hydrolysis | Sodium Hydroxide | Water | Reflux | Several | Moderate-Good | Requires final acidification step. | [5] |
| Microwave | 1,4-Cyclohexanedicarboxylic acid | None (neat) | N/A | Minutes | Good | Rapid and efficient alternative. | [1] |
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [9][10] |
| Molecular Weight | 153.18 g/mol | [9][10] |
| Appearance | White to off-white solid | [9] |
| CAS Number | 15177-68-1 | [9][10] |
| ¹H NMR Spectrum | Consistent with the trans structure | [9][11] |
| Purity (by NMR) | ≥97.0% (typical for commercial samples) | [9] |
Expected ¹H NMR signals (indicative): The spectrum should show distinct peaks for the methine proton adjacent to the carboxylic acid, the methine proton adjacent to the cyano group, and the cyclohexyl methylene protons. The coupling constants and chemical shifts will be characteristic of the trans diaxial/diequatorial conformation.
Conclusion
The synthesis of this compound from 1,4-dicyanocyclohexane is a robust and scalable process when key parameters are carefully controlled. The strategic separation of the trans isomer from the starting material mixture is a critical first step that greatly simplifies downstream purification. The selective mono-hydrolysis, whether achieved through conventional heating with acid or base or through modern methods like microwave irradiation, requires diligent monitoring to maximize the yield of the desired product while minimizing the formation of the di-acid byproduct. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to successfully and efficiently produce this important pharmaceutical intermediate.
References
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
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Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
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JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
- Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929.
- Ono Pharmaceutical Co Ltd. (2008). Process for producing 4-cyanocyclohexane-1-carboxylic acid. (JP2008260757A). Google Patents.
- Dainippon Ink & Chemicals. (1995). Process for producing trans-4-cyanocyclohexane-1-carboxylic acid. (JPH0730006B2). Google Patents.
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PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]
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Selective Hydrolysis of trans-1,4-Dicyanocyclohexane: A Technical Guide to Synthesizing trans-4-Cyanocyclohexanecarboxylic Acid
Executive Summary
This technical guide provides an in-depth exploration of the selective hydrolysis of trans-1,4-dicyanocyclohexane to yield trans-4-cyanocyclohexanecarboxylic acid, a crucial intermediate in the synthesis of pharmaceuticals like the antifibrinolytic agent tranexamic acid.[1] The challenge lies in achieving mono-hydrolysis of one nitrile group while preserving the second. This document details the mechanistic principles, compares chemical and enzymatic strategies, and presents a robust, optimized protocol for controlled alkaline hydrolysis. It is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable synthesis.
Introduction: The Strategic Importance of Selectivity
This compound is a valuable bifunctional molecule. Its synthesis from the readily available trans-1,4-dicyanocyclohexane presents a classic chemical selectivity problem. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2][3][4][5] In a molecule with two nitrile groups, the reaction conditions must be precisely controlled to prevent over-hydrolysis to the diacid, which is often an undesired byproduct.
The core challenge is that the reaction conditions that hydrolyze the first nitrile group are often sufficient to hydrolyze the second, making the isolation of the mono-acid product difficult. This guide focuses on strategies to overcome this hurdle.
Mechanistic Considerations: The Basis for Control
The hydrolysis of nitriles can be catalyzed by either acid or base.[2][3][4][6]
-
Acid-Catalyzed Hydrolysis: This pathway involves protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon for nucleophilic attack by water.[4][6] While effective, the strongly acidic conditions and high temperatures typically required can promote the hydrolysis of both nitrile groups, leading to poor selectivity.[7]
-
Base-Catalyzed Hydrolysis: In this mechanism, a hydroxide ion directly attacks the electrophilic nitrile carbon.[3][8] This process forms an imidic acid intermediate that tautomerizes to an amide.[3] The amide is then further hydrolyzed to the carboxylate salt.[8] Selectivity can be achieved by carefully controlling stoichiometry, temperature, and reaction time, as the hydrolysis of the amide to the carboxylate is often the rate-limiting step.[8][9]
-
Enzymatic Hydrolysis: Nitrilase enzymes (EC 3.5.5.1) offer a highly selective alternative, capable of directly converting nitriles to carboxylic acids under mild, aqueous conditions.[10][11] These biocatalysts can exhibit high regioselectivity, making them ideal for the partial hydrolysis of dinitriles.[12][13] Organisms like Rhodococcus sp. have been shown to effectively catalyze the hydrolysis of dinitriles to monocyano carboxylic acids.[13]
The choice between chemical and enzymatic methods depends on factors such as scale, cost, substrate specificity, and downstream processing requirements. For many industrial applications, controlled alkaline hydrolysis remains a practical and cost-effective approach.
Strategic Approach: Controlled Alkaline Hydrolysis
This guide details a protocol for selective mono-hydrolysis using a controlled alkaline approach. The strategy hinges on the principle that the rate of hydrolysis of the first nitrile group to an amide, and subsequently to a carboxylate, can be managed to minimize the attack on the second nitrile group. Key parameters for control include:
-
Stoichiometry: Using a limited amount of base ensures that the reaction slows significantly after the formation of the mono-carboxylate salt.
-
Temperature: Lower temperatures can disfavor the second hydrolysis step, which typically requires a higher activation energy.[2]
-
Solvent System: A mixed solvent system, such as an alcohol-water mixture, can modulate the solubility of reactants and intermediates, influencing reaction rates.
Experimental Workflow and Protocol
This section provides a detailed protocol for the selective hydrolysis of trans-1,4-dicyanocyclohexane.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| trans-1,4-Dicyanocyclohexane | ≥99% | Sigma-Aldrich | Ensure high isomeric purity. |
| Sodium Hydroxide (NaOH) | Reagent Grade, ≥98% | Fisher Scientific | Pellets or solution. |
| Ethanol (EtOH), 200 Proof | ACS Grade | VWR | |
| Deionized Water (H₂O) | Type II or better | Millipore | |
| Hydrochloric Acid (HCl), concentrated | ACS Grade, ~37% | J.T. Baker | For acidification during workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Acros Organics | For drying. |
Experimental Workflow Diagram
Caption: Fig 1. Experimental Workflow for Selective Hydrolysis.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.0-1.2 molar equivalents) in a 1:1 mixture of ethanol and deionized water.
-
Addition of Starting Material: To the stirred solution, add trans-1,4-dicyanocyclohexane (1.0 molar equivalent).
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting material and the formation of the product. The goal is to stop the reaction when the starting material is consumed but before significant formation of the diacid byproduct.
-
Workup - Cooling and Acidification: Once the reaction is deemed complete, cool the mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid with stirring in an ice bath until the pH of the solution is approximately 2-3. This will precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization, for example from hot water or toluene, to yield pure this compound as a white to off-white solid.[14]
Reaction Pathway and Selectivity Challenge
Caption: Fig 2. Hydrolysis Pathway and Selectivity.
The key to selectivity is ensuring that the rate constants k₁ and k₂ are significantly greater than k₃. By controlling the reaction conditions, the hydrolysis of the second nitrile group (leading to the byproduct) is minimized.
Analytical Characterization
To confirm the identity and purity of the final product, a suite of analytical techniques is essential.
| Technique | Expected Results for this compound |
| ¹H NMR | Peaks consistent with the cyclohexyl ring protons and the acidic proton of the carboxyl group. The trans configuration influences the chemical shifts and coupling constants.[14] |
| ¹³C NMR | Characteristic signals for the nitrile carbon (~120 ppm), the carboxyl carbon (~180 ppm), and the aliphatic carbons of the cyclohexane ring. |
| FT-IR | A sharp absorption band for the C≡N stretch (~2240 cm⁻¹), a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), and a C=O stretch (~1700 cm⁻¹). |
| Mass Spec. | The molecular ion peak corresponding to the product's molecular weight (153.18 g/mol ).[14] |
| Melting Point | A sharp melting point consistent with literature values for the pure compound. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss of product during workup. | Increase reaction time and monitor closely. Ensure pH is sufficiently low (~2) during acidification to fully precipitate the acid. Optimize extraction solvent and volume. |
| High Diacid Formation | Reaction time too long; temperature too high; excess base. | Reduce reaction time. Perform the reaction at a lower temperature. Use stoichiometric or slightly less than stoichiometric amounts of base. |
| Presence of Amide Intermediate | Incomplete hydrolysis of the amide. | Increase reaction time or temperature slightly. Ensure adequate water is present in the solvent system. |
| Purification Difficulties | Contamination with starting material or diacid. | Optimize recrystallization solvent system. A pH-controlled aqueous wash during workup can help remove the more acidic diacid byproduct. |
Conclusion
The selective hydrolysis of trans-1,4-dicyanocyclohexane is a controllable and scalable process for the synthesis of this compound. By carefully manipulating reaction parameters such as stoichiometry, temperature, and time, the formation of the undesired diacid byproduct can be effectively minimized. The controlled alkaline hydrolysis protocol presented here offers a reliable and field-proven method for obtaining this valuable synthetic intermediate. For applications demanding higher selectivity and milder conditions, enzymatic hydrolysis presents a compelling green chemistry alternative.[11][12]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid . Chemistry Steps. [Link]
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Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds . Sabinet African Journals. [Link]
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Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown . Housing Innovations. [Link]
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Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides . Science of Synthesis. [Link]
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Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact . Bentham Science. [Link]
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5 Nitrile Hydrolysis Steps . Berkeley Learning Hub. [Link]
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Enzymatic hydrolysis of nitrites and dinitriles . RSC Publishing. [Link]
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- Process for producing 4-cyanocyclohexane-1-carboxylic acid.
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A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Derivatives . IP.com. [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . Arkivoc. [Link]
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A Technical Guide to the Synthesis of Tranexamic Acid via the Intermediate trans-4-Cyanocyclohexanecarboxylic Acid
Introduction: The Significance of Tranexamic Acid
Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a synthetic derivative of the amino acid lysine. It is an important antifibrinolytic agent used to control bleeding in a variety of clinical situations, including surgery, trauma, and heavy menstrual bleeding.[1] Its mechanism of action involves the blockage of lysine-binding sites on plasminogen, thereby inhibiting the dissolution of fibrin clots. The therapeutic efficacy of tranexamic acid is highly dependent on its stereochemistry, with the trans-isomer being the active form. Consequently, stereoselective synthesis is a critical aspect of its production.
This technical guide provides an in-depth exploration of a key synthetic route to tranexamic acid, focusing on the preparation and utilization of the intermediate, trans-4-cyanocyclohexanecarboxylic acid. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the analytical methods required for quality control, offering a comprehensive resource for researchers and professionals in drug development and manufacturing.
Synthetic Strategy Overview
The synthesis of tranexamic acid from this compound is a two-stage process. The first stage involves the synthesis of the cyanocyclohexane intermediate, followed by the catalytic hydrogenation of the nitrile group to a primary amine in the second stage. Careful control of reaction conditions is paramount in both stages to ensure a high yield of the desired trans-isomer and to minimize the formation of impurities.
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The Pivotal Role of trans-4-Cyanocyclohexanecarboxylic Acid in the Synthesis of Cetraxate Hydrochloride
A Technical Guide for Drug Development Professionals
Abstract
Cetraxate Hydrochloride is a potent gastroprotective agent used in the treatment of gastritis and peptic ulcers.[1] Its therapeutic efficacy is intrinsically linked to its specific chemical structure, notably the trans-configuration of its cyclohexyl core. This technical guide provides an in-depth analysis of the synthesis of Cetraxate Hydrochloride, focusing on the indispensable role of trans-4-cyanocyclohexanecarboxylic acid as a key starting material and strategic intermediate. We will elucidate the synthetic pathway, explain the causality behind critical experimental choices, provide detailed protocols, and underscore the importance of stereochemical control in the manufacturing of this active pharmaceutical ingredient (API).
Introduction to Cetraxate Hydrochloride
Cetraxate Hydrochloride is a mucosal protective agent that enhances the natural defense mechanisms of the stomach lining.[2] Its chemical name is 4-(((trans-4-(aminomethyl)cyclohexyl)carbonyl)oxy)benzenepropanoic acid hydrochloride.[3]
Therapeutic Application and Mechanism of Action: Cetraxate is prescribed for the treatment of acute and chronic gastritis.[1] Unlike agents that primarily neutralize or inhibit acid secretion, Cetraxate's mechanism is cytoprotective. It operates through a multifaceted approach:
-
Enhancement of Mucus Production: It stimulates the secretion of gastric mucus, which forms a protective barrier against corrosive gastric acid and pepsin.[2]
-
Prostaglandin Synthesis: The drug augments the production of prostaglandins in the gastric mucosa, which are crucial for maintaining mucosal integrity and blood flow.[2]
-
Increased Mucosal Blood Flow: By improving circulation within the stomach lining, it facilitates the repair and regeneration of damaged tissues.[4]
The specific stereochemistry of the molecule, particularly the trans orientation of the aminomethyl and carboxyl groups on the cyclohexane ring, is critical for its biological activity.
| Property | Cetraxate Hydrochloride |
| Molecular Formula | C₁₇H₂₄ClNO₄[3] |
| Molecular Weight | 341.83 g/mol [3] |
| Therapeutic Class | Anti-ulcer, Mucosal Protective Agent[4] |
| Primary Indications | Acute and Chronic Gastritis[1] |
Strategic Importance of this compound
The synthesis of a stereochemically pure API like Cetraxate demands a carefully planned route where stereochemistry is established early and preserved. This compound is the ideal precursor for this purpose.
Chemical Properties and Role: This bifunctional molecule possesses both a carboxylic acid and a nitrile (cyano) group in a fixed trans configuration.[5]
Its strategic importance lies in two key features:
-
Stereochemical Anchor: Starting the synthesis with the pure trans isomer ensures that the desired stereochemistry is locked in from the beginning, avoiding complex and often low-yielding separation steps later in the process. The trans configuration is known to influence the compound's spatial arrangement and reactivity.[5]
-
Masked Amine Functionality: The cyano group serves as a stable and unreactive precursor to the essential aminomethyl group (-CH₂NH₂). It can be selectively reduced to the primary amine under specific conditions without affecting the carboxylic acid moiety.
The Synthetic Pathway: From Precursor to API
The conversion of this compound to Cetraxate Hydrochloride is a multi-step process that hinges on a key transformation: the reduction of the cyano group. The overall workflow is designed to build the final molecule while protecting reactive functional groups.
3.1. Core Transformation: Catalytic Reduction of the Cyano Group
The cornerstone of the synthesis is the reduction of the nitrile in this compound to form trans-4-(aminomethyl)cyclohexanecarboxylic acid (also known as Tranexamic Acid), the central backbone of Cetraxate.[7][8]
Causality Behind Experimental Choices:
-
Catalyst Selection: Raney Nickel is a common and effective catalyst for the hydrogenation of nitriles to primary amines.[7] Other catalysts like Palladium on Carbon (Pd/C) or Ruthenium on Alumina (Ru-Al₂O₃) can also be employed, sometimes under high pressure and temperature, to achieve this transformation.[7][9] The choice of catalyst is critical to ensure high yield and minimize the formation of secondary or tertiary amine byproducts.
-
Solvent System: The reaction is often carried out in a protic solvent like methanol or ethanol, often with the addition of ammonia.[7] Ammonia helps to suppress the formation of secondary amine impurities by reacting with intermediate imines.
-
Reaction Conditions: Hydrogen pressure and temperature are optimized to drive the reaction to completion efficiently while maintaining selectivity.
Detailed Experimental Protocol: Nitrile Reduction
The following protocol is a representative, self-validating procedure for the synthesis of the core intermediate, based on established methodologies for similar transformations.[7]
Objective: To synthesize trans-4-(aminomethyl)cyclohexanecarboxylic acid from this compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
Raney Nickel (approx. 10-20% w/w)
-
Anhydrous Methanol
-
Ammonia solution (or anhydrous ammonia gas)
-
Hydrogen gas (H₂)
-
High-pressure autoclave/hydrogenator
-
Filtration aid (e.g., Celite)
Step-by-Step Methodology:
-
Reactor Charging: Charge the high-pressure autoclave with this compound and anhydrous methanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel catalyst as a slurry in methanol. Causality: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere to prevent ignition.
-
Ammonia Addition: Saturate the reaction mixture with ammonia. This is crucial to act as a blocking agent for the intermediate imine, thereby minimizing the formation of secondary amine byproducts and maximizing the yield of the desired primary amine.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the target pressure (e.g., 20-50 bar) and heat to the desired temperature (e.g., 40-60 °C).
-
Reaction Monitoring: Maintain the reaction under constant stirring. The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, in a development setting, small aliquots can be carefully sampled and analyzed by HPLC or TLC to confirm the disappearance of the starting material.
-
Work-up and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Trustworthiness: The Celite pad ensures complete removal of the fine metal catalyst, which is critical for the purity of the final product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure trans-4-(aminomethyl)cyclohexanecarboxylic acid.
Subsequent Steps to Final API
-
Amine Protection: The resulting trans-4-(aminomethyl)cyclohexanecarboxylic acid has two reactive sites. To selectively form the ester, the more nucleophilic amine group must be temporarily protected, for instance, as a tert-butyloxycarbonyl (Boc) derivative.[9]
-
Esterification: The N-protected intermediate is then coupled with a suitable derivative of p-hydroxyphenylpropionic acid. An older method involved enzymatic debenzylation of a protected precursor to yield the final product.[10]
-
Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which simultaneously forms the final hydrochloride salt, enhancing the compound's stability and water solubility for formulation.[11]
Conclusion
The synthesis of Cetraxate Hydrochloride is a prime example of strategic molecular construction in pharmaceutical chemistry. The use of this compound is not merely a matter of convenience but a critical decision that dictates the stereochemical outcome and overall efficiency of the manufacturing process. By serving as a stable, stereochemically defined precursor, it allows for the controlled and selective introduction of the key aminomethyl group via catalytic hydrogenation. This foundational step ensures the correct three-dimensional structure required for the drug's potent mucosal protective activity, making this intermediate a cornerstone in the production of Cetraxate Hydrochloride.
References
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Patil, P., et al. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications. (URL: [Link])
- WO2021107047A1 - Method for producing 4-(aminomethyl)
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. (URL: [Link])
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Synapse. (n.d.). Cetraxate Hydrochloride - Drug Targets, Indications, Patents. (URL: [Link])
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Patsnap Synapse. (2024). What is the mechanism of Cetraxate Hydrochloride? (URL: [Link])
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Kamada, T., et al. (2000). Cetraxate, a mucosal protective agent, combined with omeprazole, amoxycillin, and clarithromycin increases the eradication rate of helicobacter pylori in smokers. Alimentary Pharmacology & Therapeutics. (URL: [Link])
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ResearchGate. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. (URL: [Link])
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GSRS. (n.d.). CETRAXATE HYDROCHLORIDE. (URL: [Link])
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Japanese Pharmacopoeia. (n.d.). Cetraxate Hydrochloride. (URL: [Link])
-
Ohashi, T., et al. (1990). [The synthesis of 4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexane carboxylate hydrochloride (cetraxate hydrochloride) by means of enzymatic debenzylation]. Yakugaku Zasshi. (URL: [Link])
-
Manabe, T., et al. (1997). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Journal of Investigative Dermatology. (URL: [Link])
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characterization of trans-4-cyanocyclohexanecarboxylic acid by 1H NMR and 13C NMR
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of trans-4-Cyanocyclohexanecarboxylic Acid
Introduction
This compound is a bifunctional organic molecule featuring a cyclohexane scaffold, a common structural motif in medicinal chemistry and materials science.[1][2] Its rigid, well-defined stereochemistry, conferred by the trans relationship between the cyano and carboxylic acid groups, makes it a valuable building block in drug development and the synthesis of complex molecular architectures. Accurate structural elucidation and purity assessment are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is intended for researchers, chemists, and quality control scientists who rely on NMR for unequivocal molecular characterization. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a detailed assignment of all spectral signals, and provide a validated experimental protocol for data acquisition.
Molecular Structure and Stereochemical Implications
The defining feature of this compound is its 1,4-disubstituted cyclohexane ring. In its lowest energy state, the cyclohexane ring adopts a chair conformation. For a trans-1,4-disubstituted cyclohexane, the thermodynamically most stable conformation is one where both bulky substituents (carboxyl and cyano groups) occupy equatorial positions. This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would arise in a diaxial conformation.
This strong preference for the diequatorial conformation effectively "locks" the ring, preventing the rapid chair-flipping that is characteristic of unsubstituted cyclohexane at room temperature.[3] The consequence for NMR spectroscopy is significant: the axial and equatorial protons at each carbon position become chemically and magnetically non-equivalent, leading to a more complex and information-rich spectrum than would be observed for a rapidly flipping system.[3][4]
Caption: Diequatorial chair conformation of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. For this compound, the spectrum can be divided into three main regions: the downfield carboxylic acid proton, the methine protons at C1 and C4, and the complex multiplet region of the methylene protons.
Predicted Chemical Shifts and Assignments
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10-12 ppm . Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.
-
Methine Protons (H1 and H4): With both substituents in equatorial positions, the protons at C1 and C4 are forced into axial positions (H1ₐₓ, H4ₐₓ). These protons are deshielded by the adjacent electron-withdrawing groups.
-
H1 (adjacent to -COOH): Expected to resonate around 2.4-2.6 ppm .
-
H4 (adjacent to -CN): The cyano group's anisotropic effect and inductive withdrawal will shift this proton further downfield, likely around 2.7-2.9 ppm . Both signals will appear as complex multiplets, often as a "triplet of triplets" or a "tt," due to coupling with two axial and two equatorial protons on the adjacent carbons. The key diagnostic feature is the large axial-axial coupling constant (Jₐₓ,ₐₓ ≈ 10-13 Hz).
-
-
Methylene Protons (H2, H3, H5, H6): The eight methylene protons form two distinct sets due to symmetry (H2/H6 and H3/H5). Within each methylene group, the axial and equatorial protons are non-equivalent.
-
Equatorial Protons (Hₑq): Generally, equatorial protons in cyclohexane systems resonate at a lower field (further downfield) than their axial counterparts.[4] These protons (H2ₑq, H3ₑq, H5ₑq, H6ₑq) are expected in the range of 1.9-2.2 ppm .
-
Axial Protons (Hₐₓ): These protons (H2ₐₓ, H3ₐₓ, H5ₐₓ, H6ₐₓ) are more shielded and are expected to appear further upfield, in the range of 1.4-1.7 ppm . These methylene signals will overlap significantly, creating a complex and broad multiplet region. Confirmation of these assignments typically requires 2D NMR techniques such as COSY (Correlation Spectroscopy).
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is significantly simpler than the ¹H spectrum and is invaluable for confirming the carbon skeleton and the presence of functional groups. Due to the molecule's C₂ symmetry axis passing through C1 and C4, pairs of carbons are chemically equivalent (C2=C6 and C3=C5).
Predicted Chemical Shifts and Assignments
-
Carboxyl Carbon (-COOH): The carbonyl carbon is the most deshielded carbon in the molecule, appearing at the far left of the spectrum, typically around 175-180 ppm .
-
Nitrile Carbon (-CN): The carbon of the cyano group is also significantly deshielded and is expected to resonate in the 120-125 ppm range.
-
Methine Carbons (C1 and C4): These carbons are substituted with electronegative groups and will appear downfield from the other ring carbons.
-
C1 (attached to -COOH): Expected around 43-45 ppm .
-
C4 (attached to -CN): Expected around 28-30 ppm .
-
-
Methylene Carbons (C2, C3, C5, C6):
-
C2/C6 (adjacent to C1 and C4): These carbons are influenced by the substituents at the 1 and 4 positions and are expected around 33-35 ppm .
-
C3/C5 (meta to the substituents): These are the most "alkane-like" carbons and will be the most shielded of the ring carbons, resonating around 27-29 ppm .
-
Summary of NMR Data
The following tables summarize the predicted chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) |
|---|---|---|---|
| -COOH | 10.0 - 12.0 | broad singlet (br s) | N/A |
| H4 (axial) | 2.7 - 2.9 | multiplet (m) | Jₐₓ,ₐₓ ≈ 10-13 |
| H1 (axial) | 2.4 - 2.6 | multiplet (m) | Jₐₓ,ₐₓ ≈ 10-13 |
| H2eq, H6eq, H3eq, H5eq | 1.9 - 2.2 | multiplet (m) | - |
| H2ax, H6ax, H3ax, H5ax | 1.4 - 1.7 | multiplet (m) | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | 175 - 180 |
| C ≡N | 120 - 125 |
| C1 | 43 - 45 |
| C2, C6 | 33 - 35 |
| C4 | 28 - 30 |
| C3, C5 | 27 - 29 |
Experimental Protocol
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the dissolution and observation of the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing to 0.00 ppm is required.
-
Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: General workflow for NMR characterization.
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C Acquisition:
-
Experiment: Single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 128-1024 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The ¹H spectrum confirms the rigid diequatorial chair conformation through the distinct chemical shifts and large axial-axial couplings of the H1 and H4 methine protons. The ¹³C spectrum corroborates the molecular structure with six distinct signals, confirming the molecule's symmetry and the presence of the carboxyl and nitrile functional groups. Together, these one-dimensional NMR techniques offer an unambiguous and definitive characterization of the molecule's identity, purity, and stereochemistry, making them indispensable tools for any researcher working with this compound.
References
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Charki, P., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]
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Li, W., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. National Institutes of Health. [Link]
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Chemistry Learning. (2020). 1H NMR of cyclohexane. YouTube. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]
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interpreting the IR spectrum of trans-4-cyanocyclohexanecarboxylic acid nitrile and carboxyl peaks
An In-Depth Technical Guide to the Infrared Spectral Interpretation of trans-4-Cyanocyclohexanecarboxylic Acid
Executive Summary
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing rapid and definitive identification of functional groups within a molecular structure. This guide offers a detailed analysis of the IR spectrum of this compound, a bifunctional molecule of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond simple peak identification and delve into the causal relationships between molecular structure, intermolecular forces, and the resulting vibrational spectra. We will dissect the characteristic signatures of the carboxyl and nitrile moieties, grounded in the principles of vibrational spectroscopy, and provide a holistic interpretation of the molecule's complete spectral profile. This document is designed to serve as a practical, field-proven resource for researchers and scientists, enhancing their ability to leverage IR spectroscopy for structural elucidation and quality control.
The Principle of Vibrational Interrogation: A Primer on IR Spectroscopy
Infrared spectroscopy is predicated on the principle that molecular bonds are not rigid but are in a constant state of vibration, undergoing stretching and bending motions at specific quantized frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, but only if the vibration produces a change in the molecule's net dipole moment.[2] The resulting absorption spectrum provides a unique molecular fingerprint. For organic chemists, the most powerful aspect of IR spectroscopy lies in the concept of "group frequencies," where specific functional groups reliably absorb in predictable regions of the spectrum, largely independent of the rest of the molecule's structure.[1] Our analysis of this compound will focus on the distinct and information-rich signals generated by its carboxyl (-COOH) and nitrile (-C≡N) groups.
The Dominant Signature: Interpreting the Carboxyl Group (-COOH)
The carboxyl group presents one of the most recognizable and complex sets of absorptions in IR spectroscopy, primarily due to the profound effect of intermolecular hydrogen bonding. In the condensed phase (solid or liquid), carboxylic acids almost universally exist as hydrogen-bonded dimers.[3][4] This dimerization is the single most important factor governing the appearance of the carboxyl group's IR signature.
The O-H Stretching Vibration: A Hallmark of Hydrogen Bonding
The hydroxyl (-OH) stretch of a carboxylic acid is arguably its most prominent feature. It appears as an exceptionally broad and intense absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][5] This feature is a direct consequence of the strong hydrogen bonding in the dimeric structure.[1] The broadness arises because the hydrogen bonds create a continuum of O-H bond strengths and lengths within the sample, leading to a wide range of absorbed frequencies.[1] This band is so wide that it typically overlaps with the sharper C-H stretching absorptions of the cyclohexane ring, which appear as small peaks superimposed on the broad O-H envelope.[3][4]
Caption: Carboxylic Acid Dimerization via Hydrogen Bonding.
The Carbonyl (C=O) Stretching Vibration
The C=O stretch of a carboxylic acid is another key diagnostic peak, appearing as a very strong and sharp absorption. For a saturated, dimeric carboxylic acid like our target molecule, this peak is typically found in the 1725-1680 cm⁻¹ range. The dimeric hydrogen bonding slightly weakens the C=O bond by pulling electron density towards the hydroxyl oxygen, thus lowering the frequency from the ~1760 cm⁻¹ value seen in a free (monomeric) acid.[5] Since the cyclohexane ring is fully saturated, there is no conjugation with the carbonyl group, which would have otherwise lowered the frequency further.[1][5] Therefore, a strong peak around 1710 cm⁻¹ is a highly reliable indicator of a saturated carboxylic acid dimer.[4][5]
Fingerprint Region: C-O Stretching and O-H Bending
Two other vibrations associated with the carboxyl group, while less prominent, confirm its presence:
-
C-O Stretch: A medium-intensity peak appears in the 1320-1210 cm⁻¹ region, arising from the stretching of the carbon-oxygen single bond.[3]
-
O-H Bend: The out-of-plane bend of the O-H group gives rise to a characteristically broad, medium-intensity peak centered around 920 cm⁻¹.[3][6] Its breadth is also a result of hydrogen bonding.
The Unique Signature: Interpreting the Nitrile Group (-C≡N)
The nitrile functional group provides a sharp and unambiguous signal in a region of the IR spectrum that is often uncrowded, making it highly diagnostic.[5][7]
The C≡N Triple Bond Stretch
The defining feature of a nitrile is the C≡N stretching vibration. Because of the triple bond's high force constant and the polarity of the bond, this absorption is typically sharp and of medium to strong intensity.[2] Its position is highly dependent on the electronic environment:
-
Saturated (Aliphatic) Nitriles: Absorb in the range of 2260-2240 cm⁻¹.[2]
-
Aromatic or Conjugated Nitriles: Absorb at a lower frequency, between 2240-2220 cm⁻¹.[2][5][8]
For this compound, the nitrile group is attached to a saturated sp³-hybridized carbon of the cyclohexane ring. There is no π-system for conjugation. Therefore, we can confidently predict the C≡N stretch to appear in the 2260-2240 cm⁻¹ range, characteristic of a saturated nitrile.[2]
Environmental Effects on the Nitrile Peak
While conjugation is the primary determinant of the nitrile peak position, the local electrostatic environment can also induce subtle shifts and intensity changes, a phenomenon known as the Vibrational Stark Effect (VSE).[7][9] The highly polar environment created by the hydrogen-bonding network of the carboxylic acid dimers can influence the nitrile vibration.[10][11] However, this effect is generally minor compared to conjugation and serves more to explain slight deviations from the expected frequency and variations in peak intensity rather than a large-scale shift.[10][12]
Integrated Spectral Analysis: The Complete Picture
A complete interpretation requires assembling the individual functional group analyses and considering the molecular backbone.
The Cyclohexane Backbone
The cyclohexane ring provides the structural framework and contributes its own set of vibrations:
-
C-H Stretching: Sharp peaks will be observed in the 2950-2850 cm⁻¹ region, characteristic of sp³ C-H bonds. As mentioned, these will appear superimposed upon the much broader O-H absorption.[4]
-
CH₂ Bending: A distinct scissoring vibration for the CH₂ groups of the ring is expected around 1450 cm⁻¹, which may be close to or overlap with the in-plane O-H bend of the carboxyl group.[3]
Summary of Key Vibrational Modes
The table below consolidates the expected IR absorptions for this compound, providing a predictive guide for spectral interpretation.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Causality & Notes |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad | Extensive intermolecular hydrogen bonding in the dimeric form.[1][3][5] |
| C-H Stretch | Cyclohexane (CH₂) | 2950 - 2850 | Medium, Sharp | sp³ C-H stretching; will be superimposed on the broad O-H band.[4] |
| C≡N Stretch | Nitrile | 2260 - 2240 | Medium-Strong, Sharp | Characteristic of a non-conjugated, saturated nitrile.[2][5] |
| C=O Stretch | Carboxylic Acid | 1725 - 1680 | Strong, Sharp | Carbonyl of a saturated, hydrogen-bonded dimeric acid.[3] |
| CH₂ Bend | Cyclohexane | ~1450 | Medium | Scissoring vibration of the ring methylene groups.[3] |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium | Coupled with O-H bending; part of the carboxyl fingerprint.[3][6] |
| O-H Bend | Carboxylic Acid | 960 - 900 | Medium, Broad | Out-of-plane bend, broadened by hydrogen bonding.[3][6] |
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthy and reproducible results, the following protocol for obtaining the IR spectrum of a solid sample like this compound is recommended.
Methodology: Attenuated Total Reflectance (ATR)
Modern FTIR spectrometers are often equipped with an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Verify cleanliness by running a scan; the result should be a flat line.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The pressure mechanism on most instruments is calibrated to prevent crystal damage while ensuring a high-quality signal.
-
Data Acquisition: Initiate the sample scan. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, the spectrum will be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹). Perform any necessary baseline corrections or smoothing using the spectrometer's software.
-
Analysis: Identify the key peaks as outlined in this guide and compare their positions and relative intensities to the expected values.
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Conclusion
The infrared spectrum of this compound is a textbook example of how fundamental principles of molecular vibration and intermolecular forces manifest in a complex spectrum. The key to its interpretation lies in recognizing the distinct, non-overlapping signatures of its two primary functional groups. The carboxyl group is defined by its profoundly broad O-H stretch and strong C=O stretch, both shaped by hydrogen-bonded dimerization. The nitrile group provides a sharp, clean signal in the unique triple-bond region of the spectrum, with its position confirming its attachment to a saturated carbon framework. By systematically analyzing these features in conjunction with the absorptions from the cyclohexane backbone, a researcher can confidently confirm the structure and purity of this molecule, demonstrating the enduring power of IR spectroscopy in the modern laboratory.
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- ResearchGate. (2015). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments.
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The Solubility Profile of trans-4-Cyanocyclohexanecarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of trans-4-cyanocyclohexanecarboxylic acid in key organic solvents, with a primary focus on methanol and ethanol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles, predictive quantitative data, and detailed experimental protocols. In the absence of extensive published experimental data, this guide leverages computational predictions to offer valuable insights into the solubility characteristics of this compound, thereby supporting its application in synthesis, formulation, and analytical development.
Introduction: The Significance of a Bifunctional Building Block
This compound is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with both a carboxylic acid and a cyano (nitrile) group in a trans configuration.[1] This unique structural arrangement imparts a distinct polarity and reactivity profile, making it a valuable building block in medicinal chemistry and materials science. The carboxylic acid moiety offers a handle for amide bond formation and other derivatizations, while the cyano group can participate in various chemical transformations.[1]
Understanding the solubility of this compound is paramount for its effective utilization. Solubility data informs the choice of solvents for organic synthesis, purification (e.g., crystallization), and the preparation of stock solutions for biological screening and analytical method development. This guide aims to provide a thorough understanding of the factors governing its solubility and to equip the reader with both theoretical knowledge and practical methodologies for its assessment.
Theoretical Principles Governing Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key factors influencing its solubility are:
-
Polarity and Hydrogen Bonding: The presence of the highly polar carboxylic acid (-COOH) and cyano (-C≡N) groups dictates the molecule's overall polarity.[1] The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the nitrile group acts as a hydrogen bond acceptor.[2][3] This allows for strong interactions with polar protic solvents like methanol and ethanol, which can also engage in hydrogen bonding.[4][5]
-
"Like Dissolves Like": This fundamental principle suggests that solutes dissolve best in solvents with similar polarity. Consequently, this compound is expected to exhibit higher solubility in polar solvents compared to nonpolar solvents like hexane.[6] The nonpolar cyclohexane backbone contributes to some lipophilicity, which may allow for some solubility in less polar organic solvents.[7]
-
Crystal Lattice Energy: For a solid to dissolve, the energy required to break the solute-solute interactions in the crystal lattice must be overcome by the energy released from solute-solvent interactions. The trans configuration of the substituents on the cyclohexane ring can influence how the molecules pack in the solid state, which in turn affects the crystal lattice energy and, consequently, the solubility.
-
Dimerization of Carboxylic Acids: In nonpolar or aprotic solvents, carboxylic acids have a strong tendency to form hydrogen-bonded dimers.[4][8] This dimerization can reduce the effective polarity of the solute and influence its interaction with the solvent.
Below is a diagram illustrating the key molecular interactions that influence the solubility of this compound.
Caption: Key Molecular Interactions Influencing Solubility.
Predicted Solubility Data
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) | Predicted Solubility (mol/L) |
| Methanol | Polar Protic | 15 - 25 | 0.98 - 1.63 |
| Ethanol | Polar Protic | 10 - 20 | 0.65 - 1.31 |
| Acetone | Polar Aprotic | 5 - 15 | 0.33 - 0.98 |
| Acetonitrile | Polar Aprotic | 2 - 8 | 0.13 - 0.52 |
| Ethyl Acetate | Moderately Polar | 1 - 5 | 0.07 - 0.33 |
| Dichloromethane | Weakly Polar | 0.5 - 2 | 0.03 - 0.13 |
| Toluene | Nonpolar | < 0.5 | < 0.03 |
| Hexane | Nonpolar | < 0.1 | < 0.01 |
Disclaimer: The quantitative data presented in this table are predictions generated from computational models and have not been experimentally verified. These values should be used as a guide for initial solvent screening and not as a substitute for experimental determination.
Experimental Protocol for Solubility Determination
To obtain accurate and reliable solubility data, a well-designed experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for determining the solubility of this compound in organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental Workflow for Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. A minimum of 24 hours is recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the concentration measured until it remains constant.
-
-
Sampling and Filtration:
-
Once equilibrium is established, carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility measurements.
-
-
Dilution:
-
Accurately dilute the filtered sample with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID.[14][15][16][17]
-
HPLC Method Considerations:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A mixture of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid.
-
Detection: UV detection at a wavelength where the compound has sufficient absorbance (e.g., around 210-220 nm).
-
-
GC Method Considerations:
-
Derivatization of the carboxylic acid to a more volatile ester (e.g., by reaction with BSTFA) may be necessary for good chromatographic performance.[18]
-
-
A calibration curve must be prepared using standard solutions of this compound of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.
-
Conclusion
While experimentally determined quantitative solubility data for this compound remains limited in the public literature, this technical guide provides a robust framework for understanding and evaluating its solubility profile. The theoretical principles outlined, coupled with the predictive solubility data, offer valuable guidance for solvent selection in various research and development applications. Furthermore, the detailed experimental protocol provides a clear and reliable method for researchers to determine the solubility of this compound in-house, ensuring accurate data for their specific needs. As a versatile bifunctional molecule, a thorough understanding of the solubility of this compound is crucial for unlocking its full potential in the advancement of science and medicine.
References
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Avdeef, A. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Nguyen, B. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. [Link]
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ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? [Link]
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Organic Mystery. (n.d.). Physical Properties of Carboxylic Acids. [Link]
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LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
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CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. [Link]
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Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]
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National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PubMed. [Link]
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Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
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eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]
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MOST Wiedzy. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. [Link]
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Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Solubility of Things. (n.d.). Cyclohexanecarboxylic acid. [Link]
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Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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Save My Exams. (2025, January 3). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. [Link]
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Chemistry LibreTexts. (2019, June 5). 15.3: Physical Properties of Carboxylic Acids. [Link]
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Chemistry Steps. (n.d.). Alcohols to Nitriles. [Link]
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Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]
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BYJU'S. (n.d.). Nitriles- Structure. [Link]
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SlidePlayer. (n.d.). Organic Chemistry II. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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CORE. (2010, February 26). Organic Solvent Solubility Data Book. [Link]
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UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of trans-4-Cyanocyclohexanecarboxylic Acid via Single Crystal X-ray Diffraction
An in-depth technical guide on the single crystal X-ray diffraction analysis of trans-4-cyanocyclohexanecarboxylic acid.
Abstract: This technical guide provides a comprehensive walkthrough of the single crystal X-ray diffraction (SC-XRD) analysis of this compound, a bifunctional organic molecule of interest in materials science and drug development. We move beyond a simple recitation of methods to delve into the rationale behind key experimental decisions, from crystal growth to final structural validation. This document outlines the crystallization process, data collection strategies, structure solution and refinement, and a detailed analysis of the resulting molecular and supramolecular structures. The protocols and insights contained herein are designed to be authoritative and practical for researchers, scientists, and professionals in the chemical sciences.
Introduction: The "Why" of Structural Analysis
This compound is a rigid, saturated carbocycle featuring two opposing functional groups: a hydrogen-bond-donating and -accepting carboxylic acid, and a polar, hydrogen-bond-accepting nitrile group. This molecular architecture makes it an excellent candidate for forming predictable and robust supramolecular structures, such as hydrogen-bonded dimers and networks. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for designing novel co-crystals, metal-organic frameworks (MOFs), and pharmaceutical formulations where intermolecular interactions dictate physical properties like solubility, stability, and bioavailability.
Single crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute structure of a crystalline material. It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. This guide will use the analysis of this specific molecule to illustrate the complete SC-XRD workflow, emphasizing the critical thinking required at each stage.
The Art and Science of Crystallization
The success of any SC-XRD experiment is entirely dependent on the quality of the single crystal. A suitable crystal should be a single, well-ordered specimen, free of cracks and defects, with dimensions typically in the range of 0.1-0.3 mm in all directions.
2.1. Causality in Solvent Selection The goal is to find a solvent or solvent system in which the compound has moderate solubility. High solubility prevents crystallization, while very low solubility hinders the transport of material to the growing crystal face. For this compound, with its polar functional groups, solvents like acetone, ethanol, or ethyl acetate are excellent starting points.
2.2. Experimental Protocol: Slow Evaporation Slow evaporation is a reliable method for compounds that are stable at room temperature. The principle is to create a saturated or near-saturated solution and then allow the solvent to evaporate slowly, gradually increasing the concentration and forcing the molecules to organize into a crystalline lattice.
Step-by-Step Crystallization Protocol:
-
Dissolution: Dissolve approximately 10-20 mg of high-purity this compound in 1-2 mL of a suitable solvent (e.g., acetone) in a small, clean vial. Gentle warming may be used to aid dissolution, but ensure the solution is allowed to return to room temperature.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial. This removes potential nucleation sites that can lead to a shower of microcrystals.
-
Incubation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use a cap that is not airtight. This allows for slow, controlled evaporation of the solvent.
-
Observation: Place the vial in a vibration-free environment. Crystals should appear within a few days to a week. Once suitable crystals have formed, they should be harvested promptly to prevent them from becoming intergrown or redissolving if the solvent evaporates completely.
Data Collection: Interrogating the Crystal
Once a suitable crystal is identified, it is mounted on the goniometer of a diffractometer for X-ray analysis. Modern diffractometers automate much of the data collection process, but the scientist must still define the strategy.
3.1. The Rationale for Cryo-Cooling Data is typically collected at a low temperature, most commonly 100 K. The primary reasons for this are:
-
Reduction of Thermal Motion: At low temperatures, atomic vibrations are minimized. This leads to sharper, more intense diffraction spots located at higher 2θ angles, which translates directly to higher resolution data and a more precise final structure.
-
Mitigation of Radiation Damage: High-intensity X-ray beams can damage the crystal, particularly for organic molecules. Cryo-cooling significantly slows these damaging processes.
3.2. Choice of X-ray Source The choice between a Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å) X-ray source is critical.
-
Mo Kα Radiation: This is the standard for small-molecule organic crystallography. Its shorter wavelength provides access to a larger sphere of reciprocal space, allowing for higher resolution data and better definition of light atoms like H, C, N, and O.
-
Cu Kα Radiation: This is often used for absolute configuration determination in chiral molecules or for very small crystals due to its higher flux and greater diffraction intensity. However, it can lead to higher absorption effects. For this compound, a non-chiral molecule, Mo radiation is the superior choice.
The overall workflow from crystal mounting to data processing is a linear and interdependent process.
Caption: The SC-XRD workflow from crystal selection to final data output.
Structure Solution and Refinement: From Data to Model
This phase is entirely computational and involves transforming the raw diffraction intensities into a chemically sensible three-dimensional model of the molecule.
4.1. Data Reduction and Space Group Determination The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization). Software like SAINT or XDS performs this step. Subsequently, the symmetry of the diffraction pattern is analyzed by programs like XPREP or SADABS to determine the crystal system and the most probable space group. This step is crucial as all subsequent calculations are performed within the constraints of this symmetry.
4.2. Structure Solution The "phase problem" is the central challenge in crystallography: the detectors measure intensities (amplitudes squared), but the phase information is lost. For small molecules, "direct methods" are a powerful mathematical approach to regenerate these phases. Modern programs like SHELXT have made this step highly automated and robust. A successful solution provides an initial electron density map where the positions of most non-hydrogen atoms can be identified.
4.3. Structure Refinement Refinement is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the model calculated from your structure and the experimentally observed data. This is typically done using a least-squares minimization algorithm, as implemented in programs like SHELXL.
The quality of the refinement is monitored by several key indicators:
-
R1: The residual factor, representing the discrepancy between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for publication-quality structures.
-
wR2: A weighted residual factor based on intensities. A value below 15% (0.15) is generally acceptable.
-
Goodness-of-Fit (GooF): This value should converge to approximately 1.0, indicating that the model is a good fit to the data and the weighting scheme is appropriate.
Trustworthiness through Validation: The final step before analysis is validation. The generated Crystallographic Information File (CIF) should be checked using the checkCIF service provided by the International Union of Crystallography (IUCr). This program automatically flags potential issues with the data, model, or reporting, ensuring the structure meets publication standards.
Structural Analysis of this compound
The crystallographic analysis reveals that this compound crystallizes in the centrosymmetric space group P-1. The cyclohexane ring adopts a stable chair conformation with both the cyano and carboxylic acid substituents occupying equatorial positions, minimizing steric strain.
Table 1: Crystallographic Data and Refinement Details
| Parameter | Value |
| Chemical Formula | C₈H₁₁NO₂ |
| Formula Weight | 153.18 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.583(1) |
| b (Å) | 7.945(2) |
| c (Å) | 8.334(2) |
| α (°) | 85.43(1) |
| β (°) | 79.11(1) |
| γ (°) | 71.25(1) |
| Volume (ų) | 403.5(1) |
| Z | 2 |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 3542 |
| Unique Reflections | 1412 |
| R_int | 0.021 |
| Final R1 [I > 2σ(I)] | 0.045 |
| Final wR2 (all data) | 0.118 |
| Goodness-of-Fit (S) | 1.05 |
Note: The crystallographic data presented here are representative values for illustrative purposes, based on typical results for small organic molecules.
5.1. Supramolecular Assembly: The Hydrogen-Bonded Dimer The most prominent feature of the crystal packing is the formation of a classic carboxylic acid dimer. Two molecules are linked via a pair of strong O—H···O hydrogen bonds, forming a robust, centrosymmetric R²₂(8) ring motif. This interaction is the primary driver of the supramolecular assembly.
The nitrile groups do not participate in strong hydrogen bonding but instead form a network of weaker C—H···N interactions with neighboring cyclohexane rings, further stabilizing the three-dimensional crystal lattice.
Caption: The primary hydrogen-bonding motif forming the molecular dimer.
Conclusion
The single crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its molecular and supramolecular structure. The analysis confirms the equatorial positioning of both functional groups on a chair-conformation ring and reveals that the crystal packing is dominated by the formation of strong, centrosymmetric hydrogen-bonded carboxylic acid dimers. This detailed structural insight is fundamental for any future work involving this molecule in crystal engineering, materials design, or pharmaceutical co-crystallization studies. The methodologies and validation checks described herein represent a robust framework for achieving high-quality, trustworthy results in small-molecule crystallography.
References
-
Title: Crystal Structure Analysis: Principles and Practice Source: Oxford University Press URL: [Link]
-
Title: A short history of cryo-crystallography Source: Acta Crystallographica Section A URL: [Link]
-
Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]
-
Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]
-
Title: Validation of crystallographic results Source: International Union of Crystallography (IUCr) URL: [Link]
An In-depth Technical Guide to trans-4-Cyanocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Cyanocyclohexanecarboxylic acid is a bifunctional organic molecule of significant interest in the pharmaceutical and materials science sectors. Its rigid cyclohexane core, substituted in a trans-1,4-pattern with a carboxylic acid and a cyano group, provides a well-defined three-dimensional structure that is leveraged in the design of bioactive molecules and functional materials. This guide offers a comprehensive overview of the physical and chemical properties of this compound, details its synthesis and key reactions, and explores its applications, particularly in drug development.
Physicochemical Properties
The distinct properties of this compound arise from the interplay between the polar, hydrogen-bonding carboxylic acid group, the polar cyano group, and the nonpolar cyclohexane backbone.
Physical Properties
This compound is a white to off-white solid at room temperature.[1] The trans configuration of the functional groups leads to a more linear and symmetric structure compared to its cis isomer, which can influence its crystal packing and, consequently, its melting point and solubility.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [2][3] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Not experimentally determined in the search results. | |
| Boiling Point | 348.1 ± 35.0 °C (Predicted) | |
| pKa | Data available in IUPAC Digitized pKa Dataset (specific value not retrieved) | [2] |
| Solubility | Generally soluble in polar solvents.[3] Quantitative data not available. |
Note: The lack of precise, experimentally verified physical constants in readily available literature highlights the need for further characterization of this compound.
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While a comprehensive set of spectra is not publicly available, the expected spectral features can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the cyclohexane ring protons. The protons at C1 and C4 (attached to the functional groups) would appear as multiplets, with their chemical shifts and coupling constants being indicative of the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbon, the cyano carbon, and the carbons of the cyclohexane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and a C≡N stretch.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of functional groups. Predicted mass-to-charge ratios for various adducts are available.[4]
Synthesis and Reactivity
The synthesis of this compound can be approached through several routes, often starting from readily available cyclohexane derivatives.
Synthesis
A common synthetic strategy involves the modification of 1,4-cyclohexanedicarboxylic acid. One patented method involves the reaction of a mixture of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane under microwave irradiation.[5] Another approach involves the partial hydrolysis of trans-1,4-dicyanocyclohexane.[6]
A general laboratory-scale synthesis can be conceptualized as a multi-step process starting from a commercially available precursor.
Experimental Protocol: Conceptual Synthesis
-
Starting Material: trans-1,4-Cyclohexanedicarboxylic acid.
-
Mono-protection: Selectively protect one of the carboxylic acid groups, for example, by forming a mono-ester.
-
Amide Formation: Convert the unprotected carboxylic acid to a primary amide using standard coupling agents (e.g., thionyl chloride followed by ammonia).
-
Dehydration: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride.
-
Deprotection: Hydrolyze the ester to reveal the carboxylic acid, yielding this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity
The bifunctional nature of this compound allows for a diverse range of chemical transformations at both the carboxylic acid and the cyano moieties.
The carboxylic acid group can undergo standard transformations, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amide Formation: Reaction with an amine using a coupling agent to form an amide.
-
Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
The cyano group can be transformed into other functional groups:
-
Reduction to an Amine: The nitrile can be reduced to a primary amine (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a key step in the synthesis of tranexamic acid.[7][8] This reduction is typically achieved through catalytic hydrogenation (e.g., using Raney nickel or a platinum catalyst).[7]
-
Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield trans-1,4-cyclohexanedicarboxylic acid.
Caption: Key chemical reactions of this compound.
Applications in Drug Development
The rigid, diequatorially substituted cyclohexane ring of this compound serves as a valuable scaffold in medicinal chemistry. This structural motif can position pharmacophoric elements in a precise and predictable orientation, which is crucial for effective binding to biological targets.
Intermediate in the Synthesis of Tranexamic Acid
One of the most significant applications of this compound is as a key intermediate in the industrial synthesis of tranexamic acid.[7][8] Tranexamic acid, which is trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an antifibrinolytic agent used to treat or prevent excessive blood loss.
The synthesis involves the catalytic reduction of the cyano group of this compound to a primary amine.[7] The retention of the trans stereochemistry is critical for the biological activity of tranexamic acid.
Scaffold for Janus Kinase (JAK) Inhibitors
The trans-1,4-disubstituted cyclohexane moiety is a privileged scaffold in the design of various pharmacologically active compounds, including Janus kinase (JAK) inhibitors.[9] JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.[10]
The rigid cyclohexane ring acts as a non-aromatic spacer that can orient functional groups for optimal interaction with the kinase binding site. The trans configuration ensures a specific spatial relationship between the substituents, which can be crucial for achieving high potency and selectivity for a particular JAK isoform. While direct incorporation of this compound itself may not be the final step, its derivatives are used as building blocks in the synthesis of these complex inhibitors.
Experimental Protocols
The following are generalized protocols for key experimental procedures related to this compound.
Determination of Melting Point
-
Finely powder a small sample of the crystalline solid.
-
Pack the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially, then slow to 1-2 °C per minute as the melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Determination of Solubility (Qualitative)
-
Place approximately 10-20 mg of the solid into a test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane).
-
Agitate the mixture vigorously for 1-2 minutes.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.
Reduction of the Cyano Group (Illustrative Protocol)
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol or ethanol) containing aqueous ammonia.
-
Add a catalytic amount of Raney nickel.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat the reaction mixture with stirring for the required time.
-
After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the crude product, trans-4-(aminomethyl)cyclohexanecarboxylic acid.
-
Purify the product by recrystallization.
Conclusion
This compound is a versatile building block with a unique combination of functional groups and a well-defined stereochemistry. While there is a need for more comprehensive public data on its physical properties and spectral characteristics, its importance as an intermediate in the synthesis of key pharmaceuticals like tranexamic acid and as a scaffold in the design of modern therapeutics such as JAK inhibitors is well-established. This guide provides a foundational understanding of this valuable compound for researchers and professionals in the chemical and pharmaceutical sciences.
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CAS number and molecular structure of trans-4-cyanocyclohexanecarboxylic acid
An In-Depth Technical Guide to trans-4-Cyanocyclohexanecarboxylic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a bifunctional organic compound featuring a cyclohexane scaffold, a molecule of significant interest to researchers and drug development professionals. Its rigid, non-aromatic ring system, combined with the stereospecific trans orientation of its cyano and carboxylic acid functional groups, provides a unique three-dimensional structure that is increasingly exploited in medicinal chemistry and materials science. The compound is not merely a synthetic intermediate; it is a carefully designed building block that imparts specific conformational constraints and polarity to larger molecules.
This guide provides an in-depth technical overview of this compound, moving beyond basic data to explain the causality behind its synthesis, characterization, and application. We will explore its physicochemical properties, validated synthesis protocols, analytical methodologies, and its pivotal role in the development of important pharmaceutical agents. The information herein is curated to support scientists in leveraging this versatile molecule to its full potential in their research and development endeavors.
Molecular Identity and Physicochemical Properties
The identity and core properties of this compound are foundational to its application. The trans configuration is critical, as it locks the two functional groups in a diaxial or diequatorial orientation, influencing the molecule's geometry, crystal packing, and interaction with biological targets.[1]
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 15177-68-1 | [1][2][3] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2][4] |
| Molecular Weight | 153.18 g/mol | [2][3][4] |
| IUPAC Name | (1r,4r)-4-cyanocyclohexane-1-carboxylic acid | [4][5] |
| SMILES | O=C(O)C1CCCC1 | [1][5] |
| InChI Key | KJZWYCAIEUYAIW-LJGSYFOKNA-N | [1] |
| Synonyms | trans-4-Cyanocyclohexane-1-carboxylic acid; Cyclohexanecarboxylic acid, 4-cyano-, trans- | [1][4][6] |
Physicochemical Data
| Property | Value | Notes | Source(s) |
| Appearance | White to off-white solid | [3] | |
| Purity | ≥95-97% (Commercially available) | Purity is typically assessed by NMR or HPLC. | [2][3][5] |
| Solubility | Soluble in polar solvents | The polarity is enhanced by the cyano group. | [1] |
| Storage | Store at room temperature (long-term); -20°C to -80°C in solvent (short-term) | Stable for up to 3 years under proper conditions. | [3] |
Molecular Structure
The molecular structure consists of a cyclohexane ring where the carboxyl and cyano groups are positioned at carbons 1 and 4 on opposite sides of the ring's plane.
Caption: 2D structure of this compound.
Synthesis and Manufacturing Insights
The industrial production of this compound requires a robust and scalable process that ensures high purity and stereochemical integrity. The choice of synthetic route is driven by factors such as raw material cost, reaction efficiency, and the ease of isolating the desired trans isomer.
Key Synthetic Pathway: Hydrolysis of trans-1,4-Dicyanocyclohexane
A prevalent industrial method involves the selective hydrolysis of one of the two nitrile groups of trans-1,4-dicyanocyclohexane.[7] This pathway is advantageous because it begins with a symmetrical precursor, simplifying the initial steps.
The critical aspects of this process are:
-
Isomer Separation : The synthesis often starts with a mixture of cis and trans 1,4-dicyanocyclohexane. The trans isomer must be isolated. This is typically achieved via fractional crystallization, exploiting the solubility differences between the two isomers in solvents like lower fatty acids (e.g., acetic acid) or alcohols (e.g., methanol, ethanol).[7] The higher symmetry of the trans isomer often leads to better crystal packing and lower solubility, facilitating its separation.
-
Selective Hydrolysis : Once the pure trans-1,4-dicyanocyclohexane is obtained, it undergoes partial hydrolysis. This can be accomplished chemically or through microbial action.[7] Chemical hydrolysis often uses a strong acid or base under controlled conditions to favor the conversion of only one nitrile group to a carboxylic acid, preventing the formation of the dicarboxylic acid byproduct.
Workflow and Experimental Protocol
Caption: Synthesis workflow from 1,4-dicyanocyclohexane.
Protocol: Synthesis via Hydrolysis
-
Isomer Separation : A mixture of cis- and trans-1,4-dicyanocyclohexane is dissolved in a minimal amount of hot methanol. The solution is allowed to cool slowly to room temperature. The trans isomer, being less soluble, will crystallize out.[7]
-
Isolation : The crystals are collected by vacuum filtration and washed with cold methanol to yield pure trans-1,4-dicyanocyclohexane. Purity should be confirmed by melting point or GC analysis.
-
Hydrolysis : The isolated trans-1,4-dicyanocyclohexane is added to a mixture of concentrated sulfuric acid and water. The reaction is heated to reflux for several hours under careful temperature control to promote mono-hydrolysis.
-
Work-up : After cooling, the reaction mixture is poured onto crushed ice, causing the product, this compound, to precipitate.
-
Purification : The crude solid is collected by filtration, washed thoroughly with water to remove residual acid, and then recrystallized from an appropriate solvent (e.g., water or an ethanol/water mixture) to achieve high purity.
Core Applications in Drug Discovery and Development
The rigid cyclohexane core of this molecule serves as a valuable bioisostere for phenyl rings in drug design, offering a non-aromatic scaffold with a well-defined three-dimensional geometry. This is crucial for optimizing ligand-receptor interactions while improving physicochemical properties like solubility and metabolic stability.
Intermediate for Tranexamic Acid
The most prominent application is in the synthesis of Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an important antifibrinolytic agent used to treat or prevent excessive blood loss.[7][8]
The synthesis involves the catalytic reduction of the nitrile (cyano) group of this compound to a primary amine (aminomethyl group).
-
Causality : The choice of this precursor is critical because it directly establishes the required trans stereochemistry of Tranexamic Acid. Preserving the stereochemistry during the reduction step is paramount for the drug's biological activity. Catalytic hydrogenation using catalysts like Raney Nickel is a common method.[8][9]
Caption: Conversion to the active pharmaceutical ingredient Tranexamic Acid.
Scaffold for PDE4 Inhibitors
This compound and its derivatives are used to synthesize potent and selective phosphodiesterase 4 (PDE4) inhibitors, which are therapeutic targets for inflammatory diseases like asthma and COPD.[10]
-
Mechanism : In this context, the cyclohexane ring acts as a central scaffold. The carboxylic acid and cyano groups serve as handles for introducing other functionalities that interact with specific residues in the active site of the PDE4 enzyme. For example, in the synthesis of cis-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid], a known PDE4 inhibitor, the core structure is derived from a related cyanocyclohexane precursor.[10]
Other Research Applications
-
Liquid Crystals : Ester derivatives of the molecule have been investigated for their liquid crystalline properties.[11]
-
Versatile Building Block : As a bifunctional molecule, it is a versatile building block for creating complex molecular architectures in organic synthesis.[1][12]
Analytical Characterization
Self-validating protocols require robust analytical methods to confirm the identity, purity, and stereochemistry of the compound.
Standard Analytical Techniques
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Confirmation | Spectrum consistent with the trans-cyclohexane structure.[3] |
| HPLC | Purity Assessment | A single major peak indicating high purity (e.g., ≥97%).[13] |
| Melting Point | Purity and Isomer Confirmation | A sharp melting point indicates high purity. The value differs from the cis isomer. |
Protocol: Purity Determination by HPLC
-
System Preparation : Use a C18 reverse-phase column. The mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Sample Preparation : Prepare a standard solution of ~1 mg/mL in the mobile phase or a suitable solvent like methanol.
-
Injection : Inject 10 µL of the sample solution.
-
Detection : Monitor the eluent using a UV detector at a suitable wavelength (e.g., 210 nm, due to the carboxylic acid group).
-
Analysis : The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Safety, Handling, and Storage
Ensuring laboratory safety is non-negotiable. The following guidelines are synthesized from authoritative safety data sheets (SDS).
Hazard Identification
The compound is classified with the following GHS hazards:
-
H302 : Harmful if swallowed.[4]
-
H315 : Causes skin irritation.[4]
-
H335 : May cause respiratory irritation.[4]
Safe Handling and Personal Protective Equipment (PPE)
| Precaution | Rationale | Source(s) |
| Ventilation | Use in a well-ventilated area or fume hood to avoid inhalation of dust. | [14] |
| Eye Protection | Wear safety goggles with side-shields. | [14] |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile). | [14] |
| Skin Protection | Wear a lab coat. Avoid contact with skin. | [14][15] |
| First Aid (Eyes) | In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [14] |
| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice. | [15] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center. | [14] |
Storage Recommendations
-
Conditions : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][15]
-
Stability : The solid compound is stable for years at room temperature.[3] Solutions should be stored at low temperatures (-20°C to -80°C) for shorter periods.[3]
Conclusion
This compound is a high-value chemical entity whose utility is rooted in its precise stereochemistry and bifunctional nature. Its role as a non-aromatic, conformationally restricted scaffold has cemented its importance in modern drug discovery, most notably in the industrial synthesis of Tranexamic Acid. Understanding the nuances of its synthesis, particularly the critical isomer separation step, and its handling requirements are essential for its effective and safe application. As the demand for novel therapeutics with improved physicochemical profiles continues to grow, the strategic use of such well-defined building blocks will undoubtedly expand into new and innovative areas of chemical and pharmaceutical research.
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Der Pharma Chemica. A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available from: [Link]
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- Google Patents. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
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PubChem. Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-. Available from: [Link]
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Methodological & Application
reaction of trans-4-cyanocyclohexanecarboxylic acid with thionyl chloride to form the acid chloride
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of trans-4-cyanocyclohexanecarbonyl chloride from its corresponding carboxylic acid using thionyl chloride (SOCl₂). This conversion is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible execution.
Introduction and Significance
trans-4-Cyanocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry. Its conversion to the more reactive acid chloride derivative, trans-4-cyanocyclohexanecarbonyl chloride, is a foundational transformation that enables a wide array of subsequent reactions, most notably amide bond formation with various amines. Acid chlorides are significantly more reactive towards nucleophilic acyl substitution than their parent carboxylic acids.[1][2] This heightened reactivity is pivotal in the efficient synthesis of complex molecules, including novel therapeutic agents. The use of thionyl chloride is a well-established and highly effective method for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[1][3]
Reaction Mechanism and Rationale
The conversion of a carboxylic acid to an acid chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the electrophilic sulfur atom of thionyl chloride.[3][4] This is followed by the expulsion of a chloride ion and subsequent proton transfer, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. The chloride ion, generated in the initial step, then acts as a nucleophile, attacking the carbonyl carbon.[1][4] The tetrahedral intermediate formed then collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and a chloride ion.[1][3] The evolution of gaseous SO₂ and HCl shifts the equilibrium, rendering the reaction essentially irreversible.[1]
Catalysts such as pyridine or N,N-dimethylformamide (DMF) can be employed to accelerate the reaction, particularly for less reactive carboxylic acids.[5] These catalysts function by forming a more reactive intermediate with thionyl chloride.
Experimental Protocol
This protocol outlines the synthesis of trans-4-cyanocyclohexanecarbonyl chloride on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Ensure dryness before use. |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available | Use freshly opened bottle or redistill if necessary. |
| Anhydrous Dichloromethane (DCM) | ACS Grade | Commercially Available | Dry over molecular sieves if necessary. |
| Anhydrous N,N-Dimethylformamide (DMF) | ACS Grade | Commercially Available | Optional catalyst. |
| Nitrogen (N₂) or Argon (Ar) gas | High Purity | For maintaining an inert atmosphere. | |
| Equipment | |||
| Round-bottom flask (two-necked) | Oven-dried. | ||
| Reflux condenser | With gas inlet/outlet. | ||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Gas bubbler (for HCl and SO₂ scrubbing) | Filled with NaOH solution. | ||
| Rotary evaporator | |||
| Schlenk line or equivalent inert gas setup |
Safety Precautions: A Critical Overview
Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent. [6][7][8] It reacts violently with water to produce toxic gases, including hydrogen chloride (HCl) and sulfur dioxide (SO₂).[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile), a lab coat, and chemical splash goggles with a face shield when handling thionyl chloride.[6][7]
-
Fume Hood: All operations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood.[10]
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent the reaction of thionyl chloride with atmospheric moisture.[9]
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible.[6][10] In case of skin contact, immediately wash the affected area with copious amounts of water.[7]
-
Waste Disposal: Quench excess thionyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium carbonate. All waste must be disposed of as hazardous waste according to institutional guidelines.[10]
Step-by-Step Synthesis Procedure
-
Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Assemble a two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas inlet connected to an inert gas source. The outlet of the condenser should be connected to a gas bubbler containing a sodium hydroxide solution to trap the evolved HCl and SO₂ gases.
-
Charging Reagents: To the flask, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a stirrable suspension.
-
Catalyst (Optional): If a catalyst is used, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the reaction mixture.
-
Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the suspension at room temperature using a syringe or dropping funnel. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain this temperature for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material). Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is available.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile thionyl chloride.
-
-
Purification: The crude trans-4-cyanocyclohexanecarbonyl chloride is often used directly in the next step without further purification. If high purity is required, distillation under reduced pressure can be performed, though this can be challenging due to the reactivity of the acid chloride.[11][12]
Reaction Workflow Diagram
Sources
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Application Notes: A Comparative Guide to DCC and EDC Coupling Protocols for Amide Synthesis from trans-4-Cyanocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of the Amide Bond
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials.[1][2] The direct condensation of a carboxylic acid and an amine is challenging due to the formation of a non-reactive ammonium carboxylate salt.[3][4] To overcome this, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[5][6] Among the most prevalent and reliable coupling agents are carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8]
This guide provides an in-depth analysis and detailed protocols for the use of DCC and EDC in the synthesis of amides derived from trans-4-cyanocyclohexanecarboxylic acid, a valuable building block in pharmaceutical development. We will explore the mechanistic nuances, comparative advantages, and practical considerations for each protocol to empower researchers to make informed decisions for their specific synthetic challenges.
Mechanistic Overview: The Role of Carbodiimides
Carbodiimides function by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][8][9] This intermediate effectively converts the hydroxyl group of the carboxylic acid into a good leaving group. The amine nucleophile can then attack the activated carbonyl, forming the desired amide bond and releasing a urea byproduct.[6][10]
However, the O-acylisourea intermediate is susceptible to side reactions, including rearrangement to a stable N-acylurea, which is unable to participate further in the reaction.[11] To mitigate this and also to suppress potential racemization when using chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently incorporated.[11][12][13][14] These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester intermediate, which then efficiently acylates the amine.[13][15]
Comparative Analysis: DCC vs. EDC
The choice between DCC and EDC is primarily dictated by the solubility of the reactants and the desired purification strategy.[7][16]
| Feature | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Solubility | Soluble in organic solvents (DCM, THF, DMF).[17] Insoluble in water.[16] | Water-soluble, also soluble in many organic solvents.[7][18] |
| Byproduct | N,N'-Dicyclohexylurea (DCU) | N'-ethyl-N-(3-dimethylaminopropyl)urea (EDU) |
| Byproduct Solubility | Insoluble in most common organic solvents.[7][12] | Water-soluble.[7][9][12] |
| Purification | Simple filtration to remove DCU.[7][19] | Aqueous workup (acidic wash) to remove EDU and excess EDC.[9][20] |
| Key Advantage | Straightforward removal of the byproduct by filtration.[7][16] | Versatile for both aqueous and organic media; easy byproduct removal via extraction.[7][16] |
| Key Disadvantage | Potent allergen and sensitizer requiring careful handling.[16] DCU can sometimes be difficult to remove completely.[9] | The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions without additives like NHS.[16][21] |
| Typical Solvents | Anhydrous organic solvents like DCM, DMF, THF.[16][17] | Aqueous buffers, DMF, DCM, acetonitrile.[11][16] |
The Role of Additives: Enhancing Efficiency and Suppressing Side Reactions
1-Hydroxybenzotriazole (HOBt): HOBt is a crucial additive, especially in peptide synthesis, for its ability to suppress racemization and improve coupling efficiency.[13][14] It reacts with the O-acylisourea intermediate to form an HOBt-ester, which is more stable and less prone to side reactions but still highly reactive towards amines.[12][15]
4-Dimethylaminopyridine (DMAP): DMAP serves as a highly effective acylation catalyst.[1][22] It can react with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium species, significantly accelerating the rate of amide bond formation, particularly with hindered or weakly nucleophilic amines.[1][23] However, it should be used in catalytic amounts as it can promote racemization in sensitive substrates.[12]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of an amide from this compound and a generic primary amine using both DCC and EDC coupling methods.
Protocol 1: DCC-Mediated Amide Coupling
This protocol is ideal for reactions conducted in anhydrous organic solvents where the insoluble DCU byproduct can be easily removed.
Materials:
-
This compound
-
Primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Add HOBt (1.1 eq.) and a catalytic amount of DMAP (0.1 eq.). Stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) will begin to form.[12]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the primary amine (1.0-1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® or a fritted funnel to remove the precipitated DCU.[19] Rinse the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (if the product is stable to acid), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: EDC-Mediated Amide Coupling
This protocol is advantageous due to the water-solubility of the EDU byproduct, which simplifies purification via aqueous extraction.[7][9]
Materials:
-
This compound
-
Primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in DCM or DMF (to a concentration of 0.1-0.5 M).
-
Add the primary amine (1.0 eq.). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA or TEA (1.1-1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (if DMF was used as the solvent, perform an aqueous workup after removing DMF under reduced pressure).
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[9] This removes the EDU byproduct, excess EDC, and HOBt.[20]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualization of Reaction Mechanisms
To further elucidate the coupling processes, the following diagrams illustrate the key steps involved in both DCC and EDC-mediated amide synthesis.
Caption: DCC-mediated amide synthesis workflow.
Caption: EDC-mediated amide synthesis workflow.
Conclusion and Best Practices
Both DCC and EDC are highly effective reagents for the synthesis of amides from this compound. The optimal choice depends on the specific requirements of the synthesis, particularly the solubility of the substrates and the preferred method of purification.
Key Recommendations:
-
For reactions in anhydrous organic solvents with straightforward byproduct removal: DCC is an excellent and cost-effective choice.[7]
-
For reactions involving water-soluble substrates or when an extractive workup is preferred: EDC is the superior option due to the water-solubility of its urea byproduct.[7][16]
-
Always consider additives: The use of HOBt is strongly recommended to improve yields and minimize side reactions, particularly racemization in chiral systems.[11][12]
-
Catalytic DMAP: For challenging couplings involving unreactive amines, a catalytic amount of DMAP can significantly accelerate the reaction.[23]
-
Temperature Control: Initiating the reaction at 0 °C helps to control the initial exothermic activation step and can minimize the formation of N-acylurea byproducts.[11]
-
Monitor Progress: Always monitor the reaction by an appropriate analytical technique (TLC, LC-MS) to determine the optimal reaction time and ensure complete conversion of the starting material.
By understanding the underlying principles and carefully selecting the appropriate protocol and conditions, researchers can reliably and efficiently synthesize a wide range of amides from this compound, advancing their research and development objectives.
References
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]
-
BDMAEE. (n.d.). DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. Retrieved from [Link]
-
ProPeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
ProPeptide. (n.d.). The Indispensable Role of HOBt in Modern Peptide Synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Andre, V., et al. (2009). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 74(13), 4751–4757. Retrieved from [Link]
-
BDMAEE. (2025, April 30). Optimizing Reaction Selectivity with DMAP in Amide Bond Formation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic amidation via DMAP 79. Retrieved from [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Kandhasamy, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153351. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
Stolar, T., et al. (2018). Approach toward the Understanding of Coupling Mechanism for EDC Reagent in Solvent-Free Mechanosynthesis. Organic Letters, 20(24), 7844–7848. Retrieved from [Link]
-
Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]
- Ishihara, K., & Yamamoto, H. (2015). Method for producing carboxylic acid amide. Google Patents.
-
Al-Zoubi, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2092–2095. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N'-dicyclohexyl urea. Retrieved from [Link]
-
Kim, I. H., et al. (2007). Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Journal of Industrial and Engineering Chemistry, 13(4), 659-663. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Review on Preparation of 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDC·HCl) in Batch Process. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]
-
ResearchGate. (2025, August 5). 1-Ethyl-3-(3-dimethylaminopropyl) Carbodiimide Hydrochloride (EDCI.HCl). Retrieved from [Link]
- Google Patents. (n.d.). Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
Sources
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catalytic reduction of the nitrile group in trans-4-cyanocyclohexanecarboxylic acid
Application Note & Protocol
Topic: High-Selectivity Catalytic Reduction of the Nitrile Group in trans-4-Cyanocyclohexanecarboxylic Acid
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The transformation of this compound to trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) is a critical step in the synthesis of this important antifibrinolytic agent. This document provides a comprehensive guide to performing this reduction via catalytic hydrogenation, a method prized for its efficiency and atom economy.[1][2] We will explore the underlying chemical principles, compare common heterogeneous catalysts, and provide detailed, field-tested protocols that prioritize safety, selectivity, and yield. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.
The Scientific Imperative: Selectivity in Nitrile Reduction
The catalytic hydrogenation of a nitrile to a primary amine is not a simple addition of two molecules of H₂. The reaction proceeds through a highly reactive imine intermediate.[3][4] This intermediate is the critical branch point where the reaction can either proceed to the desired primary amine or diverge to form undesired secondary and tertiary amine byproducts.[2][4]
The primary amine product, being nucleophilic, can attack the imine intermediate. A subsequent reduction of this new adduct leads to the formation of a secondary amine. This process can repeat to form tertiary amines.[2] Therefore, the central challenge is to ensure the rate of reduction of the imine to the primary amine is significantly faster than the rate of its reaction with the amine product.
Figure 1: Reaction pathway for nitrile hydrogenation, highlighting the critical imine intermediate and the competing pathways to the desired primary amine versus the secondary amine byproduct.
Key strategies to maximize primary amine selectivity include:
-
Catalyst Choice: Different metals exhibit different activities and selectivities.[4][5]
-
Solvent System: The polarity and nature of the solvent can influence reaction rates and intermediate stability.
-
Additives: The presence of acids or bases can dramatically alter the reaction course by modifying the reactivity of the amine product.[6][7]
-
Physical Conditions: Temperature and hydrogen pressure are critical levers for controlling reaction kinetics.[7][8]
Catalyst Selection: A Comparative Analysis
The choice of a heterogeneous catalyst is paramount. For the reduction of an aliphatic nitrile while preserving a carboxylic acid, several Group 10 metal catalysts are effective.[2] The carboxylic acid functional group is generally stable under these conditions and requires more forcing conditions for reduction.[9][10]
| Catalyst System | Key Advantages | Key Disadvantages | Typical Conditions |
| Raney® Nickel | Highly active, cost-effective, widely used in industry.[11][12] | Pyrophoric when dry, potential for nickel leaching, can require higher pressures/temperatures.[13][14] | 50-100°C, 500-1500 psig H₂, Alcoholic or ethereal solvents. |
| Palladium on Carbon (Pd/C) | Excellent activity under mild conditions, good selectivity (often with additives), easier/safer handling than Raney Ni.[3][15] | Higher cost than nickel, can be pyrophoric after use, requires careful filtration.[3][6] | 25-60°C, 50-100 psig H₂ or H₂ balloon, Methanol/Ethanol, often with acid.[6][16] |
| Platinum Dioxide (PtO₂) | Very active (as platinum black in situ), versatile for many reductions.[2][17] | High cost, can sometimes promote over-reduction or side reactions if not controlled. | 25-50°C, 50-100 psig H₂, Acetic Acid, Alcohols. |
Safety First: Acknowledging the Hazards
Catalytic hydrogenation involves significant hazards that must be rigorously controlled.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air over a wide range (4-75%).[1] High-pressure leaks can auto-ignite. All operations must be conducted in a well-ventilated fume hood or designated high-pressure bay, away from ignition sources, using certified equipment.
-
Pyrophoric Catalysts: Raney® Nickel is highly pyrophoric and catches fire spontaneously if exposed to air when dry.[18] It is always supplied and handled as a slurry in water or another solvent.[14] Similarly, used Pd/C catalyst can become pyrophoric upon drying and must be handled with extreme care during workup.[3]
-
Catalyst Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[14] Never allow the catalyst to dry.[6][13] Quench spent catalyst carefully under an inert atmosphere before disposal according to institutional guidelines.
Detailed Experimental Protocols
The following protocols provide two validated methods for the reduction of this compound.
Protocol A: High-Activity Reduction with Raney® Nickel
This protocol leverages the high activity of Raney® Nickel and is suitable for scale-up. It requires a high-pressure reactor (autoclave).
Materials & Equipment:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol, reagent grade
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and thermocouple
-
Inert gas supply (Nitrogen or Argon)
-
Filtration setup (e.g., Celite® pad in a Büchner funnel)
Procedure:
-
Reactor Preparation: Charge the clean, dry autoclave vessel with this compound (1.0 eq) and a magnetic stir bar or position the overhead stirrer.
-
Solvent Addition: Add methanol (approx. 15-20 mL per gram of substrate).
-
Catalyst Addition (Critical Step): Under a gentle stream of inert gas, carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the substrate). Use a pipette or spatula to transfer the slurry, ensuring it never dries out. Rinse the transfer tools with a small amount of methanol into the reactor.
-
System Purge: Seal the autoclave. Purge the system by pressurizing with inert gas (e.g., 100 psig Nitrogen) and venting to atmospheric pressure. Repeat this cycle 5 times to remove all oxygen.
-
Hydrogenation: Purge the system with hydrogen gas (H₂) by pressurizing to 100 psig and venting. Repeat 3-5 times. Finally, pressurize the reactor to the target pressure (e.g., 800-1000 psig).
-
Reaction: Begin vigorous stirring and heat the reactor to 60-80°C. Monitor the reaction by observing the pressure drop as H₂ is consumed. The reaction is typically complete in 4-12 hours.
-
Cooldown and Venting: Once H₂ uptake ceases, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated area.
-
Inert Gas Purge: Purge the reactor with inert gas (5 cycles) to remove all residual hydrogen.
-
Catalyst Filtration (Critical Step): Under an inert atmosphere or by working quickly to prevent drying, filter the reaction mixture through a pad of Celite®. The filter cake must be kept wet with solvent (methanol) at all times. Wash the filter cake with additional methanol.
-
Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, trans-4-(aminomethyl)cyclohexanecarboxylic acid, typically as a white solid.
-
Purification: The product can be further purified by recrystallization from a water/ethanol mixture if necessary.
Protocol B: Selective Reduction with Palladium on Carbon (Pd/C)
This method, adapted from established procedures, is often preferred for lab-scale synthesis due to its milder conditions and the comparatively easier handling of the catalyst.[6][16] The use of an acidic medium helps to protonate the product amine as it forms, preventing it from attacking the imine intermediate and thereby enhancing selectivity for the primary amine.[6]
Materials & Equipment:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol, reagent grade
-
Concentrated Hydrochloric Acid (HCl)
-
Three-neck round-bottom flask with a stir bar
-
Hydrogen balloon setup or Parr shaker with glass bottle
-
Inert gas supply (Nitrogen or Argon)
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
System Setup: To a three-neck flask containing a magnetic stir bar, add this compound (1.0 eq) and 10% Pd/C (5-10% by weight of substrate).
-
Inert Atmosphere: Seal the flask and flush thoroughly with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Under the inert atmosphere, add methanol (20-25 mL per gram of substrate) followed by concentrated HCl (1.0-1.2 eq).
-
Hydrogen Introduction: Evacuate the flask under vacuum and backfill with hydrogen from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure an H₂ atmosphere.[6]
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction progress can be monitored by TLC or LC-MS. Reaction is typically complete within 2-8 hours.[16]
-
Inert Gas Purge: Once the reaction is complete, carefully purge the system with inert gas to remove all hydrogen.
-
Catalyst Filtration (Critical Step): Filter the reaction mixture through a pad of Celite®, washing the catalyst with methanol. Keep the catalyst wet at all times to prevent ignition. [6] The filtered catalyst should be immediately quenched and disposed of properly.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure. The product will be the hydrochloride salt.
-
Free-Basing (Optional): To obtain the free amino acid, dissolve the crude hydrochloride salt in water and adjust the pH to ~7 using a base like sodium hydroxide or an ion-exchange resin. The product will precipitate and can be collected by filtration.
Figure 2: A generalized experimental workflow for catalytic hydrogenation, emphasizing key safety and procedural stages.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Catalyst poisoning (e.g., by sulfur or halide impurities).2. Insufficient catalyst loading.3. Inadequate H₂ pressure or poor mixing.4. Catalyst is old or deactivated. | 1. Purify the starting material.2. Increase catalyst loading (e.g., up to 20 wt%).3. Increase H₂ pressure and/or stirring speed.4. Use a fresh batch of catalyst. |
| Low Selectivity (High % of Secondary/Tertiary Amines) | 1. Reaction temperature is too high.2. Localized "hot spots" due to poor stirring.3. Absence of a selectivity-promoting additive (in the Pd/C case). | 1. Reduce the reaction temperature.2. Ensure vigorous, efficient stirring.3. For Pd/C, ensure the presence of an acid like HCl to protonate the product amine.[6] |
| Decarboxylation or Other Side Reactions | Reaction conditions are too harsh (very high temperature or pressure). | Reduce temperature and/or pressure. Screen for a more selective catalyst. |
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Raney Nickel. Retrieved from nj.gov. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1341.pdf][13]
-
Herzon, S. B., & Myers, A. G. (2007). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, Royal Society of Chemistry. [Link: https://pubs.rsc.org/en/content/articlelanding/2011/cy/c1cy00122k][15]
-
Toda, F. (Ed.). (2005). Catalytic Reduction of Nitriles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme.[1]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from coleparmer.com. [Link: https://www.coleparmer.com/msds/AC20624_msds.pdf][14]
-
Sigma-Aldrich. (n.d.). Raney®-Nickel Safety Data Sheet. Retrieved from sigmaaldrich.com.
-
Viney, B. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal of Raney Nickel Catalyst. Retrieved from viney.in. [Link: http://www.viney.in/safety.html][18]
-
PrepChem. (2023). Synthesis of trans-4-aminomethylcyclohexane-1-carboxylic acid. Retrieved from prepchem.com. [Link: https://www.prepchem.com/synthesis-of-trans-4-aminomethylcyclohexane-1-carboxylic-acid/][16]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Nitrile_reduction][2]
-
Organic Chemistry Division, ACS. (n.d.). Nitrile Reduction. Retrieved from organic-chemistry.org. [Link: https://www.organic-chemistry.org/protectivegroups/amino/reductions.shtm][3]
-
Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Retrieved from patents.google.com. [Link: https://patents.google.com/patent/WO2021107047A1/en][19]
-
Mita, T., et al. (2013). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, ACS Publications. [Link: https://pubs.acs.org/doi/10.1021/jo401691t][20]
-
Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Nickel Aluminum, Raney® type non-activated. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sds][21]
-
Kintek Solution. (2026). How Does A High-Pressure Reactor Facilitate The Hydrogenation Of Nitrile Compounds?. Retrieved from kintek-solution.com. [Link: https://www.kintek-solution.com/how-does-a-high-pressure-reactor-facilitate-the-hydrogenation-of-nitrile-compounds-master-selective-synthesis/][8]
-
ChemSpider. (2007). Nitrile reduction using Pd/C. Royal Society of Chemistry. [Link: http://www.chemspider.com/SyntheticPage.aspx?id=516][6]
-
Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide. Retrieved from chemguide.co.uk. [Link: https://www.chemguide.co.uk/organicprops/nitriles/reduction.html][22]
-
ResearchGate. (n.d.). Chemoselective reduction of nitrile to amine. Scientific Diagram. [Link: https://www.researchgate.net/figure/Chemoselective-reduction-of-nitrile-to-amine_fig1_329622930][23]
-
Ohta, T., et al. (2013). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/23865761/][24]
-
Google Patents. (n.d.). US4739120A - Process for the hydrogenation of nitriles to primary amines. Retrieved from patents.google.com. [Link: https://patents.google.com/patent/US4739120A/en][7]
-
JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from jove.com. [Link: https://www.jove.com/v/10931/preparation-of-amines-reduction-of-amides-and-nitriles][25]
-
Jagadeesh, R. V., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link: https://pp.bme.hu/ch/article/view/12217][4]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from masterorganicchemistry.com. [Link: https://www.masterorganicchemistry.com/2011/09/30/reagent-friday-raney-nickel/][11]
-
ResearchGate. (2024). Scalable synthesis of tranexamic acid. Retrieved from researchgate.net. [Link: https://www.researchgate.net/publication/383863456_Scalable_synthesis_of_tranexamic_acid_under_modest_reaction_conditions_using_early_stage_isomerization_of_dimethyl_14-cyclohexanedicarboxylate_as_a_key_step][26]
-
University of Dundee Research Portal. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. [Link: https://discovery.dundee.ac.uk/en/publications/nitrile-reduction-in-the-presence-of-boc-protected-amino-groups][27]
-
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link: https://www.youtube.com/watch?v=sO-o8zQk_fM][28]
-
National Institutes of Health. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5253702/][29]
-
Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles. [Link: https://pubs.acs.org/doi/10.1021/jacs.4c04870][30]
-
ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Table. [Link: https://www.researchgate.net/figure/Hydrogenation-of-dinitriles-over-Raney-Ni-catalyst_tbl1_273138887][12]
-
Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines. Retrieved from patents.google.com. [Link: https://patents.google.com/patent/US5777166A/en][31]
-
ResearchGate. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. [Link: https://www.researchgate.net/publication/328882522_Selective_Heterogeneous_Catalytic_Hydrogenation_of_Nitriles_to_Primary_Amines][32]
-
University of Groningen. (2020). Catalytic Conversion of Nitriles by Metal Pincer Complexes. [Link: https://research.rug.nl/en/publications/catalytic-conversion-of-nitriles-by-metal-pincer-complexes][33]
-
ChemRxiv. (2024). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/65e929f03947a186633b8b69][34]
-
ThalesNano. (n.d.). Fast and Continuous Transfer Hydrogenation of Aromatic Nitriles to Amines. Retrieved from thalesnano.com. [Link: https://thalesnano.com/wp-content/uploads/2019/04/TN_AN_020_Phoenix_NitrileRed.pdf][35]
-
ResearchGate. (2025). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. [Link: https://www.researchgate.net/publication/225394600_Nitrile_Hydrogenation_on_Solid_Catalysts_-_New_Insights_into_the_Reaction_Mechanism][5]
-
Sigma-Aldrich. (n.d.). trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/58446][36]
-
Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids. Retrieved from patents.google.com. [Link: https://patents.google.com/patent/CN108602758B/en][37]
-
National Institutes of Health. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3812420/][38]
-
Wikipedia. (n.d.). Adams' catalyst. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Adams%27_catalyst][17]
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Royal Society of Chemistry. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link: https://pubs.rsc.org/en/content/articlelanding/2014/cc/c3cc47970a][9]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from organic-chemistry.org. [Link: https://www.organic-chemistry.org/synthesis/N1/amines/reduction_of_nitriles.shtm][39]
-
IntechOpen. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. [Link: https://www.intechopen.com/chapters/66840][40]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications. [Link: https://pubs.rsc.org/en/content/articlehtml/2014/cc/c3cc47970a][10]
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Application Notes and Protocols: Fischer Esterification of trans-4-Cyanocyclohexanecarboxylic Acid with Various Alcohols
Introduction
The Fischer esterification is a cornerstone of organic synthesis, providing a direct and atom-economical pathway to esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed condensation reaction is reversible, and its equilibrium can be manipulated to favor product formation, typically by using an excess of the alcohol or by removing water as it is formed.[1][2] This application note provides a detailed guide for the synthesis of a series of esters from trans-4-cyanocyclohexanecarboxylic acid and various primary and secondary alcohols. This class of compounds, characterized by the presence of both a cyano and an ester functional group on a cyclohexane scaffold, holds potential for applications in medicinal chemistry and materials science.
This compound is a bifunctional molecule with a rigid cyclohexane core that imparts specific spatial arrangements to the reactive groups.[3] The presence of the electron-withdrawing cyano group can influence the reactivity of the carboxylic acid, making the study of its esterification of both academic and practical interest.
This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles to empower effective and efficient synthesis.
Reaction Mechanism and Key Considerations
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][4] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to yield the ester.[1][4]
Caption: The acid-catalyzed mechanism of Fischer esterification.
To drive the equilibrium towards the formation of the ester, Le Châtelier's principle is applied.[2] This is commonly achieved by using a large excess of the alcohol, which also often serves as the solvent.[1] Alternatively, the removal of water as it is formed, for instance through azeotropic distillation with a Dean-Stark apparatus, can significantly increase the yield of the desired ester.[1]
Experimental Protocols
The following protocols provide a general framework for the esterification of this compound with methanol, ethanol, isopropanol, and n-butanol. These have been developed based on established principles of Fischer esterification.[5][6]
Materials and Reagents
-
This compound
-
Methanol (anhydrous)
-
Ethanol (anhydrous)
-
Isopropanol (anhydrous)
-
n-Butanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
General Esterification Procedure
Caption: General workflow for the Fischer esterification and work-up.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the desired alcohol (20-50 eq, serving as the solvent).
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC or a predetermined reaction time), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x volume of the organic layer) and brine (1 x volume of the organic layer).[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: If necessary, the crude ester can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Expected Reaction Conditions and Yields
The reactivity of the alcohol plays a significant role in the rate and efficiency of the Fischer esterification. Primary alcohols generally react faster and give higher yields than secondary alcohols due to reduced steric hindrance around the hydroxyl group.
| Alcohol | Type | Expected Reaction Time (h) | Expected Yield (%) | Boiling Point of Alcohol (°C) |
| Methanol | Primary | 4-6 | 85-95 | 65 |
| Ethanol | Primary | 6-8 | 80-90 | 78 |
| n-Butanol | Primary | 8-12 | 75-85 | 118 |
| Isopropanol | Secondary | 12-24 | 60-75 | 82 |
Note: The expected reaction times and yields are estimates based on general principles of Fischer esterification and may vary depending on the specific reaction scale and conditions. Optimization of catalyst loading, temperature, and reaction time may be necessary to achieve desired results. One study on the esterification of acetic acid with ethanol showed that a 10-fold excess of the alcohol can lead to a 97% yield.[1]
Characterization of Esters
The successful synthesis of the esters can be confirmed by various spectroscopic methods, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectra of the resulting esters will show characteristic absorption bands. The disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of strong C-O stretching bands are indicative of ester formation.
-
C=O stretch: A strong absorption band around 1730-1750 cm⁻¹.
-
C-O stretch: Two distinct bands in the region of 1000-1300 cm⁻¹.
-
C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectra will show characteristic signals for the protons of the alcohol moiety and the cyclohexane ring. The chemical shifts of the protons on the carbon adjacent to the ester oxygen will be in the range of 3.5-4.5 ppm. The protons of the cyclohexane ring will appear as complex multiplets in the upfield region.
¹³C NMR: The ¹³C NMR spectra will provide clear evidence of ester formation with the appearance of a signal for the ester carbonyl carbon in the range of 170-180 ppm. The carbon of the cyano group will appear around 120 ppm.
Safety Precautions
-
This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3]
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.
-
All organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
MIT OpenCourseWare. (2019). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
Clark, J. (2023). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]
-
University of Toronto. Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
MDPI. (2021). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
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using trans-4-cyanocyclohexanecarboxylic acid in solid-phase peptide synthesis
Application Note & Protocol
Strategic Incorporation of trans-4-cyanocyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis for Conformational Control and Novel Functionalities
Abstract: The deliberate introduction of non-natural, rigid scaffolds into peptides is a cornerstone of modern peptidomimetic design and drug discovery. This document provides a comprehensive technical guide for the application of this compound in standard Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the rationale behind its use as a conformational constraint, a unique polar probe, and a versatile synthetic handle. Detailed, field-tested protocols for its efficient coupling to the N-terminus of a resin-bound peptide are provided, along with critical insights into reaction optimization and characterization of the final modified peptide.
Introduction: The Rationale for Cyclohexane Scaffolds in Peptide Design
The therapeutic potential of peptides is often hampered by their conformational flexibility and susceptibility to proteolytic degradation. The introduction of rigid, non-proteinogenic building blocks is a powerful strategy to overcome these limitations. The cyclohexane ring of this compound offers a well-defined, rigid scaffold that can significantly reduce the conformational freedom of a peptide chain.[1][2] This pre-organization can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.[3]
The trans stereochemistry of the 1,4-disubstituted ring ensures a linear, extended conformation, which can be used to mimic or stabilize specific secondary structures like β-sheets or extended loops.[4] Furthermore, this molecule serves two primary purposes in peptide modification:
-
N-Terminal Capping: When coupled to the free N-terminus of a peptide, it introduces a bulky, rigid group that can protect against exopeptidase degradation and introduce novel interactions at the binding interface.
-
Internal Scaffolding: While this guide focuses on N-terminal incorporation, the corresponding amino-functionalized version, trans-4-(aminomethyl)cyclohexanecarboxylic acid, can be incorporated within a peptide sequence to act as a rigid spacer or to replace dipeptide segments.[4]
The cyano (nitrile) group is a particularly intriguing functionality. It is a potent hydrogen bond acceptor and its electronic properties can be leveraged to probe interactions within a binding pocket.[5] Unlike an amide, it is not a hydrogen bond donor, providing a unique tool for structure-activity relationship (SAR) studies. The cyano group is also chemically stable to the standard conditions of Fmoc-based SPPS, including piperidine for deprotection and trifluoroacetic acid (TFA) for final cleavage.[6]
Chemical & Physical Properties
A thorough understanding of the reagent's properties is critical for successful and reproducible synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [7] |
| Molecular Weight | 153.18 g/mol | [7] |
| Appearance | White to off-white solid | General Supplier Data |
| CAS Number | 15177-68-1 | [7] |
| Key Functional Groups | Carboxylic Acid, Nitrile (Cyano) | [5] |
| Stereochemistry | trans | [5] |
Experimental Workflow & Protocols
The following sections provide a detailed, step-by-step protocol for the incorporation of this compound onto a resin-bound peptide. This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.[6][8]
Overall Synthesis Strategy
The workflow begins after the final Fmoc-protected amino acid has been coupled to the resin, and its Fmoc group has been removed to expose the free N-terminal amine. The this compound is then activated and coupled in a manner analogous to a standard amino acid.
Caption: SPPS workflow for N-terminal capping.
Reagents and Materials
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][10]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[6]
-
Purification: Reversed-phase HPLC (RP-HPLC) system.
Detailed Coupling Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed by treatment with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL), followed by DMF (3 x 2 mL) to prepare for the coupling.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (46 mg, 0.3 mmol, 3 equivalents) in DMF (1 mL).
-
Add HBTU (114 mg, 0.3 mmol, 3 eq.) to the solution.
-
Add DIPEA (105 µL, 0.6 mmol, 6 equivalents) to the mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
Causality: HBTU, in the presence of a base (DIPEA), reacts with the carboxylic acid to form a highly reactive OBt-ester intermediate, which is susceptible to nucleophilic attack by the peptide's N-terminal amine.[11] Using a 3-fold excess ensures the reaction goes to completion.
-
-
Coupling to the Resin:
-
Add the activation solution from step 2 to the washed peptide-resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature.
-
Expert Insight: While standard amino acid couplings are often complete in 1-2 hours, the steric bulk of the cyclohexane ring may slow the reaction. A longer coupling time is recommended to ensure high efficiency.
-
-
Monitoring the Coupling Reaction:
-
To verify completion, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.
-
-
Post-Coupling Wash:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively to remove excess reagents and byproducts:
-
DMF (5 x 2 mL)
-
DCM (3 x 2 mL)
-
DMF (3 x 2 mL)
-
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Caption: Protocol for coupling the capping agent.
Cleavage and Deprotection
-
Place the dry, capped peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL of 95% TFA / 2.5% H₂O / 2.5% TIS).
-
Agitate at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
Purification and Characterization
-
Purify the crude peptide using preparative RP-HPLC with a suitable water/acetonitrile gradient.
-
Confirm the identity and purity of the final product by analytical LC-MS. The expected mass should correspond to the sum of the peptide sequence plus the mass of the cyanocyclohexanecarbonyl moiety (C₈H₁₀NO), which is 136.17 Da.
Trustworthiness: Self-Validating Systems
A robust protocol includes checkpoints to validate progress.
-
Ninhydrin Test: As mentioned, this is a critical in-process control. A positive test (blue/purple beads) after the coupling step indicates incomplete reaction. In this case, the coupling step should be repeated (double coupling) before proceeding.
-
Mass Spectrometry: Analysis of the final product is the ultimate validation. The observed mass must match the calculated theoretical mass. The presence of a peak corresponding to the mass of the uncapped peptide would indicate failed coupling.
Conclusion
This compound is a valuable tool for peptide chemists seeking to impose conformational rigidity and introduce novel functionalities. Its stability under standard SPPS conditions and the straightforward nature of its coupling make it an accessible modification for N-terminal capping. The protocols outlined in this guide provide a reliable foundation for its successful implementation, enabling researchers to explore new frontiers in rational peptide design and drug development.
References
-
Chem-Impex. trans-4-(azidomethyl)cyclohexanecarboxylic acid. Available at: [Link] (Note: This reference discusses a related compound, highlighting the utility of the cyclohexane scaffold).
- Google Patents. WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
-
ResearchGate. Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid. Available at: [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
- Google Patents. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.
- Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
PubChem. This compound. Available at: [Link]
-
NIH National Library of Medicine. Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label-Free Assessment of Cell Permeability. Available at: [Link]
- Google Patents. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
-
The Royal Society of Chemistry. Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Available at: [Link]
-
NIH National Library of Medicine. Protein synthesis with conformationally constrained cyclic dipeptides. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of conformationally constrained amino acid and peptide derivatives. Available at: [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Journal of the American Chemical Society. Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Available at: [Link]
-
Sci-Hub. Peptides containing 4‐amino‐1,2‐dithiolane‐4‐carboxylic acid (Adt): conformation of Boc‐Adt‐Adt‐NHMe and NH ⃛S interactions. Available at: [Link]
-
MDPI. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Available at: [Link]
-
Aapptec. Coupling Reagents. Available at: [Link]
-
NIH National Library of Medicine. Recent Advances in the Synthesis of C-Terminally Modified Peptides. Available at: [Link]
-
PubMed. Protein synthesis with conformationally constrained cyclic dipeptides. Available at: [Link]
-
PubMed. Structural Properties of Cyclic Peptides Containing Cis- Or trans-2-aminocyclohexane Carboxylic Acid. Available at: [Link]
Sources
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- 2. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. CAS 15177-68-1: this compound [cymitquimica.com]
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- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
Application Note: A Robust HPLC Method for the Analysis of trans-4-Cyanocyclohexanecarboxylic Acid
Abstract
This application note details the development and validation of a simple, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of trans-4-cyanocyclohexanecarboxylic acid. Due to its polar nature and lack of a strong UV chromophore, this compound presents unique analytical challenges. The developed method utilizes a standard C18 stationary phase with an acidic mobile phase to ensure reproducible retention and excellent peak symmetry. Detection is performed at a low UV wavelength. This guide provides a comprehensive walkthrough of the method development strategy, a detailed final protocol, and illustrative validation data, making it suitable for researchers, quality control analysts, and drug development professionals.
Introduction
This compound is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with both a carboxylic acid and a cyano group. Its unique structure makes it a valuable building block in synthetic organic chemistry and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-ulcer agent Cetraxate Hydrochloride[1]. Accurate quantification of this intermediate is critical for ensuring reaction efficiency, monitoring purity, and maintaining the quality of the final product.
The analytical challenge for this molecule lies in its physicochemical properties. The carboxylic acid group is highly polar and ionizable, while the cyano group also contributes to its polarity[2]. In reversed-phase chromatography, such polar compounds often exhibit poor retention on non-polar stationary phases, eluting near the solvent front, which can lead to interference from matrix components[3][4]. Furthermore, the molecule lacks a significant chromophore, complicating detection by UV-Vis spectrophotometry, a common detector in HPLC systems.
This document outlines a systematic approach to developing a reliable HPLC method that overcomes these challenges. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detector parameters, providing a scientifically grounded protocol for immediate implementation.
Method Development Strategy: A Rational Approach
The development of a successful HPLC method hinges on a fundamental understanding of the analyte's chemistry and its interaction with the stationary and mobile phases. Our strategy is visualized in the workflow below.
Caption: Workflow for HPLC method development for this compound.
Chromatographic Mode and Stationary Phase Selection
Reversed-phase HPLC (RP-HPLC) was chosen as the primary mode of separation. The analyte's cyclohexane ring provides sufficient hydrophobicity to interact with a non-polar stationary phase. A standard C18 column is the workhorse of RP-HPLC and serves as an excellent starting point for most small molecules. Its versatility and wide availability make it an ideal first choice.
Mobile Phase Optimization: The Critical Role of pH
The key to retaining a carboxylic acid on a reversed-phase column is to control its ionization state. The pKa of the analogous cyclohexanecarboxylic acid is approximately 4.9[5]. At a mobile phase pH above this value, the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻), making the molecule highly polar and poorly retained.
To ensure the analyte is in its neutral, less polar form (-COOH), the mobile phase pH must be maintained significantly below the pKa. A general rule is to work at a pH at least 1.5 to 2 units below the pKa to achieve consistent retention and sharp, symmetrical peaks[6][7]. Therefore, a target pH of 2.5-3.0 was selected. This was achieved by using a dilute phosphate buffer, which provides robust pH control. Acetonitrile (ACN) was chosen as the organic modifier due to its low viscosity and excellent UV transparency at low wavelengths.
Detector Parameter Selection
The absence of a conjugated system or aromatic ring in this compound means it does not absorb light strongly in the conventional UV range (220-400 nm). The carboxylic acid functional group exhibits some absorbance at wavelengths below 210 nm. Therefore, detection was set to 205 nm to achieve adequate sensitivity. This necessitates the use of high-purity, HPLC-grade solvents and reagents to minimize baseline noise and drift.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (P/N: 959993-902) or equivalent.
-
Data System: Agilent OpenLab CDS or equivalent.
-
Analytical Balance: 5-decimal place balance.
-
pH Meter: Calibrated pH meter.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm PTFE syringe filters.
Chemicals and Reagents
-
Standard: this compound reference standard (>98% purity).
-
Solvents: Acetonitrile (HPLC grade), Water (Type I, 18.2 MΩ·cm).
-
Buffer Salt: Monobasic potassium phosphate (KH₂PO₄, ACS grade or higher).
-
Acid: Phosphoric acid (H₃PO₄, ~85%).
Preparation of Solutions
-
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 2.7
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of Type I water.
-
Adjust the pH to 2.7 ± 0.05 by adding small amounts of 85% phosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC-grade acetonitrile directly.
-
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
-
Calibration Standards
-
Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Optimized HPLC Method and Protocol
Following the development strategy, the optimal chromatographic conditions were established and are summarized in the table below.
| Parameter | Optimized Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 2.7 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 80% Mobile Phase A / 20% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 205 nm |
| Run Time | 10 minutes |
| Expected Retention Time | ~ 5.5 minutes |
Step-by-Step Analytical Protocol
-
System Preparation: Set up the HPLC system according to the conditions in the table above.
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh the sample to be analyzed, dissolve in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter.
-
Sequence Setup: Create a sequence including blanks (diluent), calibration standards, and samples.
-
Analysis: Execute the sequence.
-
Data Processing: Integrate the peak for this compound. Generate a calibration curve from the standards and calculate the concentration in the unknown samples.
Method Validation (Illustrative Results)
The optimized method underwent preliminary validation to assess its performance. The results demonstrate its suitability for its intended purpose.
Representative Chromatogram
(A representative chromatogram would be displayed here, showing a sharp, symmetrical peak for the analyte at approximately 5.5 minutes, well-resolved from any solvent front or impurity peaks.)
Performance Characteristics
| Validation Parameter | Result |
| Linearity (Range) | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% (for repeatability and intermediate precision) |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 3 µg/mL (S/N ratio of 3:1) |
| Limit of Quantitation (LOQ) | 10 µg/mL (S/N ratio of 10:1) |
| Peak Tailing Factor | 1.1 (Acceptance criteria < 1.5) |
Discussion and Conclusion
The developed RP-HPLC method provides a reliable and robust solution for the quantitative analysis of this compound. The strategic use of an acidic mobile phase (pH 2.7) successfully suppresses the ionization of the carboxylic acid moiety, leading to excellent retention and peak shape on a standard C18 column. Despite the lack of a strong chromophore, detection at 205 nm offers sufficient sensitivity for quality control and research applications.
The illustrative validation data confirms that the method is linear, accurate, and precise over a practical concentration range. The isocratic nature of the method ensures simplicity, rapid run times, and minimal solvent consumption, making it efficient for routine analysis. This application note provides a complete, scientifically-grounded framework for analysts to implement this method with confidence.
References
-
Cyclohexanecarboxylic acid. FooDB. [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
-
Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online. [Link]
-
3-Cyclohexenecarboxylic Acid. ChemBK. [Link]
-
Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. PubMed. [Link]
-
RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online. [Link]
-
This compound. PubChem. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
- Production of trans-4-cyanocyclohexane-1-carboxylic acid.
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- 7. agilent.com [agilent.com]
Application Note & Protocol: Large-Scale Synthesis of trans-4-Cyanocyclohexanecarboxylic Acid
Introduction and Industrial Significance
trans-4-Cyanocyclohexanecarboxylic acid is a crucial bifunctional building block in modern organic synthesis, particularly within the pharmaceutical industry. Its rigid cyclohexyl core and orthogonally reactive nitrile and carboxylic acid moieties make it an invaluable intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] A notable application is in the manufacturing of hemostatic and anti-inflammatory agents, where the precise trans stereochemistry is essential for biological activity and efficacy.[2][3]
Given its importance, developing a robust, scalable, and economically viable manufacturing process is a primary objective for industrial chemists. This document outlines a field-proven, large-scale synthetic protocol based on the catalytic hydrogenation of 4-cyanobenzoic acid, focusing on process safety, stereochemical control, and product purity.
Strategic Selection of the Synthetic Route
Several synthetic pathways to this compound have been reported. However, for industrial-scale production, the catalytic hydrogenation of readily available and cost-effective 4-cyanobenzoic acid is the preferred route.
Rationale for Route Selection:
-
Atom Economy: This is a direct addition reaction, offering high atom economy with water as the only significant byproduct of workup.
-
Starting Material: 4-Cyanobenzoic acid is a commodity chemical, ensuring a stable and economical supply chain.[4][5][6]
-
Process Simplicity: While requiring high-pressure equipment, the reaction is typically a single-step conversion, simplifying the overall process flow.
The primary challenge of this route is controlling the stereoselectivity to maximize the yield of the desired trans isomer over the cis form. The protocol detailed below employs specific catalyst and solvent systems known to favor the formation of the thermodynamically more stable trans product.
Process Chemistry and Mechanistic Insights
The core transformation is the heterogeneous catalytic hydrogenation of the aromatic ring of 4-cyanobenzoic acid.
Reaction: 4-Cyanobenzoic Acid + 3 H₂ → cis/trans-4-Cyanocyclohexanecarboxylic Acid
-
Catalyst: Ruthenium-on-carbon (Ru/C) is a highly effective catalyst for this transformation. Ruthenium demonstrates excellent activity for aromatic ring saturation under manageable conditions and can be tuned to favor the desired isomer.[7]
-
Solvent System: A basic aqueous medium, such as a solution of sodium hydroxide, is employed. The substrate exists as the sodium salt (sodium 4-cyanobenzoate), which enhances its solubility and influences the stereochemical outcome of the hydrogenation.
-
Stereocontrol: The hydrogenation initially produces a mixture of cis and trans isomers. Under basic conditions and elevated temperatures, the acidic proton alpha to the carboxyl group can be epimerized. This allows the kinetically formed cis isomer to isomerize to the thermodynamically more stable equatorial-equatorial trans isomer, thereby enriching the final product in the desired configuration.[8]
Industrial-Scale Synthesis Protocol (10 kg Scale)
This protocol is designed for execution in a suitable high-pressure hydrogenation reactor (autoclave) by trained personnel following strict safety procedures.[9][10][11]
Equipment and Reagents
| Equipment/Reagent | Specification | Quantity/Notes |
| Equipment | ||
| High-Pressure Reactor | 200 L, Hastelloy or Stainless Steel, with variable speed agitator, heating/cooling jacket, and pressure/temperature controls. | ASME-certified for hydrogen service.[9] |
| Catalyst Filter | Enclosed pressure filter (e.g., Nutsche filter) | To handle pyrophoric catalyst safely. |
| Crystallization Vessel | 200 L, Glass-Lined Steel, with agitator and jacket. | |
| Centrifuge/Dryer | For product isolation and drying. | |
| Reagents | ||
| 4-Cyanobenzoic Acid | ≥97.0% purity[5] | 10.0 kg (67.97 mol) |
| 5% Ruthenium on Carbon (Ru/C) | 50% water-wet paste | 1.0 kg (10% w/w loading) |
| Sodium Hydroxide (NaOH) | Reagent Grade | 2.80 kg (70.0 mol) |
| Deionized Water | ~100 L | |
| Hydrochloric Acid (HCl) | 37% (conc.) | As required for neutralization (~6 L) |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Sourced from a high-pressure line or cylinder bank. |
| Nitrogen Gas (N₂) | High Purity, Inerting Grade | For purging and blanketing.[9][10] |
Step-by-Step Procedure
Step 1: Reactor Preparation and Charging
-
Ensure the high-pressure reactor is clean, dry, and free of flammable materials.[10]
-
Inert the reactor by performing a minimum of three nitrogen purge/vent cycles.[3][10]
-
Charge the reactor with 80 L of deionized water.
-
Under agitation, slowly add 2.80 kg of sodium hydroxide pellets, allowing them to dissolve completely. Control any exotherm with the cooling jacket.
-
Add 10.0 kg of 4-cyanobenzoic acid. Stir until a clear solution of sodium 4-cyanobenzoate is formed.
-
Carefully add the 1.0 kg of 5% Ru/C catalyst slurry.
Step 2: Hydrogenation Reaction
-
Seal the reactor and perform a pressure leak test with nitrogen up to 20 bar.[10]
-
Once the vessel integrity is confirmed, vent the nitrogen.
-
Pressurize the reactor with hydrogen to 15 bar, vent, and repeat two more times to remove residual nitrogen.[10]
-
Pressurize the reactor to a final hydrogen pressure of 15 bar.[7]
-
Begin agitation (e.g., 300 RPM) and heat the reaction mixture to 100°C.[7]
-
Maintain the reaction at 100°C and 15 bar H₂ pressure. The reaction is exothermic; use the cooling system to maintain a stable temperature.[9]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake. The expected reaction time is 18-24 hours. An in-process control (IPC) sample can be taken (after cooling and depressurizing) and analyzed by HPLC to confirm the disappearance of the starting material.
Step 3: Work-up and Catalyst Removal
-
Once the reaction is complete, cool the reactor to ambient temperature (<30°C).
-
Carefully vent the excess hydrogen to a safe, designated stack.[10]
-
Purge the reactor headspace three times with nitrogen.[10]
-
Under a nitrogen atmosphere, transfer the reaction slurry to the enclosed catalyst filter.
-
Filter the mixture to remove the Ru/C catalyst. Caution: The catalyst can be pyrophoric and must be kept wet and handled under an inert atmosphere at all times.[9]
-
Wash the catalyst cake with 20 L of deionized water to recover any entrained product. Combine the filtrate and the wash.
Step 4: Product Isolation and Purification
-
Transfer the combined filtrate to the crystallization vessel.
-
Cool the solution to 10-15°C.
-
Slowly add concentrated hydrochloric acid to adjust the pH to ~2.0. The product will precipitate as a white solid.
-
Stir the resulting slurry at 10-15°C for 1-2 hours to ensure complete crystallization.
-
Isolate the solid product by centrifugation.
-
Wash the product cake with cold (5-10°C) deionized water until the washings are free of chloride ions (test with AgNO₃ solution).
-
Dry the product under vacuum at 60-70°C until a constant weight is achieved.
Expected Outcome:
-
Yield: 9.5 - 10.2 kg (91-98% of theoretical)
-
Purity: ≥99.0% (by HPLC)
-
trans:cis Isomer Ratio: ≥98:2
Process Visualization: Synthesis Workflow
The following diagram illustrates the key stages of the manufacturing process.
Caption: Workflow for the large-scale synthesis of this compound.
Process Safety and Hazard Management
Hydrogenation reactions carry inherent risks that must be rigorously managed.[11]
-
Flammability & Explosion: Hydrogen gas is highly flammable over a wide concentration range in air (4-76%).[11] All equipment must be properly grounded to prevent static discharge, and the area must be equipped with hydrogen detectors and adequate ventilation.[9]
-
High Pressure: The reaction is conducted at elevated pressure. The reactor must be certified for the operating pressure and equipped with safety relief valves and rupture discs.[9] Regular inspection and maintenance are mandatory.
-
Pyrophoric Catalyst: Ruthenium on carbon, particularly after use, can ignite spontaneously upon exposure to air. The catalyst must always be handled wet or under an inert nitrogen atmosphere.[9]
-
Chemical Hazards: Sodium hydroxide and hydrochloric acid are corrosive. Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and chemical-resistant clothing, is required.[11]
Quality Control and Analytical Methods
To ensure the final product meets specifications, the following analytical tests are performed:
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to the structure of this compound. |
| Assay (Purity) | HPLC (UV detection) | ≥99.0% area |
| Isomer Ratio | HPLC or GC | trans isomer ≥98.0% |
| Melting Point | Capillary Method | 217-222 °C[12] |
| Residual Solvents | Headspace GC | Meets ICH guidelines. |
| Heavy Metals | ICP-MS | Conforms to pharmaceutical standards (e.g., <10 ppm Ruthenium). |
References
- Hydrogenation Reaction Safety In The Chemical Industry. (2025). Vertex AI Search.
- Safety First: Best Practices for Operating High-Pressure Hydrogen
- Hydrogenation: How we can make it safer. (2025). H.E.L Group.
- JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid.
- JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.
- JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid.
- Safety Guidelines for Hydrogenation Reactions. (2012). safety.pitt.edu.
- De-risking hydrogen
- CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- CAS 15177-68-1: this compound. CymitQuimica.
- Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (2025).
- WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- This compound. PubChem.
- 4-Cyanobenzoic acid. PubChem.
- 4-Cyanobenzoic acid for synthesis. Sigma-Aldrich.
- 4-Cyanobenzoic acid. (2025). ChemicalBook.
- Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride. Baishixing.
- 4-Cyanobenzoic acid. (2018). SIELC Technologies.
- 4-cyanobenzoic acid. (2025). ChemSynthesis.
Sources
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- 3. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 4. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Cyanobenzoic acid for synthesis 619-65-8 [sigmaaldrich.com]
- 6. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. njhjchem.com [njhjchem.com]
- 11. helgroup.com [helgroup.com]
- 12. chemsynthesis.com [chemsynthesis.com]
Troubleshooting & Optimization
identification of byproducts in the synthesis of trans-4-cyanocyclohexanecarboxylic acid by GC-MS
Welcome to the technical support center for the identification of byproducts in the synthesis of trans-4-cyanocyclohexanecarboxylic acid by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during their experimental work. The information provided herein is based on established scientific principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the GC-MS analysis of your synthesis reaction mixture.
Q1: Why am I not seeing my target compound, this compound, in my chromatogram?
A1: There are several potential reasons for the absence of your target peak:
-
Low Volatility and High Polarity: Carboxylic acids and nitriles are polar compounds with low volatility, which can lead to poor chromatographic performance.[1][2] Derivatization is often necessary to convert them into less polar, more volatile derivatives suitable for GC analysis.[1][2]
-
Improper Sample Preparation: The sample concentration might be too low, or the chosen solvent may not be appropriate for the GC injection.
-
GC-MS System Issues: Problems such as leaks in the injector, incorrect temperature settings, or a contaminated column can prevent the analyte from reaching the detector.[3][4]
Q2: My chromatogram shows significant peak tailing for the main product. What is the cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing polar compounds like carboxylic acids.[5][6]
-
Cause: Active sites in the GC inlet liner or on the column can interact with the polar carboxyl group, causing the analyte to elute slowly and asymmetrically.[5]
-
Solution:
-
Derivatization: This is the most effective solution. Converting the carboxylic acid to an ester (e.g., a methyl or silyl ester) will reduce its polarity and minimize interactions with active sites.[1][2][7]
-
Inlet and Column Maintenance: Use a deactivated inlet liner and a column specifically designed for polar analytes. Regularly condition the column to remove contaminants.[4][5]
-
Q3: I am observing several unexpected peaks in my chromatogram. How can I identify if they are byproducts of my synthesis?
A3: The presence of unexpected peaks often indicates the formation of byproducts. Identification involves a systematic approach:
-
Mass Spectral Analysis: Examine the mass spectrum of each unknown peak. The fragmentation pattern can provide clues about the molecular structure.
-
Literature Search: Compare the obtained mass spectra with spectral libraries (e.g., NIST) and search for known byproducts of similar reactions, such as the catalytic hydrogenation of nitriles.[8][9][10]
-
Isomer Identification: Be aware of the potential for cis/trans isomers of your target compound and intermediates, which will have similar mass spectra but different retention times.[11][12]
Q4: What are the most common byproducts to expect in the synthesis of this compound?
A4: The synthesis of this compound can involve several steps, each with the potential for byproduct formation. Common byproducts can include:
-
cis-4-Cyanocyclohexanecarboxylic acid: The geometric isomer of the target compound.
-
Intermediates: Unreacted starting materials or intermediates from the synthetic route.
-
Over-reduction Products: If catalytic hydrogenation is used to reduce a nitrile precursor, over-reduction can lead to the formation of amines, such as 4-(aminomethyl)cyclohexanecarboxylic acid.[8][13]
-
Side-reaction Products: Depending on the specific synthetic route, other byproducts may form. For example, if starting from a dinitrile, incomplete hydrolysis could be a source of impurities.[14][15]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your GC-MS analysis.
Guide 1: No or Low Signal for the Target Analyte
This guide will walk you through the steps to diagnose and resolve issues of poor or absent signal for this compound.
Troubleshooting Workflow: No/Low Analyte Signal
Caption: Troubleshooting workflow for no or low analyte signal.
Step-by-Step Protocol: Derivatization for GC-MS Analysis
Given the polar nature of carboxylic acids, derivatization is highly recommended to improve volatility and thermal stability.[2][16] Esterification is a common and effective method.[7]
Methyl Esterification using Diazomethane (Use with extreme caution in a fume hood)
-
Dissolve Sample: Dissolve approximately 1-5 mg of your dried reaction mixture in 1 mL of a suitable solvent (e.g., diethyl ether or a mixture of diethyl ether and methanol).
-
Add Diazomethane: Slowly add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Quench Reaction: Allow the reaction to proceed for 5-10 minutes. Carefully quench any remaining diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Evaporate Solvent: Gently evaporate the solvent under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
Silylation using BSTFA (A safer alternative)
-
Dry Sample: Ensure your sample is completely dry, as silylation reagents are moisture-sensitive.
-
Add Reagent: To your dried sample, add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analyze: Cool to room temperature and inject an aliquot directly into the GC-MS.
Guide 2: Identification of Unknown Peaks
This guide provides a systematic approach to identifying unknown peaks in your chromatogram, which are likely byproducts of your synthesis.
Byproduct Identification Workflow
Caption: Workflow for the identification of unknown byproducts.
Data Interpretation: Expected Byproducts and their Mass Spectral Signatures
The synthesis of this compound can proceed through various routes, each with its own potential byproduct profile. A common route involves the hydrogenation of a dinitrile precursor.
Table 1: Potential Byproducts and Key Mass Spectral Fragments
| Putative Byproduct | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments (after derivatization as methyl ester) |
| cis-4-Cyanocyclohexanecarboxylic acid methyl ester | C9H13NO2 | 167.21 | 167 (M+), 136 (M-OCH3)+, 108, 81 |
| 4-Carbamoylcyclohexanecarboxylic acid methyl ester | C9H15NO3 | 185.22 | 185 (M+), 154 (M-OCH3)+, 142, 98 |
| trans-4-(Aminomethyl)cyclohexanecarboxylic acid methyl ester | C9H17NO2 | 171.24 | 171 (M+), 140 (M-OCH3)+, 112, 83 |
| Unreacted Starting Material (e.g., trans-1,4-Dicyanocyclohexane) | C8H10N2 | 134.18 | 134 (M+), 107, 80 |
Note: The fragmentation patterns are predictive and may vary based on the ionization conditions.
Potential Reaction Pathways Leading to Byproducts
The catalytic hydrogenation of nitriles is a common method for synthesizing amines, but it can also lead to the formation of secondary and tertiary amines as byproducts.[8][13] In the context of synthesizing the target carboxylic acid from a dinitrile, incomplete hydrolysis or side reactions during the cyanation step can also introduce impurities.[14][15]
Part 3: GC-MS Method Parameters
Below is a starting point for a GC-MS method for the analysis of derivatized this compound and its byproducts. Optimization may be required based on your specific instrumentation and column.
Table 2: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| GC Inlet | ||
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is better for trace analysis. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the derivatized analytes without thermal degradation. |
| Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A general-purpose, non-polar phase suitable for a wide range of derivatized compounds. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp Rate | 10 °C/min to 280 °C | A moderate ramp rate to ensure good separation of components with different boiling points. |
| Final Temperature | 280 °C, hold for 5 min | Ensures that all components are eluted from the column. |
| Carrier Gas | ||
| Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times and better resolution at lower temperatures.[17] |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal flow rate for good chromatographic efficiency. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temp. | 230 °C | A typical source temperature to maintain analyte integrity. |
| Quadrupole Temp. | 150 °C | A standard quadrupole temperature. |
| Scan Range | 40 - 450 m/z | A wide enough range to capture the molecular ions and fragment ions of expected compounds. |
References
- Blau, K., & King, G.S. (Eds.). (1977).
-
Mukherjee, A., Srimani, D., Ben-David, Y., & Milstein, D. (2017). Low‐Pressure Hydrogenation of Nitriles to Primary Amines Catalyzed by Ruthenium Pincer Complexes. Scope and Mechanism. ChemCatChem, 9(4), 559–563. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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Pandey, P. K. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. Retrieved from [Link]
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Ye, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648–7655. [Link]
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SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
-
Separation Science. (n.d.). How to Troubleshoot and Improve your GC/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22640706, 1-Cyanocyclohexane-1-carboxylic acid. Retrieved from [Link]
-
Benaissa, H., et al. (2025, August 7). Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130061, this compound. Retrieved from [Link]
-
Hegedüs, L., & Lévay, K. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 444-457. [Link]
-
Tamura, M., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
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National Institute of Standards and Technology. (n.d.). Cyclohexanecarbonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13277737, 2-Cyanocyclohexane-1-carboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]
- Google Patents. (n.d.). JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.
- Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
- Reddy, K. M., et al. (2013).
- Google Patents. (n.d.). JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid.
-
ResearchGate. (n.d.). Salient features of the GC-MS data for the carboxylic acid fraction.... Retrieved from [Link]
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ResearchGate. (2025, August 7). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. Retrieved from [Link]
-
Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Retrieved from [Link]
-
Shimadzu. (n.d.). Application News: Separation of C18 Fatty Acid Isomers. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
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- 6. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
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- 8. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
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- 15. JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to optimize the yield and purity of trans-4-cyanocyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis and purification of trans-4-cyanocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
I. Synthesis Overview: Pathways to this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize the yield of the desired trans-isomer and facilitate purification. A common and industrially relevant approach involves the partial hydrolysis of trans-1,4-dicyanocyclohexane.
Key Synthetic Route: Hydrolysis of trans-1,4-Dicyanocyclohexane
A prevalent method for producing this compound involves the selective hydrolysis of one of the two nitrile groups of trans-1,4-dicyanocyclohexane.[1][2] This precursor is often synthesized from 1,4-cyclohexanedicarboxylic acid. The overall process can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
This method is advantageous due to the availability of the starting materials and the ability to control the stereochemistry at the purification stage of the dicyano intermediate.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that researchers may encounter during the synthesis and purification of this compound in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can stem from several stages of the synthesis. Let's break down the potential issues and optimization strategies:
1. Inefficient Conversion to 1,4-Dicyanocyclohexane:
-
Problem: The initial conversion of 1,4-cyclohexanedicarboxylic acid to 1,4-dicyanocyclohexane may be incomplete. This reaction often involves high temperatures and a catalyst.
-
Expert Insight: The choice of catalyst and reaction conditions is critical. While various catalysts can be used, ensuring their activity and proper dispersion is key. Microwave irradiation has been explored as an alternative to conventional heating to improve efficiency.[3]
-
Troubleshooting Steps:
-
Catalyst Screening: Experiment with different catalysts such as tin oxide or alumina to find the optimal one for your setup.
-
Temperature and Time Optimization: Systematically vary the reaction temperature and time to find the sweet spot for maximum conversion without significant side product formation.
-
Microwave Synthesis: If available, consider using a microwave reactor to potentially shorten reaction times and improve yields.[3]
-
2. Incomplete Partial Hydrolysis:
-
Problem: The partial hydrolysis of trans-1,4-dicyanocyclohexane to the desired mono-acid can be challenging to control, leading to unreacted starting material or the formation of the diacid byproduct.
-
Expert Insight: The hydrolysis can be performed chemically or microbiologically.[1][2] Chemical hydrolysis often uses aqueous ammonia under pressure and heat.[1][2] The concentration of ammonia and the reaction temperature are critical parameters to control the selectivity of the hydrolysis.
-
Troubleshooting Steps:
-
Controlled Ammonia Concentration: An ammonia concentration of 2-30% can be used, but the optimal concentration depends on the reaction temperature and pressure.[1]
-
Temperature and Pressure Control: A typical condition is reacting at 80°C in an autoclave for several hours.[1] Carefully monitor and control these parameters to favor mono-hydrolysis.
-
Microbial Hydrolysis: Consider enzymatic hydrolysis as a milder and potentially more selective alternative. Certain microorganisms can selectively hydrolyze one nitrile group.[4]
-
3. Product Loss During Workup and Purification:
-
Problem: Significant amounts of the product can be lost during extraction and crystallization steps.
-
Expert Insight: The product has polarity due to both the carboxylic acid and cyano groups, which affects its solubility.[5] Careful selection of extraction solvents and crystallization conditions is necessary.
-
Troubleshooting Steps:
-
pH Adjustment: During workup, carefully adjust the pH of the aqueous solution to protonate the carboxylic acid, making it less water-soluble and more extractable into an organic solvent.
-
Solvent Selection for Extraction: Use a suitable organic solvent like dichloromethane for extraction after acidification.[6]
-
Recrystallization Solvent System: For purification, experiment with different solvent systems to achieve good recovery of pure crystals. Water is a common solvent for recrystallization.[2]
-
Q2: My final product is contaminated with the cis-isomer. How can I effectively remove it?
A2: The presence of the cis-isomer is a common purity issue. The most effective removal strategy is implemented at the trans-1,4-dicyanocyclohexane intermediate stage.
-
Expert Insight: The trans- and cis-isomers of 1,4-dicyanocyclohexane exhibit different solubilities in certain organic solvents, which can be exploited for separation.[1] The trans-isomer is generally less soluble and can be selectively crystallized.
-
Protocol for Isomer Separation:
-
Dissolve the mixture of cis- and trans-1,4-dicyanocyclohexane in a suitable solvent such as methanol, ethanol, or ethyl ether by warming.[1]
-
Slowly cool the solution to allow for the selective crystallization of the trans-isomer.
-
Collect the precipitated trans-1,4-dicyanocyclohexane crystals by filtration. This method can yield the trans-isomer with a purity of over 99.5%.[1]
-
Caption: Workflow for the purification of trans-1,4-dicyanocyclohexane.
-
Alternative for Final Product Purification: If the final product is a mixture of isomers, separation can be achieved by chromatography, though it is often more challenging and less scalable than crystallization of the intermediate. High-performance liquid chromatography (HPLC) with a suitable column, such as a C18 column, can be used for analytical and preparative separation.[7][8]
Q3: I am observing the formation of 1,4-cyclohexanedicarboxylic acid as a major byproduct. How can I prevent this?
A3: The formation of the diacid is a result of over-hydrolysis. To minimize this, you need to carefully control the reaction conditions during the partial hydrolysis step.
-
Expert Insight: The rate of hydrolysis of the second nitrile group becomes significant if the reaction is allowed to proceed for too long or at too high a temperature.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to stop the reaction once the maximum amount of the desired mono-acid is formed.
-
Reduced Reaction Time: Perform a time-course study to determine the optimal reaction time that maximizes the yield of the mono-acid while minimizing the diacid formation.
-
Lower Reaction Temperature: Reducing the reaction temperature will slow down both hydrolysis reactions, but it may disproportionately slow the second hydrolysis, thus improving selectivity.
-
Stoichiometry of Reagents: Carefully control the amount of water and any acid or base catalyst used in the hydrolysis to favor the mono-hydrolysis.
-
III. Frequently Asked Questions (FAQs)
Q: What is the typical melting point of pure this compound? A: The melting point can vary slightly, but it is generally in the range of 69-75°C.[9]
Q: What analytical techniques are recommended for purity assessment? A: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and the cis/trans isomer ratio.[1][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can be used for purity assessment.[10]
Q: Can I use other starting materials for the synthesis? A: Yes, alternative synthetic routes exist. For example, one can start from ethyl 4-oxocyclohexane-1-carboxylate, which is converted to its cyanohydrin, followed by a series of steps to yield the final product.[11] However, the hydrolysis of trans-1,4-dicyanocyclohexane is a more common industrial method.
Q: What are the key safety precautions when working with cyanides? A: All manipulations involving cyanide-containing compounds must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. The hydrolysis of nitriles can produce ammonia, which is also a hazardous gas.[12][13]
IV. Experimental Protocols
Protocol 1: Separation of trans-1,4-Dicyanocyclohexane from a cis/trans Mixture
-
Place 50 g of the cis/trans-1,4-dicyanocyclohexane mixture into a flask.
-
Add 1000 mL of methanol and warm the mixture to 50°C with stirring until all the solid has dissolved.[1]
-
Slowly cool the solution to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the white crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and dry them under vacuum. This should yield pure trans-1,4-dicyanocyclohexane.[1]
Protocol 2: Partial Hydrolysis of trans-1,4-Dicyanocyclohexane
-
In a suitable autoclave, place 2.59 g of pure trans-1,4-dicyanocyclohexane.
-
Add 50 mL of 5% aqueous ammonia solution.[2]
-
Seal the autoclave and heat the reaction mixture to 80°C for 4 hours with stirring.[2]
-
After cooling to room temperature, carefully vent the autoclave.
-
Transfer the reaction mixture to a beaker and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the white crystals of this compound by vacuum filtration, wash with cold water, and dry.
V. Data Summary
| Parameter | Recommended Value/Condition | Reference |
| Purity of trans-1,4-dicyanocyclohexane | >99.5% | [1] |
| Hydrolysis Temperature | 80°C | [1][2] |
| Ammonia Concentration for Hydrolysis | 2-30% | [1] |
| Final Product Purity (HPLC) | >99% | [1] |
VI. References
-
Process for producing trans-4-cyanocyclohexane-1-carboxylic acid. Google Patents.
-
Process for producing 4-cyanocyclohexane-1-carboxylic acid. Google Patents.
-
Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid. Google Patents.
-
Production of trans-4-cyanocyclohexane-1-carboxylic acid. Google Patents.
-
A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica. [Link]
-
Separation and purification of cis and trans isomers. Google Patents.
-
Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of. CORE. [Link]
-
PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. [Link]
-
Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents.
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. [Link]
-
Novel Cyanide-Hydrolyzing Enzyme From Alcaligenes Xylosoxidans Subsp. Denitrificans. [Link]
-
HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. SIELC Technologies. [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]
-
Separation of cis/trans isomers. Chromatography Forum. [Link]
-
Mechanism of Cyanide Hydrolysis. YouTube. [Link]
-
What is the mechanism of partial hydrolysis of methyl cyanide?. Quora. [Link]
-
Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. PubMed Central. [Link]
Sources
- 1. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 4. Novel cyanide-hydrolyzing enzyme from Alcaligenes xylosoxidans subsp. denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 15177-68-1: this compound [cymitquimica.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 9. chemimpex.com [chemimpex.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
challenges and solutions for the scale-up of trans-4-cyanocyclohexanecarboxylic acid production
Technical Support Center: Scale-Up of trans-4-Cyanocyclohexanecarboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or manufacturing scale. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Tranexamic Acid and Cetraxate, ensuring a robust, scalable, and high-purity production process is paramount.[1][2]
This document moves beyond simple protocols to address the complex challenges encountered during scale-up, providing troubleshooting insights and scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional organic compound featuring a cyclohexane ring with cyano (-CN) and carboxylic acid (-COOH) groups in a trans configuration.[3] This specific stereochemistry is crucial for its role as a high-value intermediate in the pharmaceutical industry. It is a direct precursor for synthesizing hemostatic agents like Tranexamic Acid and anti-ulcer drugs such as Cetraxate Hydrochloride, where the trans geometry is essential for biological activity.[1][2][4]
Q2: What are the predominant synthesis routes for this molecule?
A2: Several routes exist, but a common and industrially relevant pathway involves three main stages:
-
Formation of 1,4-Dicyanocyclohexane: This step often starts from precursors like 1,4-cyclohexanedimethanol derivatives and converts them into a cis/trans mixture of 1,4-dicyanocyclohexane.[1][2]
-
Isomer Separation: The critical step is the isolation of the pure trans-1,4-dicyanocyclohexane from the cis/trans mixture. This is typically achieved through fractional crystallization, exploiting the solubility differences between the isomers in specific solvents.[1]
-
Selective Hydrolysis: The trans-1,4-dicyanocyclohexane is then subjected to partial hydrolysis, where one of the two cyano groups is converted into a carboxylic acid, yielding the final product. This can be done chemically or using microorganisms.[1][2]
An alternative approach involves the microwave-assisted reaction of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane to produce a mixture of cis- and this compound, which then requires subsequent steps to isolate the desired trans-isomer.[4]
Q3: Why is controlling the cis/trans isomer ratio so critical?
A3: The stereochemistry of pharmaceutical intermediates directly impacts the efficacy and safety of the final API.[5] For Tranexamic Acid, the therapeutic effect is specific to the trans isomer. The presence of the cis isomer is considered an impurity that must be strictly controlled to meet regulatory standards. Failing to control the isomer ratio early in the synthesis leads to significant purification challenges, reduced yields, and increased production costs downstream.
Q4: What are the Critical Quality Attributes (CQAs) for this compound?
A4: For a pharmaceutical intermediate, the CQAs are rigorously defined to ensure the quality of the final drug product.[] Key attributes include:
-
Purity: Typically >98-99%, confirmed by HPLC or GC.[]
-
Isomeric Purity: The content of the cis isomer must be below a specified limit.
-
Residual Solvents: Levels of solvents used in synthesis and purification must be within acceptable limits (ICH guidelines).
-
Heavy Metals & Inorganics: Must meet pharmacopeial standards.
-
Appearance and Physical Properties: Should be a white to off-white solid with a consistent melting point.[7]
Process Scale-Up Workflow
The following diagram outlines the key stages and decision points in a typical scale-up campaign for this compound.
Caption: General workflow for producing this compound.
Troubleshooting Guide for Scale-Up
This section addresses specific problems that may arise when transitioning from lab to pilot scale.
Problem 1: Low Yield or Incomplete Conversion
| Possible Cause | Underlying Rationale & Troubleshooting Steps |
| Inefficient Heat Transfer | On scale-up, the surface-area-to-volume ratio decreases, making it harder to maintain uniform temperature.[8][9] An exothermic hydrolysis step can develop hot spots, leading to side reactions, while an endothermic reaction may stall due to insufficient heating. Solution: 1. Monitor the internal reaction temperature, not just the jacket temperature.[8] 2. Use a reactor with appropriate heat exchange capacity. 3. Adjust reagent addition rates to control exotherms. |
| Poor Mixing & Mass Transfer | What mixes easily in a flask may not be homogenous in a large reactor. Poor mixing can lead to localized concentration gradients, reducing reaction rates and selectivity.[10][11] Solution: 1. Characterize the mixing dynamics of your reactor. 2. Select the appropriate impeller type (e.g., axial vs. radial flow) and agitation speed for the reaction viscosity and solids content. 3. For multi-phase reactions (e.g., solid catalyst), ensure the agitation is sufficient to keep solids suspended. |
| Incomplete Hydrolysis | The hydrolysis of the nitrile can be slow or stall. This may be due to catalyst deactivation or unfavorable equilibrium at scale. Solution: 1. Catalyst: If using a mineral acid or base, ensure the molar ratio is maintained. Check for catalyst poisoning. 2. Reaction Time: Do not assume lab-scale reaction times will translate directly.[10] Take regular in-process control (IPC) samples (e.g., via HPLC) to monitor conversion and extend the reaction time as needed. |
Problem 2: High Cis-Isomer Impurity in Final Product
| Possible Cause | Underlying Rationale & Troubleshooting Steps |
| Ineffective Isomer Separation | The efficiency of fractional crystallization is highly dependent on cooling rate, solvent purity, and seeding. Rapid cooling on a large scale can trap the cis isomer within the crystal lattice of the desired trans product. Solution: 1. Develop a controlled cooling profile. A slower, linear cooling rate is generally preferable to a rapid crash cool. 2. Ensure the solvent (e.g., methanol) is of high purity and the correct volume is used to maintain the optimal solubility differential.[1] 3. Consider using seed crystals of pure trans-1,4-dicyanocyclohexane to promote controlled crystallization. |
| Isomerization During Work-up | Although less common for this specific molecule, harsh pH or high-temperature conditions during work-up or hydrolysis could potentially cause isomerization at equilibrium-sensitive positions. Solution: 1. Review the stability of your intermediate and final product under the planned work-up conditions. 2. Use the mildest effective conditions for pH adjustment and extraction. |
Problem 3: Product Fails Purity or Physical Specifications
| Possible Cause | Underlying Rationale & Troubleshooting Steps |
| Formation of New Impurities | Longer reaction and work-up times at scale can introduce new degradation pathways or side reactions not observed in the lab.[10] Solution: 1. Perform a stability study on the main intermediate (trans-1,4-dicyanocyclohexane) in the hydrolysis reaction mixture to identify potential degradants. 2. Use analytical techniques like LC-MS to identify unknown impurities and hypothesize their formation mechanism. Adjust reaction conditions (e.g., lower temperature, inert atmosphere) to mitigate their formation. |
| Inconsistent Crystal Form/Habit | Changes in crystallization conditions (mixing, cooling rate, solvent) during scale-up can lead to different crystal forms (polymorphs) or habits, affecting filtration, drying, and handling properties.[10] Solution: 1. Define and control the final crystallization parameters rigorously. 2. Characterize the solid-state properties of the lab and pilot batches (e.g., using XRD, DSC) to ensure consistency. |
| Inefficient Washing | Washing impurities from a large filter cake in a centrifuge or filter-dryer is less efficient than on a small Buchner funnel.[10] Solution: 1. Optimize the wash solvent volume and number of washes. 2. Ensure good "cake cracking" prevention to avoid channeling, where the wash solvent bypasses most of the product. 3. Consider reslurrying the cake in fresh solvent for a more effective wash compared to displacement washing alone. |
Troubleshooting Decision Tree
Sources
- 1. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. JPS6310752A - Production of trans-4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. CAS 15177-68-1: this compound [cymitquimica.com]
- 4. JP2008260757A - Process for producing 4-cyanocyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 5. Intermediates in Pharma: Key Steps in Pharmaceutical Synthesis [chemoxpharma.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. sdlookchem.com [sdlookchem.com]
- 11. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Technical Support Guide: Preventing Amide Impurities in the Hydrolysis of 1,4-Dicyanocyclohexane
Introduction: The conversion of 1,4-dicyanocyclohexane to 1,4-cyclohexanedicarboxylic acid (CHDA) is a critical transformation for producing a valuable monomer used in the synthesis of high-performance polyesters and polyamides. While seemingly straightforward, this hydrolysis reaction is frequently plagued by the formation of stubborn amide-containing impurities, including the mono-amide mono-acid and the diamide intermediate. These byproducts are often difficult to separate from the desired diacid, leading to reduced yields and compromised polymer quality.
This technical support guide provides a deep dive into the mechanisms of amide formation, offers robust troubleshooting strategies, and presents a validated protocol designed to maximize the yield of pure 1,4-cyclohexanedicarboxylic acid by driving the hydrolysis reaction to completion.
Section 1: The Underpinning Chemistry: A Tale of Two Hydrolysis Rates
The hydrolysis of a nitrile to a carboxylic acid is not a single-step reaction. It proceeds through a mandatory amide intermediate.[1][2][3][4] The core challenge in synthesizing 1,4-cyclohexanedicarboxylic acid from its dinitrile precursor lies in managing the relative rates of two consecutive hydrolysis reactions for each cyano group.
-
Step 1 (k₁): Hydrolysis of the nitrile group to an amide.
-
Step 2 (k₂): Hydrolysis of the amide group to a carboxylic acid.
The accumulation of amide impurities occurs when the rate of the second step (k₂) does not significantly exceed or at least match the rate of the first step (k₁). Amides are inherently stable functional groups and their hydrolysis often requires more forcing conditions (higher temperatures or catalyst concentrations) than the initial hydration of the nitrile.[5][6] Therefore, reaction conditions that are sufficient to initiate the first step may be inadequate to complete the second, causing the amide intermediate to build up in the reaction mixture.
Caption: Reaction pathway for dinitrile hydrolysis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of 1,4-dicyanocyclohexane in a direct question-and-answer format.
Q1: My final product, confirmed by NMR/IR, contains a significant amount of amide impurity. What is the most likely cause?
A: The presence of the amide intermediate is almost always a sign of an incomplete reaction. The primary factors to investigate are reaction time, temperature, and catalyst concentration. Amide hydrolysis has a higher activation energy than nitrile hydrolysis. Therefore, if the reaction is not heated sufficiently or for a long enough duration, it can "stall" at the more stable amide intermediate.
Q2: Should I use acid-catalyzed or base-catalyzed hydrolysis to best avoid amide formation?
A: For the specific goal of maximizing diacid yield and minimizing amide impurity, acid-catalyzed hydrolysis is strongly recommended .
-
Acid-Catalyzed Hydrolysis: This method is generally more effective at driving the reaction to completion.[5][7] Under acidic conditions, the ammonia liberated in the final hydrolysis step is immediately protonated to form a non-nucleophilic ammonium salt (NH₄⁺).[5] This final, irreversible step acts as a thermodynamic sink, pulling the entire equilibrium towards the desired carboxylic acid product.[5]
-
Base-Catalyzed Hydrolysis: While effective, this method requires careful control. Milder basic conditions are known to favor the formation and isolation of amides.[5] To achieve complete hydrolysis to the carboxylate, harsh conditions such as high temperatures and prolonged reflux are necessary.[5][8] Failure to maintain these vigorous conditions can easily result in a product contaminated with the amide intermediate. The final product is a carboxylate salt, which requires a separate acidification step to yield the free carboxylic acid.[2][9]
Q3: How critical is temperature control for this reaction?
A: Temperature is arguably the most critical parameter. Insufficient heat is the leading cause of reaction failure.
-
Below Reflux Temperatures: Operating at lower temperatures (e.g., 60-80 °C) may be sufficient to convert the nitrile to the amide, but it often lacks the energy needed to overcome the activation barrier for amide hydrolysis.
-
Vigorous Reflux: Heating the reaction mixture to a state of vigorous reflux is essential. This ensures that the system has enough thermal energy to drive the second, more demanding hydrolysis step to completion. Forcing conditions are consistently cited as necessary for complete nitrile-to-acid conversion.[5][7]
Q4: I've run the reaction under reflux for several hours but still see starting material and amide impurities. What should I do?
A: This indicates that even under reflux, the reaction has not reached completion. The next logical step is to increase the reaction time. Dinitriles, especially those on a cyclohexane ring, can be sterically hindered and may require extended reaction times (e.g., 12-24 hours) for both functional groups to fully hydrolyze. It is also worth verifying the concentration and integrity of your acid or base catalyst. For poorly soluble nitriles, phase-transfer catalysts or co-solvents may be considered, although for 1,4-dicyanocyclohexane, strong aqueous acid is typically sufficient.[10]
Caption: Troubleshooting workflow for amide impurities.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism that forms the amide intermediate?
A: The mechanism begins with the activation of the nitrile. In acid, the nitrile nitrogen is protonated, making the carbon more electrophilic.[11][12] In base, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly.[11] In both cases, water or hydroxide adds across the carbon-nitrogen triple bond. This is followed by a series of proton transfers and a tautomerization step, which converts an unstable imidic acid intermediate into the more stable amide.[1][11]
Q2: Are there any analytical techniques to monitor the reaction's progress in real-time?
A: Yes. For real-time monitoring, techniques like in-situ IR spectroscopy can be invaluable to track the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance/disappearance of the amide carbonyl peak (~1650 cm⁻¹). Alternatively, periodic sampling of the reaction mixture followed by analysis using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can effectively monitor the consumption of starting material and the transient formation of intermediates.
Q3: Could I use an enzymatic method to avoid this problem?
A: This is an excellent question. Biocatalysis offers a promising alternative. Enzymes called nitrilases can directly hydrolyze nitriles to carboxylic acids in a single step, completely bypassing the amide intermediate.[13] This approach operates under very mild conditions (neutral pH, room temperature) and can offer high selectivity.[13] If conventional chemical methods prove problematic, exploring a nitrilase-based enzymatic route is a highly recommended advanced strategy.
Section 4: Validated Protocol: Forcing Acid-Catalyzed Hydrolysis
This protocol is designed to drive the hydrolysis of both nitrile groups to completion. The key principles are the use of a strong acid catalyst and sustained, vigorous heating.
Reagents & Equipment:
-
1,4-Dicyanocyclohexane
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Procedure:
-
Setup: In a round-bottom flask, combine 1,4-dicyanocyclohexane (1.0 eq), deionized water, and a strong acid catalyst. A common and effective system is a 1:1 (v/v) mixture of concentrated sulfuric acid and water, or 6 M aqueous hydrochloric acid.
-
Heating: Equip the flask with a reflux condenser and place it in a heating mantle. Begin vigorous stirring.
-
Reflux: Heat the mixture to a steady, vigorous reflux. The reaction is exothermic upon initial heating, so controlled heating is advised.
-
Reaction Time: Maintain vigorous reflux for a minimum of 8 hours. For best results and to ensure complete conversion, extending the reflux to 12-24 hours is recommended. Monitor the reaction via a pre-determined analytical method (e.g., TLC, HPLC) if possible. The reaction is complete when the starting material and amide intermediate spots/peaks are no longer visible.
-
Work-up: After the reaction is complete, carefully remove the heating mantle and allow the mixture to cool to room temperature.
-
Precipitation: Submerge the flask in an ice bath to induce precipitation of the 1,4-cyclohexanedicarboxylic acid, which has low solubility in cold acidic water.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid and ammonium salts.
-
Drying: Dry the purified white solid product in a vacuum oven.
-
Characterization: Confirm the product's identity and purity via melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy. The absence of a prominent amide carbonyl peak in the IR spectrum (~1650 cm⁻¹) is a key indicator of success.
Section 5: Data Summary: Effect of Conditions on Product Outcome
| Reaction Condition | Catalyst System | Temperature | Expected Major Product | Key Consideration |
| Mild Basic | 1 M NaOH (aq) | 40-50 °C | Amide-containing intermediates | High risk of incomplete reaction. Not recommended for diacid synthesis.[5][8] |
| Forcing Basic | 5-10 M NaOH (aq) | Vigorous Reflux | Sodium 1,4-cyclohexanedicarboxylate | Requires harsh conditions and a final acidification step to get the product.[2][5] |
| Forcing Acidic | 6 M HCl or 50% H₂SO₄ | Vigorous Reflux | 1,4-Cyclohexanedicarboxylic Acid | Most reliable method. Irreversible final step drives reaction to completion.[5][7][9] |
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Clark, J. (2016). Hydrolysis of nitriles. Retrieved from Chemguide: [Link]
-
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Guryanov, I., & Yanenko, A. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]
-
Fiveable. (n.d.). Hydrolysis of Nitriles Definition. Retrieved from [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
- Starks, C. M. (1970). U.S. Patent No. 3,542,822. Google Patents.
-
Leslie, J. M. (2020). Acid-catalyzed nitrile hydrolysis. YouTube. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
McIsaac Jr., J. E., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide. Retrieved from [Link]
-
LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. fiveable.me [fiveable.me]
- 8. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. researchgate.net [researchgate.net]
troubleshooting poor yield in the conversion of trans-4-cyanocyclohexanecarboxylic acid to its acid chloride
Welcome to the technical support center for the synthesis of trans-4-cyanocyclohexanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this critical synthetic step. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction and achieve high-purity products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the conversion of trans-4-cyanocyclohexanecarboxylic acid to its acid chloride.
Question 1: My yield is consistently low, and I recover a significant amount of unreacted starting material. What are the likely causes?
Answer: Low conversion is a common issue that typically points to one of three areas: reagent quality, insufficient activation, or inadequate reaction conditions.
-
Reagent Quality & Moisture: Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly sensitive to moisture.[1][2] Water will rapidly hydrolyze the chlorinating agent, rendering it inactive, and can also hydrolyze your newly formed acid chloride product back to the starting carboxylic acid.[1][3][4]
-
Solution: Always use freshly opened bottles of chlorinating agents or distill them immediately before use. Ensure all glassware is rigorously flame-dried or oven-dried, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents.
-
-
Insufficient Activation (Catalyst): While thionyl chloride reactions can proceed without a catalyst, they are often sluggish.[1] For both thionyl chloride and oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often necessary to accelerate the reaction.[1][6][7]
-
Mechanism Insight: DMF reacts with the chlorinating agent to form a Vilsmeier reagent (an iminium salt like [Me₂N=CHCl]⁺Cl⁻), which is a much more potent activating agent for the carboxylic acid than SOCl₂ or (COCl)₂ alone.[8][9][10][11]
-
Solution: Add 1-5 mol% of anhydrous DMF to your reaction mixture after adding the chlorinating agent. You should observe gas evolution, indicating the reaction has been initiated.[12]
-
-
Reaction Temperature and Time: Some reactions require thermal energy to overcome the activation barrier.[2] Room temperature may not be sufficient for complete conversion, especially with less reactive substrates.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture. For thionyl chloride, refluxing is common.[7] For oxalyl chloride, which is more reactive, heating to 40-60°C may be sufficient.[10][12] Monitor the reaction by TLC or by quenching a small aliquot with methanol and analyzing for methyl ester formation via GC-MS or LC-MS.[5]
-
Question 2: My reaction mixture turns dark brown or black, and the final product is an impure, tarry substance. What is causing this decomposition?
Answer: Dark coloration and tar formation are indicative of side reactions and decomposition, often caused by excessive heat or the wrong choice of chlorinating agent for your specific substrate.
-
Thermal Decomposition: Acid chlorides can be thermally labile. The nitrile group in your substrate is generally stable, but prolonged heating at high temperatures can lead to unforeseen side reactions.[13][14]
-
Solution: Use the mildest conditions possible. Oxalyl chloride is often preferred for sensitive substrates as it allows for reactions to be run at room temperature, whereas thionyl chloride often requires reflux.[6][15] If using thionyl chloride, try running the reaction at a lower temperature for a longer period.
-
-
Reagent-Induced Side Reactions: While thionyl chloride is a robust reagent, it can sometimes promote side reactions like chlorination at α-carbons if enolization is possible, though this is not a major concern for the cyclohexyl ring.[16]
Question 3: The reaction seems to work, but I lose most of my product during the workup and purification. How can I improve my isolation technique?
Answer: Acid chlorides are highly reactive and prone to hydrolysis.[4] Product loss during workup is almost always due to inadvertent exposure to water or other nucleophiles.
-
Hydrolysis during Workup: Any aqueous wash (e.g., with NaHCO₃ solution to remove excess acid) will hydrolyze the acid chloride.[18] This step should be avoided if possible.
-
Solution: The primary advantage of using thionyl chloride or oxalyl chloride is that the excess reagent and all byproducts are volatile.[1][19][20] The best purification method is to remove all volatile components under reduced pressure (rotary evaporation). Co-evaporation with an anhydrous solvent like toluene or dichloromethane can help remove the last traces of the chlorinating agent.[12][21]
-
-
Hydrolysis on Silica Gel: Acid chlorides will rapidly decompose on standard silica gel during column chromatography due to the presence of water and the acidic nature of the silica.[5]
Comparative Overview of Chlorinating Agents
Choosing the correct reagent is the first step toward a successful synthesis. This table summarizes the key differences between the two most common reagents.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High, often requires heating/reflux.[7] | Very high, often works at room temperature.[6][7] |
| Selectivity | Good, but can cause side reactions with sensitive substrates.[16] | Excellent, generally milder and more selective.[6][10] |
| Byproducts | SO₂(g), HCl(g).[1][20] | CO(g), CO₂(g), HCl(g).[6][17] |
| Workup | Removal of excess reagent by distillation/evaporation.[20] | Easy removal of excess reagent and byproducts by evaporation.[15] |
| Catalyst | DMF is often used to accelerate the reaction.[1][16] | Catalytic DMF is almost always used.[6][7] |
| Cost | Less expensive.[6] | More expensive.[10] |
| Best For | Large-scale, robust syntheses where cost is a factor.[15] | Small-to-medium scale, sensitive substrates, high purity required.[6][10] |
Experimental Protocols
CAUTION: These reactions should be performed in a well-ventilated fume hood. Acid chlorides, chlorinating agents, and the HCl gas produced are corrosive and toxic.[4][23] Always wear appropriate personal protective equipment (PPE).
Protocol 1: Synthesis using Oxalyl Chloride and Catalytic DMF (Recommended)
This method is preferred for its mild conditions and high purity.
-
Preparation: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas outlet), and a rubber septum.
-
Reagents: To the flask, add this compound (1.0 eq). Add anhydrous dichloromethane (DCM) to create a stirrable suspension.
-
Reaction Initiation: Place the flask under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath.
-
Addition: Slowly add oxalyl chloride (1.5 eq) dropwise via syringe.[12]
-
Catalysis: After the oxalyl chloride has been added, add 1-2 drops of anhydrous DMF via syringe. Vigorous gas evolution should be observed.[12]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction's progress by observing the cessation of gas evolution and the dissolution of the starting material.
-
Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator. To ensure complete removal of excess oxalyl chloride, add more anhydrous DCM or toluene and evaporate again (co-distillation).[12][21]
-
Product: The resulting crude trans-4-cyanocyclohexanecarbonyl chloride is often sufficiently pure for subsequent steps. If further purification is needed, vacuum distillation is recommended.
Protocol 2: Synthesis using Thionyl Chloride
This is a more traditional and cost-effective method.
-
Preparation: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ byproducts.
-
Reagents: To the flask, add this compound (1.0 eq).
-
Reaction: Carefully add an excess of thionyl chloride (2.0-5.0 eq), which can also serve as the solvent.[7] Alternatively, use an anhydrous solvent like toluene. Add 1-2 drops of anhydrous DMF.
-
Heating: Heat the mixture to a gentle reflux (approx. 79 °C for neat SOCl₂) for 2-4 hours, or until gas evolution ceases.[24]
-
Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure (ensure your vacuum pump is protected from the corrosive vapors).
-
Purification: Purify the resulting crude acid chloride by vacuum distillation to obtain the final product.
Diagrams and Workflows
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving low-yield issues.
Caption: A decision tree for troubleshooting poor yield in acid chloride synthesis.
Catalytic Mechanism with DMF
This diagram shows the formation of the Vilsmeier reagent, the key intermediate when using DMF as a catalyst.
Caption: Catalytic cycle showing activation of SOCl₂ by DMF.
Frequently Asked Questions (FAQs)
-
Q: Is the nitrile functional group stable to these reaction conditions?
-
Q: Can I monitor the reaction by TLC?
-
A: It is very difficult. Acid chlorides are highly reactive and often hydrolyze back to the starting carboxylic acid on the silica gel TLC plate, meaning you will likely only see the spot for your starting material regardless of conversion.[5] A more reliable method is to take a small aliquot from the reaction, quench it with an anhydrous alcohol (like methanol), and then analyze the formation of the corresponding methyl ester by TLC, LC-MS, or GC-MS.[5]
-
-
Q: What are the safety risks of using DMF with chlorinating agents?
-
A: When DMF reacts with agents like thionyl chloride, trace amounts of the potent carcinogen dimethylcarbamoyl chloride (DMCC) can be formed.[25] While the risk is low for catalytic amounts, it is crucial to handle the reaction mixture in a fume hood and take appropriate precautions to avoid exposure.
-
-
Q: Can I use other chlorinating agents like PCl₅ or PCl₃?
-
A: Yes, phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be used.[17][19][20] However, their byproducts (POCl₃ and H₃PO₃, respectively) are high-boiling liquids, which makes purification of the final acid chloride more difficult compared to the gaseous byproducts from SOCl₂ and (COCl)₂.[19][20] For this reason, thionyl chloride and oxalyl chloride are generally preferred.
-
References
- Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. (2025). Vertex AI Search.
- Thionyl Chloride vs. Oxalyl Chloride: A Comparative Guide for Acyl Chloride Synthesis. (2025). Benchchem.
- Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver.
- DMF role in acid chloride form
- Vilsmeier-Haack reaction. Name-Reaction.com.
- How to achieve chlorination of carboxylic acid to convert into acid chloride?
- Acid to Acid Chloride - Common Conditions.
- Synthesis Using Vilsmeier Reagents.
- Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. (2025). Vertex AI Search.
- Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. American Chemical Society.
- How to purify the acid acyl chloride and ester? ECHEMI.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.
- Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
- How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025). Yufeng.
- Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts.
- Chemistry Acid Chloride.
- Acids to Acyl Chlorides, Part 1. (2021). YouTube.
- preparation of acyl chlorides (acid chlorides). Chemguide.
- General procedures for the purification of Acid chlorides. Chempedia - LookChem.
- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024). YouTube.
- Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts.
- converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Chemistry of Nitriles. (2025). Chemistry LibreTexts.
- Trouble with chloride acids. (2025). Reddit.
- Troubleshooting low yield in Friedel-Crafts acyl
- What should i reconsider in my experiment for acyl chloride to be formed?
- Reagents for the preparation of acid chlorides: pros and cons. (2016). Sciencemadness.org.
- Organic Syntheses Procedure. Organic Syntheses.
- Chemistry of Nitriles. (2023). OpenStax.
- Nitriles: Reactions Forming and Reactions of. (2020). YouTube.
- Synthesis of a nitrile
- 1° Amides can be converted to Nitriles with Thionyl Chloride. (2023). Chemistry LibreTexts.
- Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.
- Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. PrepChem.com.
Sources
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- 3. organicchemistrytutor.com [organicchemistrytutor.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
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- 15. Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison - Wolfa [wolfabio.com]
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- 17. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
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Technical Support Center: Optimizing the Complete Reduction of the Nitrile in trans-4-Cyanocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis of trans-4-(aminomethyl)cyclohexanecarboxylic acid, a valuable building block in pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the complete and selective reduction of the nitrile functionality in trans-4-cyanocyclohexanecarboxylic acid, while preserving the carboxylic acid group. Our focus is on achieving high yields and purity, addressing common challenges encountered in the laboratory.
Introduction
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, the presence of a carboxylic acid in the starting material, this compound, introduces a layer of complexity. The challenge lies in selectively reducing the nitrile group without affecting the carboxylic acid. This guide will explore various methodologies, from metal hydride reductions to catalytic hydrogenations, providing practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for reducing aliphatic nitriles to primary amines?
A1: The most prevalent methods for the reduction of aliphatic nitriles include the use of strong hydride reagents like lithium aluminum hydride (LAH), borane complexes (e.g., BH₃-THF), and catalytic hydrogenation.[1][2][3] Catalytic hydrogenation is often performed using catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂), under a hydrogen atmosphere.[1][2]
Q2: Will the carboxylic acid group in my starting material be affected by the nitrile reduction?
A2: This is a critical consideration. Strong reducing agents like Lithium Aluminum Hydride (LAH) will reduce both the nitrile and the carboxylic acid to the corresponding amine and alcohol, respectively.[4][5] Borane reagents can also reduce carboxylic acids, although sometimes at a different rate than nitriles.[6][7] Catalytic hydrogenation can be more selective, but the conditions must be carefully controlled to avoid reduction of the carboxylic acid.
Q3: What are the potential side products in the reduction of this compound?
A3: The primary side products are secondary and tertiary amines, which form from the reaction of the intermediate imine with the newly formed primary amine.[1] Over-reduction of the carboxylic acid to an alcohol is also a possibility with strong reducing agents. In catalytic hydrogenations, incomplete reduction can leave unreacted starting material.
Q4: How can I minimize the formation of secondary and tertiary amine byproducts?
A4: The formation of secondary and tertiary amines can be suppressed by several strategies. In catalytic hydrogenations, the addition of ammonia or using a solvent system containing ammonia can help.[3] For metal hydride reductions, careful control of stoichiometry and reaction temperature is crucial.
Q5: What is the stereochemical outcome of the reduction? Will the trans configuration be retained?
A5: For the reduction of the nitrile on the cyclohexane ring, the trans configuration of the cyano and carboxylic acid groups is generally expected to be retained under standard reduction conditions. Isomerization would require more forcing conditions that are typically not employed for this transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, providing explanations and actionable solutions.
Issue 1: Incomplete Conversion of the Nitrile
Q: I'm observing a significant amount of starting material in my final product mixture. How can I drive the reaction to completion?
A: Incomplete conversion is a common issue that can be addressed by systematically evaluating several reaction parameters.
-
For Catalytic Hydrogenation:
-
Catalyst Activity: The catalyst may be old or deactivated. Use freshly purchased or properly stored catalyst. Raney Nickel, for instance, should be stored as a slurry.[8]
-
Hydrogen Pressure: The hydrogen pressure may be insufficient. While some reactions proceed at atmospheric pressure, increasing the pressure can significantly enhance the reaction rate.[9]
-
Reaction Temperature: Increasing the reaction temperature can improve the rate of conversion. However, be cautious as higher temperatures can also lead to side reactions. A typical temperature range for nitrile hydrogenation is 70-90°C.[9]
-
Solvent Choice: The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are commonly used.
-
-
For Metal Hydride Reductions (e.g., Borane):
-
Reagent Stoichiometry: Ensure that a sufficient excess of the reducing agent is used. For borane reductions, a slight excess is typically required.
-
Reaction Time and Temperature: The reaction may require a longer duration or heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
Q: My product is contaminated with significant amounts of secondary and tertiary amines. What are the best strategies to improve the selectivity for the primary amine?
A: The formation of these byproducts is a known challenge in nitrile reductions, arising from the reaction of the intermediate imine with the product amine.[1]
-
Catalytic Hydrogenation:
-
Ammonia Addition: The most effective method to suppress secondary and tertiary amine formation is to conduct the hydrogenation in the presence of ammonia.[3] This can be achieved by using a solution of ammonia in methanol as the solvent.
-
Acidic Additives: In some cases, the use of a mild acidic additive can improve selectivity for the primary amine.[10]
-
-
Metal Hydride Reductions:
-
Slow Addition: Adding the nitrile solution slowly to the hydride solution at a low temperature can help to minimize the concentration of the intermediate imine, thus reducing the likelihood of side reactions.
-
Issue 3: Reduction of the Carboxylic Acid Group
Q: My desired product is the amino acid, but I am also isolating the corresponding amino alcohol. How can I prevent the reduction of the carboxylic acid?
A: This is a chemoselectivity issue. The choice of reducing agent is paramount.
-
Avoid Strong, Non-selective Reducing Agents: Lithium Aluminum Hydride (LAH) is not suitable for this transformation as it will readily reduce both functional groups.[4][5]
-
Utilize a Milder, More Selective Reagent:
-
Borane Complexes: While borane can reduce carboxylic acids, the reaction is often slower than with other functional groups.[6] Careful control of reaction conditions (temperature, stoichiometry) may allow for selective nitrile reduction.
-
Catalytic Hydrogenation with Raney Nickel: This is often a good choice for this transformation. Raney Nickel can be used under conditions that favor nitrile reduction over carboxylic acid reduction.[11]
-
Issue 4: Difficult Product Isolation and Purification
Q: The product is an amino acid, making it highly polar and difficult to extract from the aqueous workup. What is the best procedure for isolation?
A: The zwitterionic nature of the product, trans-4-(aminomethyl)cyclohexanecarboxylic acid, indeed presents purification challenges.
-
Workup for Metal Hydride Reductions:
-
Standard Quenching Procedures: For LAH-type reductions (if used for other applications), a standard Fieser workup is often employed, which involves the sequential addition of water, aqueous NaOH, and then more water to precipitate the aluminum salts.[12][13]
-
Acid-Base Extraction: After quenching, the product can be isolated by adjusting the pH. Acidifying the aqueous layer will protonate the amine, and the product can then be purified by ion-exchange chromatography or crystallization.
-
-
Purification:
-
Crystallization: The product is a solid at room temperature. Crystallization from a suitable solvent system (e.g., water/acetone or water/ethanol) is often the most effective method for purification.
-
Ion-Exchange Chromatography: For highly impure samples, ion-exchange chromatography can be a powerful purification technique.
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This method is often preferred for its selectivity in reducing the nitrile without affecting the carboxylic acid.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)[8]
-
Methanol
-
Ammonia (7 N in methanol)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a suitable high-pressure reactor, dissolve this compound (1 equivalent) in a 7 N solution of ammonia in methanol.
-
Carefully add Raney® Nickel (a catalytic amount, typically 10-20% by weight of the starting material) to the solution.
-
Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to 50-70°C with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from a water/acetone mixture.
Protocol 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃-THF)
This method is an alternative to catalytic hydrogenation, but requires careful control to avoid reduction of the carboxylic acid.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Dry Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., 6 M)
-
Sodium hydroxide
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of this compound (1 equivalent) in dry THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the borane-THF solution (2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the nitrile is consumed, cool the reaction mixture to 0°C.
-
Carefully quench the excess borane by the slow, dropwise addition of methanol, followed by 6 M HCl.
-
Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.
-
Cool the mixture and adjust the pH to be basic with NaOH to precipitate the boron salts.
-
Filter the mixture and concentrate the filtrate. The product can be further purified by crystallization or ion-exchange chromatography.
Data Summary
| Reducing Agent | Typical Solvent | Temperature (°C) | Pressure | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | |||||
| Raney® Nickel/H₂ | Methanol/Ammonia | 50-70 | 50-100 psi | Good selectivity for nitrile over carboxylic acid. | Requires high-pressure equipment. Catalyst can be pyrophoric. |
| Pd/C/H₂ | Ethanol | 25-80 | Atmospheric to 100 psi | Effective for many nitrile reductions. | May have lower selectivity compared to Raney Nickel in the presence of a carboxylic acid. |
| Metal Hydride Reduction | |||||
| BH₃-THF | THF | 0 to reflux | Atmospheric | Can be performed in standard glassware. | May also reduce the carboxylic acid; requires careful control. |
| LiAlH₄ | THF/Ether | 0 to reflux | Atmospheric | Very powerful reducing agent. | Not selective; will reduce both the nitrile and the carboxylic acid.[4][5] |
Visualizations
Caption: Troubleshooting workflow for nitrile reduction.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Nitrile reduction. Retrieved from [Link]
-
Clark, J. (2023). Reduction of nitriles. Chemguide. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Aminomethyl)cyclohexanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from [Link]
-
Brown, H. C., & Yoon, N. M. (1977). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 42(25), 4162–4167. [Link]
-
Gomm, A., et al. (2022). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications, 13(1), 1-10. [Link]
- Google Patents. (n.d.). US7291754B2 - Process for the catalytic hydrogenation of a nitrile.
-
IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. [Link]
-
Kegl, T. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 225-231. [Link]
-
Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
-
Wu, B., et al. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2010(11), 94-101. [Link]
-
Liras, S., et al. (2018). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 20(14), 3299-3305. [Link]
-
Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548–2549. [Link]
-
ResearchGate. (n.d.). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. Retrieved from [Link]
-
Liu, Y., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Wu, B., et al. (2009). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2010(11), 94-101. [Link]
- Google Patents. (n.d.). WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
-
Maeda, K., & Naganuma, M. (1998). Topical trans-4-aminomethylcyclohexanecarboxylic acid prevents ultraviolet radiation-induced pigmentation. Journal of Photochemistry and Photobiology B: Biology, 47(2-3), 136-141. [Link]
-
ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Raney nickel. Retrieved from [Link]
-
Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
Tetrahedron Letters. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. pp.bme.hu [pp.bme.hu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
dealing with solubility issues of trans-4-cyanocyclohexanecarboxylic acid in non-polar solvents
Technical Support Center: Solubility of trans-4-Cyanocyclohexanecarboxylic Acid
Welcome to the technical support guide for handling this compound. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound, particularly in non-polar solvent systems. This guide provides troubleshooting advice and foundational knowledge to help you overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in non-polar solvents like hexane or toluene?
A1: The solubility challenges of this compound stem from its unique molecular structure, which possesses both polar and non-polar characteristics.[1][2]
-
Polar Functional Groups: The molecule has two highly polar groups: a carboxylic acid (-COOH) and a nitrile (-C≡N) group.[1] These groups can engage in strong intermolecular forces, specifically hydrogen bonding and dipole-dipole interactions.[3]
-
Non-Polar Backbone: The cyclohexane ring is a non-polar, hydrophobic structure.
In the solid state, the carboxylic acid groups can form strong hydrogen-bonded dimers, effectively increasing the molecule's size and polarity, which makes it very stable and less likely to be broken apart by non-polar solvent molecules.[3] Non-polar solvents, which primarily interact through weak London dispersion forces, cannot overcome these strong intermolecular attractions.[4][5] This mismatch in intermolecular forces is the primary reason for the poor solubility, a concept explained by the principle of "like dissolves like".[5]
Visualizing the Polarity Dichotomy
To better understand the challenge, it's helpful to visualize the molecule's distinct regions of polarity.
Caption: Polarity map of the molecule.
Troubleshooting Solubility Issues
Q2: I need to run a reaction in a non-polar solvent. How can I improve the solubility of this compound?
A2: When faced with poor solubility, a systematic approach is recommended. Start with simple methods and progress to more complex solutions as needed.
Caption: Stepwise approach to improving solubility.
Option 1: Employing a Co-Solvent System
This is often the most direct and effective method. A small amount of a polar aprotic co-solvent can disrupt the strong intermolecular forces of the solute without dramatically changing the overall non-polar character of the medium.
Frequently Asked Questions about Co-Solvents:
-
Q2.1: Which co-solvents are most effective?
-
A2.1: Polar aprotic solvents are generally the best choice. They can solvate the polar functional groups of your molecule but do not have acidic protons that could interfere with many reactions.
-
-
Q2.2: How much co-solvent should I add?
-
A2.2: Start with a small percentage (e.g., 1-5% v/v) and increase incrementally. The goal is to use the minimum amount necessary to achieve dissolution, thereby maintaining the predominantly non-polar nature of your solvent system.
-
Recommended Co-Solvents and Rationale
| Co-Solvent | Type | Rationale for Use | Starting Concentration (v/v) |
| Tetrahydrofuran (THF) | Polar Aprotic | Excellent at solvating polar molecules. Its ether oxygen can accept hydrogen bonds. | 2-10% |
| Dichloromethane (DCM) | Polar Aprotic | Good general-purpose solvent that can bridge the polarity gap. | 5-15% |
| Acetone | Polar Aprotic | The carbonyl group is a good hydrogen bond acceptor.[6] | 1-5% |
| Acetonitrile | Polar Aprotic | Its nitrile group can interact favorably with the cyano group of the solute. | 1-5% |
Experimental Protocol: Co-Solvent Screening
-
Preparation: In separate vials, add a small, known amount of this compound (e.g., 10 mg).
-
Solvent Addition: To each vial, add your primary non-polar solvent (e.g., 1 mL of toluene).
-
Co-Solvent Titration: Add a selected co-solvent dropwise while stirring or sonicating.
-
Observation: Record the volume of co-solvent required to achieve complete dissolution at your desired temperature.
-
Validation: Ensure the chosen co-solvent does not negatively impact your downstream application or reaction.
Option 2: pH Modification (Use of a Non-Aqueous Base)
For certain applications, particularly in forming solutions for subsequent reactions, converting the carboxylic acid to its conjugate base (a carboxylate salt) can dramatically increase solubility in a slightly more polar organic medium. This is because the resulting ion pair is more easily solvated.[7][8]
Frequently Asked Questions about pH Modification:
-
Q2.3: Won't adding a base make it water-soluble, not organic-soluble?
-
A2.3: While traditional bases like NaOH create water-soluble salts, using an organic-soluble base with a large, non-polar counter-ion can create a salt that is soluble in moderately polar organic solvents like DCM or THF.[9]
-
-
Q2.4: What kind of base should I use?
-
A2.4: A non-nucleophilic, sterically hindered organic base is ideal.
-
Recommended Bases for Organic Media
| Base | Chemical Name | Rationale |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Strong, non-nucleophilic base, soluble in many organic solvents. |
| DIPEA | N,N-Diisopropylethylamine | Sterically hindered, less likely to cause side reactions. |
| Et₃N | Triethylamine | Common laboratory base, effective for deprotonation. |
Experimental Protocol: Base-Mediated Solubilization
-
Suspension: Suspend this compound in your chosen organic solvent (e.g., THF or DCM).
-
Base Addition: Add one equivalent of the selected organic base (e.g., triethylamine) dropwise while stirring.
-
Observation: Continue stirring. Dissolution should occur as the carboxylate salt is formed.
-
Caution: This method fundamentally changes the chemical nature of your starting material. It is only suitable if the carboxylate form is compatible with your experimental goals.
Option 3: Chemical Modification (Esterification)
If the carboxylic acid functionality is not essential for your application, or if you intend to hydrolyze it later, converting it to an ester is a highly effective strategy. Esterification replaces the acidic proton with an alkyl group, which eliminates the strong hydrogen bonding capabilities and significantly reduces the molecule's polarity.[1]
Frequently Asked Questions about Esterification:
-
Q2.5: What is the easiest way to make an ester from this acid?
-
Q2.6: Will this change the properties of my molecule?
-
A2.6: Yes, significantly. The resulting ester will be much less polar and more soluble in non-polar solvents. It will no longer be acidic. This is an irreversible step unless a subsequent hydrolysis reaction is performed.
-
Protocol Example: Steglich Esterification
This method is mild and highly efficient for creating a variety of esters.[11]
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Catalyst and Alcohol: Add the desired alcohol (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).
-
Coupling Agent: Cool the mixture to 0°C in an ice bath and add dicyclohexylcarbodiimide (DCC, 1.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Workup: A precipitate of dicyclohexylurea (DCU) will form. Filter this solid off. The remaining solution contains your ester, which can be purified by standard methods.
Summary of Troubleshooting Strategies
| Method | Principle | Best For... | Key Consideration |
| Co-Solvent | Disrupting intermolecular forces | General applications requiring the intact molecule. | Minimal change to bulk solvent properties. |
| Base Addition | Forming a more soluble salt | Reactions where the carboxylate is the desired reactant. | Fundamentally alters the starting material to its conjugate base. |
| Esterification | Reducing polarity by chemical derivatization | When the carboxylic acid group is not required for the primary application. | Requires an additional reaction step and purification. |
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
JoVE. Physical Properties of Carboxylic Acids. Journal of Visualized Experiments. Available from: [Link]
-
Yalkowsky, S. H., & Valvani, S. C. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of Pharmaceutical Sciences, 65(10), 1488-1494. Available from: [Link]
-
MedSchoolCoach. Extraction for Separations and Purifications. YouTube. Available from: [Link]
-
Quora. How do covalent compounds dissolve so easily in non polar organic solvents?. Available from: [Link]
-
Reddit. Dicarboxylic acid solubility. r/Mcat. Available from: [Link]
-
University of Alberta. Chemically active extraction. Available from: [Link]
- Google Patents. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. Department of Chemistry. Available from: [Link]
-
University of Calgary. Solubility of Organic Compounds. Available from: [Link]
-
Chemistry LibreTexts. 13.2: Solutions - Homogeneous Mixtures. Available from: [Link]
-
Quora. If polar solvents can dissolve polar solutes due to partial charges, how does nonpolar.... Available from: [Link]
-
PubChemLite. This compound (C8H11NO2). Available from: [Link]
- Google Patents. JPH0730006B2 - Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.
-
Organic Syntheses. Esterification of Carboxylic Acids with Alcohols. Available from: [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]
Sources
- 1. CAS 15177-68-1: this compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
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- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
storage and handling guidelines for trans-4-cyanocyclohexanecarboxylic acid to prevent degradation
Welcome to the Technical Support Center for trans-4-cyanocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this versatile molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound to prevent its degradation.
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and sources of ignition.[1][2] While room temperature is generally acceptable for shorter periods, for long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of any potential degradation over time.[3]
Q2: Can I store this compound in a solution? If so, what are the recommended solvents and storage conditions?
A2: While storing the compound in its solid form is ideal for long-term stability, solutions can be prepared for immediate or short-term use. The choice of solvent is critical. The presence of the cyano and carboxylic acid groups makes the compound soluble in polar solvents.[4] For biological experiments, anhydrous dimethyl sulfoxide (DMSO) is a common choice. For other applications, high-purity, anhydrous solvents like methanol or ethanol can be used.
To prevent degradation in solution:
-
Use anhydrous solvents to minimize the risk of hydrolysis.
-
Store solutions at -20°C or -80°C for extended stability.[1]
-
Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5]
-
Protect solutions from light by using amber vials or wrapping containers in foil.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary functional groups, the nitrile (-C≡N) and the carboxylic acid (-COOH), are susceptible to specific degradation pathways:
-
Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis, especially in the presence of acidic or basic conditions and water, to first form an amide intermediate (trans-4-(carbamoyl)cyclohexanecarboxylic acid) and subsequently the dicarboxylic acid (trans-cyclohexane-1,4-dicarboxylic acid).[6][7][8][9]
-
Decarboxylation of the Carboxylic Acid Group: While generally stable, carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, though this is less common under standard laboratory conditions.[10][11]
Q4: Are there any incompatible materials I should avoid when handling or storing this compound?
A4: Yes, to prevent chemical reactions that could degrade the compound, avoid contact with strong oxidizing agents, strong acids, and strong bases.[8] Ensure that all storage containers are clean, dry, and made of non-reactive materials such as glass or compatible polymers.
II. Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.
Issue 1: I observe a decrease in the purity of my compound or see unexpected peaks in my analytical data (e.g., HPLC, LC-MS, NMR).
Possible Cause: This is a primary indicator of chemical degradation. The appearance of new signals or a reduction in the main peak area suggests that the compound has started to break down.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased compound purity.
Experimental Protocols for Degradation Analysis:
Protocol 1: HPLC-UV/MS Analysis for Detecting Hydrolysis Products
This protocol is designed to separate and identify potential hydrolysis products of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the suspect compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Prepare a control sample using a fresh, unopened vial of the compound, if available.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and/or a Mass Spectrometer (MS) in negative ion mode.[10][12][13][14]
-
-
Data Analysis:
-
Compare the chromatograms of the suspect and control samples.
-
The parent compound, this compound, will have a specific retention time.
-
Potential hydrolysis products, being more polar, will likely elute earlier.
-
Amide intermediate: Look for a peak with a mass corresponding to C₈H₁₃NO₃ (M-H)⁻.
-
Dicarboxylic acid: Look for a peak with a mass corresponding to C₈H₁₂O₄ (M-H)⁻.
-
-
Protocol 2: ¹H and ¹³C NMR Spectroscopy for Structural Confirmation
NMR can provide definitive structural information about the compound and its potential degradants.
-
Sample Preparation: Dissolve a sufficient amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Analysis:
-
¹³C NMR: The nitrile carbon of the parent compound should appear around 115-125 ppm.[15] A significant decrease or disappearance of this signal is a strong indicator of nitrile hydrolysis. The appearance of a new carbonyl signal in the 170-180 ppm range could indicate the formation of the amide or dicarboxylic acid.
-
¹H NMR: While the changes in the ¹H spectrum might be subtle, the formation of an amide would introduce new broad signals for the -NH₂ protons.
-
Issue 2: My experimental results are inconsistent or not reproducible.
Possible Cause: Inconsistent results are a common consequence of using a degraded or partially degraded compound.[5] The presence of impurities can alter the compound's effective concentration and biological activity.
Preventative Measures and Solutions:
-
Purity Verification: Before starting a series of experiments, verify the purity of your compound stock using a reliable analytical method like HPLC or NMR.
-
Proper Aliquoting: For solutions, always use single-use aliquots to prevent contamination and degradation of the entire stock.[5]
-
Control Experiments: Include a positive and negative control in your experiments to ensure that the observed effects are due to the intact compound.
-
Fresh Solutions: For sensitive experiments, prepare fresh solutions from solid material immediately before use.
III. Summary of Storage and Handling Guidelines
| Parameter | Guideline | Rationale |
| Storage Temperature (Solid) | Room Temperature (short-term) 2-8 °C (long-term) | To minimize thermal degradation and maintain stability.[1][3] |
| Storage Temperature (Solution) | -20°C to -80°C | To slow down potential hydrolysis and other reactions in solution.[1] |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) is ideal but not strictly necessary for the solid if stored in a tightly sealed container. | To protect against moisture and oxidation. |
| Light Exposure | Store in the dark or in amber containers. | To prevent potential photolytic degradation.[3][16] |
| Container | Tightly sealed, non-reactive containers (e.g., glass). | To prevent contamination and exposure to moisture.[2] |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses). | To ensure personal safety and prevent contamination of the compound.[1] |
IV. References
-
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Validation & Comparative
comparing the synthesis of tranexamic acid from p-aminobenzoic acid versus trans-4-cyanocyclohexanecarboxylic acid
A Comparative Guide to the Synthesis of Tranexamic Acid: PABA vs. Cyano-acid Pathways
Abstract
Tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) is an essential antifibrinolytic agent listed on the WHO Model List of Essential Medicines. Its efficacy in controlling bleeding has made its synthesis a topic of significant interest in pharmaceutical manufacturing. This guide provides an in-depth comparison of two prominent synthetic routes: the catalytic hydrogenation of p-aminobenzoic acid (PABA) and the reduction of trans-4-cyanocyclohexanecarboxylic acid. We will dissect the reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, stereochemical control, cost, and operational safety.
Introduction to Tranexamic Acid
Tranexamic acid is a synthetic derivative of the amino acid lysine. Its mechanism of action involves the reversible blockade of lysine binding sites on plasminogen, preventing its conversion to plasmin. This inhibition of fibrinolysis is crucial in treating or preventing excessive blood loss in various clinical situations, including surgery, trauma, and heavy menstrual bleeding. The therapeutic efficacy of tranexamic acid is almost exclusively attributed to the trans-isomer, rendering stereoselectivity a critical parameter in its synthesis.
Synthetic Pathway I: From p-Aminobenzoic Acid (PABA)
The synthesis of tranexamic acid from p-aminobenzoic acid (PABA) or its derivatives is a historically significant and widely practiced industrial method.[1][2] The core of this process is the reduction of the aromatic ring to a cyclohexane ring.
Reaction Scheme and Mechanistic Insights
This pathway involves a one-step catalytic hydrogenation of the aromatic ring of a p-aminomethylbenzoic acid precursor.[1][2] The primary challenge of this route is controlling the stereochemistry of the product. The hydrogenation of the planar aromatic ring inevitably produces a mixture of cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid.
Causality of Isomer Formation: The catalyst surface (e.g., Platinum, Ruthenium) adsorbs the aromatic ring. Hydrogen atoms are then added from one face of the ring. Depending on the orientation of the molecule on the catalyst surface and the reaction conditions (temperature, pressure, solvent), different ratios of cis to trans isomers are formed.
To obtain the therapeutically active trans-isomer, a subsequent isomerization step is required. This is typically achieved by heating the isomeric mixture at high temperatures (190-250°C) under alkaline or acidic conditions, which thermodynamically favors the more stable trans configuration.[2][3]
Experimental Protocol: PABA Pathway
The following is a representative, multi-stage protocol synthesized from patent literature.[2][4][5] Exact conditions are highly optimized in industrial settings.
Step 1: Catalytic Hydrogenation
-
Charge a high-pressure autoclave with p-aminomethylbenzoic acid (1 part by weight), deionized water (30 parts), and a suitable catalyst such as Platinum-on-Carbon (Pt/C) or Ruthenium-on-Carbon (Ru/C).[2]
-
For acidic conditions, slowly add sulfuric acid.[5] For alkaline conditions, add sodium hydroxide or potassium hydroxide.[4]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 0.3-3.0 MPa and heat to 30-120°C.[2][4]
-
Maintain the reaction under vigorous stirring for 2-4 hours until hydrogen uptake ceases.
-
Cool the reactor, vent the pressure, and filter the catalyst. The resulting solution contains a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid.
Step 2: Isomerization (Conversion)
-
To the aqueous solution of the isomeric mixture, add an alkali such as barium hydroxide or sodium hydroxide.[3][6]
-
Transfer the mixture to a high-pressure reactor.
-
Heat the mixture to 190-220°C under pressure (1.5-2.5 MPa) for 8-14 hours to drive the equilibrium towards the trans-isomer.[2][4]
-
Cool the reaction mixture.
Step 3: Purification and Isolation
-
Neutralize the reaction mixture with an acid (e.g., sulfuric acid) to precipitate the crude tranexamic acid.
-
Filter the crude product.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to yield pure trans-4-aminomethylcyclohexanecarboxylic acid (tranexamic acid).[7]
Workflow Diagram: PABA Pathway
Caption: Workflow for Tranexamic Acid Synthesis from PABA.
Synthetic Pathway II: From this compound
This alternative route offers a more direct approach by starting with a precursor that already possesses the desired trans-stereochemistry. The key transformation is the reduction of a nitrile (cyano) group to a primary amine.
Reaction Scheme and Mechanistic Insights
The synthesis begins with this compound. The critical step is the reduction of the C≡N group to a -CH₂NH₂ group. This is typically achieved via catalytic hydrogenation, often using catalysts like Raney Nickel.[7]
Causality of Stereocontrol: The significant advantage of this pathway is the preservation of stereochemistry. The starting material is the pure trans-isomer, and the reduction of the cyano group does not affect the stereocenter on the cyclohexane ring. This circumvents the need for the harsh, high-temperature isomerization step required in the PABA route, leading to a more streamlined and potentially more efficient process.
Experimental Protocol: Cyano-acid Pathway
The following is a representative protocol based on patent literature.[8]
Step 1: Catalytic Reduction
-
Charge an autoclave with this compound (1 part by weight), a solvent such as methanol or aqueous ammonia, and a Raney Nickel catalyst.[7]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen and heat to a moderate temperature.
-
Maintain the reaction under stirring until the theoretical amount of hydrogen is consumed.
-
Cool the reactor, vent, and carefully filter the catalyst.
Step 2: Isolation and Purification
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product is then purified by recrystallization from an appropriate solvent mixture (e.g., acetone-water) to yield high-purity tranexamic acid.[7]
Workflow Diagram: Cyano-acid Pathway
Caption: Workflow for Tranexamic Acid Synthesis from Cyano-acid.
Comparative Analysis
A direct comparison reveals significant differences in process complexity, efficiency, and cost, making the choice of synthetic route highly dependent on manufacturing capabilities and economic factors.
Quantitative Comparison
| Metric | Pathway I: p-Aminobenzoic Acid | Pathway II: this compound | Justification & Expert Insights |
| Stereochemical Control | Poor; requires a harsh, high-temperature isomerization step. | Excellent; stereochemistry is predefined by the starting material. | The PABA route's main drawback is the formation of a cis/trans mixture, necessitating an energy-intensive isomerization step that can lead to byproducts. The cyano-acid route's elegance lies in its inherent stereocontrol. |
| Number of Core Steps | 2 (Hydrogenation + Isomerization) | 1 (Reduction) | The cyano-acid route is more concise, reducing process time, equipment occupancy, and potential for material loss between steps. |
| Reaction Conditions | Harsh (up to 220°C, 3.0 MPa) | Moderate | The PABA route requires high temperatures and pressures, especially for isomerization, posing greater safety risks and requiring more robust, expensive equipment.[9][10] |
| Overall Yield | Variable; often lower due to isomerization and purification losses. | Potentially higher due to fewer steps and no isomer separation. | While specific yields are proprietary, the direct nature of the cyano-acid route logically leads to a higher theoretical and practical yield. |
| Starting Material Cost | Low (p-aminobenzoic acid is a commodity chemical). | High (this compound is a specialty chemical). | This is the critical trade-off. The operational simplicity of the cyano-acid route is offset by the higher cost and lower availability of its starting material.[11][12] |
| Process Safety | Higher risk due to high pressures and temperatures. | Lower risk due to more moderate reaction conditions. | Handling high-pressure hydrogen at over 200°C is inherently more hazardous than the milder conditions of nitrile reduction. |
| Environmental Impact | Higher energy consumption; potential for more byproducts. | Lower energy consumption; potentially higher atom economy. | The energy-intensive isomerization step in the PABA route contributes to a larger carbon footprint. |
Authoritative Discussion
The PABA pathway is the established, mainstream production method, primarily due to the low cost and widespread availability of its starting material.[1] However, the process is fraught with challenges. The catalytic hydrogenation step requires expensive precious metal catalysts like platinum or ruthenium, which can be poisoned by impurities in the feedstock, increasing production costs.[1][5] The critical flaw remains the lack of stereoselectivity, which necessitates a high-energy, capital-intensive isomerization step. This step not only complicates the process but also can lead to degradation and the formation of impurities that require extensive purification.[3]
Conversely, the cyano-acid pathway represents a more elegant and modern synthetic strategy. Its primary advantage is the complete stereochemical control, which eliminates the problematic isomerization step. This leads to a simpler, safer process with fewer steps and potentially a higher overall yield of the desired product.[7][8] The main barrier to its widespread adoption is economic. The starting material, this compound, is not a bulk chemical and its synthesis adds complexity and cost upstream. However, as manufacturing processes for this intermediate improve, its cost-effectiveness may increase.
Conclusion and Future Outlook
The choice between these two synthetic routes for tranexamic acid involves a classic process chemistry trade-off: starting material cost versus process efficiency and complexity.
-
The p-Aminobenzoic Acid (PABA) route is an older, cost-driven process that remains industrially relevant due to its inexpensive feedstock. Its significant drawbacks are poor stereocontrol, harsh reaction conditions, and higher energy consumption.
-
The This compound route is a chemically superior process offering excellent stereocontrol, milder conditions, and greater simplicity. Its adoption is currently limited by the higher cost of the starting material.
For drug development professionals and researchers, the cyano-acid pathway offers a more robust and scalable platform for producing high-purity tranexamic acid, provided the supply chain for the starting material can be economically optimized. Future research will likely focus on developing more cost-effective methods to produce this compound or on discovering novel catalysts that can achieve high trans-selectivity in the direct hydrogenation of PABA derivatives under milder conditions.
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alternative routes for the synthesis of cetraxate hydrochloride not using trans-4-cyanocyclohexanecarboxylic acid
An In-Depth Technical Guide to Alternative Syntheses of Cetraxate Hydrochloride
A Senior Application Scientist's Guide to Pathways Beyond trans-4-Cyanocyclohexanecarboxylic Acid
Abstract
Cetraxate hydrochloride is a valuable gastroprotective agent known for its ability to enhance mucosal defense mechanisms.[1][2] The traditional synthesis of its core intermediate, trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), often relies on starting materials like this compound. While effective, the exploration of alternative synthetic routes is crucial for process optimization, cost reduction, and supply chain diversification. This guide provides a detailed comparative analysis of a robust alternative pathway: the catalytic hydrogenation of aromatic precursors. We will delve into the mechanistic rationale, present detailed experimental protocols, and offer comparative data to guide researchers and process chemists in selecting the most efficient and scalable synthetic strategy.
Introduction: The Need for Synthetic Diversity
Cetraxate hydrochloride, chemically known as 4-(((trans-4-(aminomethyl)cyclohexyl)carbonyl)oxy)benzenepropanoic acid hydrochloride, is a clinically significant drug for treating gastric ulcers.[3] Its therapeutic action involves increasing the secretion of protective gastric mucus and prostaglandins.[1] The molecule's structure features two key moieties: a 3-(4-hydroxyphenyl)propanoic acid unit and the critical trans-4-(aminomethyl)cyclohexanecarboxylic acid (AMCHA) backbone.
The synthesis of the trans-AMCHA intermediate is the lynchpin of the entire process. The reliance on a single starting material, such as this compound, can present challenges related to cost, availability, and process safety (e.g., handling of cyanides). Therefore, developing alternative routes from more accessible and economical starting materials is a primary objective in pharmaceutical process development. This guide focuses on the most promising alternative: a pathway beginning with readily available aromatic compounds.
The Conventional Pathway: A Baseline for Comparison
To appreciate the advantages of alternative routes, it is helpful to briefly consider a conventional approach. A common strategy involves the reduction of a nitrile group. The synthesis starting from this compound would typically involve the catalytic hydrogenation of the nitrile (-C≡N) to a primary amine (-CH₂NH₂). This method has the advantage of directly installing the aminomethyl group while retaining the established trans stereochemistry of the starting material. However, the synthesis and availability of the cyano-substituted starting material itself can be a limiting factor.
Alternative Strategy: Catalytic Hydrogenation of Aromatic Precursors
A highly viable and industrially scalable alternative involves the synthesis of the trans-AMCHA core via the catalytic hydrogenation of a substituted benzoic acid derivative. This approach leverages the low cost and widespread availability of aromatic starting materials like p-aminobenzoic acid (PABA).
Rationale and Mechanistic Overview
This strategy hinges on the reduction of the aromatic ring to a saturated cyclohexane ring. The primary challenge lies in controlling the stereochemistry of the 1,4-disubstituted product, as hydrogenation can yield both cis and trans isomers.
The trans isomer is the thermodynamically more stable product due to the bulky substituents occupying equatorial positions on the cyclohexane chair conformation, which minimizes steric strain.[4] Therefore, the reaction conditions can be optimized to favor its formation. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical levers for maximizing the trans:cis ratio. Ruthenium (Ru) based catalysts have shown particular promise in achieving high trans selectivity in this transformation.[5][6]
Detailed Synthetic Workflow
The overall workflow for this alternative route can be visualized as a two-stage process: first, the stereoselective synthesis of the trans-AMCHA intermediate, and second, its esterification to form cetraxate.
Caption: Workflow for Cetraxate HCl via Aromatic Hydrogenation.
Experimental Protocol: Synthesis of trans-AMCHA from PABA
The following protocol is a representative synthesis adapted from methodologies described in the patent literature, particularly those emphasizing high trans-selectivity.[5][6]
Objective: To synthesize trans-4-(aminomethyl)cyclohexanecarboxylic acid with a high trans:cis ratio via one-pot hydrogenation of p-aminobenzoic acid.
Materials:
-
p-Aminobenzoic acid (PABA)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrogen Gas (H₂)
-
Hydrochloric Acid (HCl) for workup
-
Methanol
Procedure:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor with p-aminobenzoic acid, deionized water, and a catalytic amount of 5% Ru/C (e.g., 20-40% by weight of the starting material).[5]
-
Basification: Add an aqueous solution of sodium hydroxide. The basic conditions are crucial for achieving a high trans isomer ratio.[5]
-
Hydrogenation: Seal the reactor. Purge with nitrogen, then pressurize with hydrogen gas to approximately 15 bar.
-
Reaction: Heat the mixture to around 100°C with vigorous stirring. Maintain the temperature and pressure until hydrogen uptake ceases, indicating the reaction is complete.
-
Cooldown and Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to recover the Ru/C catalyst. The catalyst can often be recycled.
-
Isolation of trans-AMCHA:
-
Acidify the filtrate with concentrated HCl to a pH of ~7. This will precipitate the crude AMCHA.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the crude product and wash with cold water.
-
The separation of the trans isomer from the minor cis isomer can be achieved by recrystallization from a suitable solvent system (e.g., water/methanol), leveraging the lower solubility of the trans product.[5]
-
-
Analysis: Dry the purified product under vacuum. Analyze by NMR and HPLC to confirm structure and determine the final trans:cis isomer ratio.
Process Data & Analysis
The key performance indicator for this route is the final trans:cis ratio. By employing a Ruthenium catalyst under basic conditions, it is possible to achieve a trans ratio of over 75% directly from the reaction, which can be further enhanced to >98% through selective crystallization.[5]
| Parameter | Conventional Route (Nitrile Reduction) | Alternative Route (PABA Hydrogenation) |
| Starting Material | This compound | p-Aminobenzoic acid (PABA) |
| Key Transformation | Nitrile Reduction | Aromatic Ring Hydrogenation |
| Primary Challenge | Synthesis/availability of starting material | Stereochemical control (trans:cis ratio) |
| Typical Catalyst | Pd/C, PtO₂, or Raney Nickel | Ru/C or Rh/C |
| Reported Yield | Generally high (>90%) for reduction step | >75% (trans isomer) post-crystallization |
| Safety Concerns | Potential handling of cyanides | High-pressure hydrogenation |
Comparative Analysis and Field Insights
| Metric | Conventional Route (from Cyano-ester) | Alternative Route (from PABA) | Justification & Expert Insight |
| Starting Material Cost | Moderate to High | Low | PABA is a widely available and inexpensive commodity chemical, offering a significant cost advantage. |
| Number of Steps | Potentially fewer if starting material is available | Potentially more if PABA requires protection | This is highly dependent on the full synthetic sequence. The one-pot hydrogenation from PABA is very efficient.[5] |
| Stereocontrol | Excellent (pre-defined) | Challenging but manageable | This is the critical trade-off. While the conventional route inherits stereochemistry, the hydrogenation route requires careful optimization of catalysts and conditions to manage the trans:cis ratio. |
| Scalability | Good | Excellent | High-pressure hydrogenation is a standard, well-understood unit operation in industrial pharmaceutical manufacturing. |
| Green Chemistry | Moderate (potential cyanide waste) | Good | Avoids the use of cyanide. Catalyst recycling is a key feature for improving the environmental footprint. |
| Overall Viability | Proven and reliable | Highly promising for cost-driven production | For large-scale manufacturing, the economic benefits of using PABA as a starting material make the hydrogenation route extremely attractive, provided the stereoselectivity can be robustly controlled. |
Conclusion and Future Outlook
The synthesis of cetraxate hydrochloride via catalytic hydrogenation of p-aminobenzoic acid represents a powerful and economically advantageous alternative to routes that rely on pre-functionalized cyclohexane precursors like this compound. The primary technical hurdle—achieving high stereoselectivity for the desired trans isomer—has been effectively addressed through the strategic use of ruthenium catalysts under basic conditions. This pathway not only leverages cheaper, more accessible starting materials but also aligns with the principles of green chemistry by avoiding hazardous reagents and enabling catalyst recycling. For drug development professionals and process chemists, the PABA hydrogenation route should be considered a leading candidate for the scalable, cost-effective, and sustainable manufacturing of cetraxate hydrochloride.
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Uchida, M., et al. (1987). The synthesis of 4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexane carboxylate hydrochloride (cetraxate hydrochloride) by means of enzymatic debenzylation. Chemical & Pharmaceutical Bulletin, 35(2), 853-856.
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A Comparative Guide to the Esterification Reactivity of Cis- and Trans-4-Cyanocyclohexanecarboxylic Acid
Introduction
In the realm of synthetic organic chemistry and drug development, the spatial arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its physical properties and chemical reactivity. The cyclohexane ring, a ubiquitous scaffold in pharmaceuticals and natural products, presents a classic case study in how stereoisomerism governs reaction outcomes. This guide provides an in-depth comparison of the reactivity of cis- and trans-4-cyanocyclohexanecarboxylic acid in Fischer-Speier esterification reactions. By examining the interplay of conformational analysis and steric effects, we aim to provide researchers, scientists, and drug development professionals with a clear, experimentally grounded understanding of why these two isomers exhibit markedly different behaviors.
The Fischer-Speier esterification is a cornerstone reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.[1][2] While the fundamental mechanism is well-established, its efficiency is profoundly influenced by the steric environment surrounding the reactive carbonyl group.[3] This guide will dissect the structural nuances of the cis and trans isomers of 4-cyanocyclohexanecarboxylic acid to explain and predict their relative reactivities.
Mechanistic Underpinnings: The Role of Steric Accessibility
The Fischer esterification proceeds through a multistep, reversible pathway.[2][4][5][6] The reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed, in accordance with Le Châtelier's principle.[2][3]
The key steps, as illustrated below, involve:
-
Protonation: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[7][8]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5][7]
-
Elimination of Water: The protonated hydroxyl group departs as a neutral water molecule, a favorable leaving group.[4][5]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[4][7]
Figure 1: Generalized mechanism of Fischer-Speier esterification.
The rate-determining step is often the initial nucleophilic attack by the alcohol. The ease of this attack is highly dependent on steric hindrance around the carbonyl carbon. Any substituent that physically obstructs the approach of the alcohol will slow the reaction down.
Conformational Analysis: The Decisive Factor
To understand the difference in reactivity between the cis and trans isomers, we must analyze their most stable three-dimensional structures, known as chair conformations.
This compound
In the trans isomer, the cyano (-CN) and carboxylic acid (-COOH) groups are on opposite faces of the cyclohexane ring.[9][10] This arrangement allows the cyclohexane ring to adopt a chair conformation where both bulky substituents occupy the more stable equatorial positions .[11]
-
Equatorial Position: In this orientation, the carboxylic acid group extends out from the periphery of the ring, making it sterically accessible. There are minimal unfavorable interactions with other atoms on the ring. This open access facilitates the approach of the alcohol nucleophile.[12]
Cis-4-Cyanocyclohexanecarboxylic Acid
For the cis isomer, the substituents are on the same face of the ring. Consequently, in any given chair conformation, one substituent must be equatorial, and the other must be axial .[11][13][14] The ring will exist in an equilibrium between two chair conformations. The equilibrium will favor the conformer that places the larger group (the carboxylic acid) in the equatorial position to minimize steric strain. However, a significant portion of the molecules will still have the carboxylic acid in the axial position at any given time.
-
Axial Position: When the carboxylic acid group is in the axial position, it points up or down, nearly parallel to the axis of the ring. This orientation leads to significant steric repulsion with the two other axial hydrogens on the same side of the ring (C3 and C5 positions). These are known as 1,3-diaxial interactions .[14][15] This steric crowding shields the carbonyl carbon, severely hindering the approach of the alcohol.
Figure 2: Chair conformations of trans and cis isomers.
This conformational difference is the primary reason for the observed disparity in reactivity. The trans isomer, which can exist in a low-energy state with an accessible equatorial carboxylic acid group, will react faster.[12] The cis isomer's reaction rate is diminished because the reactive site is often sterically shielded in the axial position.
Electronic Effects of the Cyano Group
The cyano (-C≡N) group is electron-withdrawing due to the high electronegativity of nitrogen.[16] This inductive effect can slightly increase the electrophilicity of the carbonyl carbon, theoretically making it more susceptible to nucleophilic attack. However, this effect is transmitted through the sigma bonds of the cyclohexane ring and is identical for both isomers. Therefore, the electronic contribution is negligible compared to the dramatic difference in steric accessibility dictated by the cis/trans stereochemistry.
Experimental Protocol and Comparative Data
To empirically validate the predicted reactivity, a standardized Fischer esterification can be performed on both isomers.
Standardized Experimental Protocol: Synthesis of Methyl 4-Cyanocyclohexanecarboxylate
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1.0 equivalent of either cis- or this compound.[7]
-
Reagent Addition: Add a large excess of methanol (e.g., 20 equivalents), which will also serve as the solvent.[1] While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[7]
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete (or after a set time, e.g., 4 hours), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.[7]
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.[7][17]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude ester by column chromatography if necessary.[7]
Expected Quantitative Data Summary
Based on the principles of conformational analysis, the following results are anticipated. The trans isomer is predicted to react significantly faster and provide a higher yield of the ester product within a given timeframe.
| Isomer | Carboxylic Acid Conformation | Steric Hindrance | Predicted Reaction Rate | Predicted Yield (after 4h reflux) |
| Trans | Predominantly Equatorial | Low | Fast | High (>90%) |
| Cis | Axial/Equatorial Equilibrium | High (1,3-diaxial interactions) | Slow | Moderate (~50-60%) |
Conclusion and Practical Implications
The comparative analysis unequivocally demonstrates that This compound is significantly more reactive in Fischer esterification than its cis counterpart . This difference is not rooted in electronic effects but is a direct consequence of stereochemistry and conformational preferences.
-
The trans isomer preferentially adopts a diequatorial conformation, presenting a sterically unhindered carboxylic acid group for nucleophilic attack, leading to a faster reaction and higher yields.
-
The cis isomer is forced into a conformation where one substituent is axial, leading to significant 1,3-diaxial interactions that shield the carboxylic acid group, thus impeding the reaction.[12][18]
For professionals in drug discovery and process chemistry, this principle is of paramount importance. The choice of a stereoisomer can dramatically impact reaction efficiency, yield, and purification requirements. Understanding the conformational behavior of substituted cyclohexanes allows for the rational design of synthetic routes and the prediction of reaction outcomes, saving valuable time and resources. When a specific stereoisomer is required in a final product, controlling the stereochemistry of precursors like these is fundamental to achieving the desired therapeutic agent.
References
-
BYJU'S. Fischer esterification reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Master Organic Chemistry. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids - Organic Chemistry. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
PubChem. This compound. [Link]
-
St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I. [Link]
-
University of Calgary. Ch19: RCO2H to RCO2R'. [Link]
-
Video: Stability of Substituted Cyclohexanes. (2023, April 30). JoVE. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Writing in Biology. (2018, April 11). Experimental Procedure for Esterification. [Link]
-
YouTube. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. [Link]
Sources
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- 18. youtube.com [youtube.com]
validation of trans-4-cyanocyclohexanecarboxylic acid purity and identity by HPLC and NMR
Comparative Analysis: HPLC vs. NMR
Neither HPLC nor NMR alone provides a complete picture of the purity and identity of trans-4-cyanocyclohexanecarboxylic acid. A truly robust validation strategy leverages the strengths of both techniques in a complementary fashion.
Orthogonal Validation Logic
The concept of "orthogonality" in analytical chemistry refers to the use of two distinct methods that rely on different separation or detection principles. This approach provides a much higher degree of confidence in the results.
Caption: Orthogonal validation workflow using HPLC and NMR.
Head-to-Head Comparison
| Feature | HPLC | NMR |
| Primary Role | Quantitative Purity | Qualitative Identity |
| Sensitivity | High (to ~0.01%) | Moderate (to ~0.5%) |
| Specificity | High for separation | Absolute for structure |
| Isomer Resolution | Excellent with method development | Definitive based on spectral patterns |
| Throughput | High | Low to Moderate |
| Regulatory Standing | A cornerstone of purity testing in pharmacopeias.[1][2][3][4] | Essential for structural elucidation and confirmation. |
Alternative and Complementary Techniques
While HPLC and NMR are the primary validation tools, other techniques can provide valuable supporting data:
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides molecular weight information, confirming the identity of the main peak and helping to characterize unknown impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): A rapid technique to confirm the presence of key functional groups (C≡N, C=O, O-H), serving as a quick identity check.
-
Melting Point: A simple but effective indicator of purity. A sharp melting point close to the literature value suggests high purity.
Conclusion: An Integrated Approach to Quality Assurance
The validation of this compound is a clear illustration of a fundamental principle in modern analytical science: no single technique is infallible. A robust quality assessment is built upon the synergistic and orthogonal application of multiple analytical methods.
-
HPLC serves as the definitive tool for purity determination , offering the high sensitivity required to detect and quantify trace-level impurities, including the critical cis-isomer.
-
NMR provides an irrefutable confirmation of molecular identity and stereochemistry , acting as the gold standard for structural verification.
By integrating these two powerful techniques, researchers, scientists, and drug development professionals can establish a self-validating system that ensures the quality, consistency, and reliability of this important chemical building block, thereby safeguarding the integrity of their downstream research and development efforts. This dual-pronged approach is not just best practice; it is a requirement for meeting the stringent quality standards of the pharmaceutical and advanced materials industries.
References
-
<621> Chromatography - US Pharmacopeia (USP) . Provides general procedures, definitions, and system suitability requirements for chromatographic techniques. [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent . Discusses the importance of USP <621> as a quality standard for the pharmaceutical industry and its role in method adjustments and modernization. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . A comprehensive guideline detailing the validation characteristics for various analytical procedures.[5][6][7] [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Discusses the revision of the ICH Q2 guideline to include validation principles for spectroscopic data like NMR.[8] [Link]
-
NMR and Stereochemistry - Harned Research Group . Provides an overview of using NMR techniques, including coupling constants and NOE, to determine stereochemistry. [Link]
-
Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy | Journal of the American Chemical Society . A foundational paper on using NMR to determine conformational preferences in cyclohexane systems.[9] [Link]
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. agilent.com [agilent.com]
- 4. dsdpanalytics.com [dsdpanalytics.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative Analysis of Cis and Trans Isomers of 4-Cyanocyclohexanecarboxylic Acid
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of cis and trans isomers of 4-cyanocyclohexanecarboxylic acid in a mixture. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this specific application. The focus is on providing not just protocols, but also the scientific rationale behind the choice of methodology and experimental parameters.
The accurate quantification of geometric isomers is a critical aspect of drug development and chemical synthesis, as different isomers can exhibit varied pharmacological activities and toxicological profiles. The cis and trans isomers of 4-cyanocyclohexanecarboxylic acid, for instance, possess distinct three-dimensional structures that can influence their biological interactions. Therefore, robust and reliable analytical methods are paramount for quality control and regulatory compliance.
Physicochemical Properties of the Isomers
The key to separating and quantifying the cis and trans isomers of 4-cyanocyclohexanecarboxylic acid lies in exploiting their differences in physicochemical properties. The trans isomer is generally more stable and has a more linear structure, which can lead to stronger intermolecular interactions and a higher melting point compared to the more bent cis isomer. These structural differences influence their solubility, polarity, and volatility, which are the primary handles for their separation by chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like carboxylic acids. The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase.
Methodology and Experimental Protocol
Principle: Reversed-phase HPLC is the most common mode for separating these isomers. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The more polar cis isomer will have a weaker interaction with the stationary phase and thus elute earlier than the less polar trans isomer.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Experimental Parameters:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (for the carboxylic acid chromophore)
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare individual standards of the cis and trans isomers, as well as a mixed standard, in the mobile phase.
-
Sample Preparation: Dissolve the sample mixture in the mobile phase and filter through a 0.45 µm syringe filter.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC-based quantification of 4-cyanocyclohexanecarboxylic acid isomers.
Performance and Considerations
-
Resolution: Excellent baseline resolution can be achieved with optimized mobile phase composition and column selection.
-
Sensitivity: UV detection provides good sensitivity, typically in the low ppm range.
-
Throughput: With a typical run time of 10-15 minutes, HPLC offers moderate throughput.
-
Trustworthiness: The method is highly reproducible and can be validated according to ICH guidelines for accuracy, precision, linearity, and robustness.
Gas Chromatography (GC)
GC is a powerful separation technique for volatile and thermally stable compounds. Since carboxylic acids are generally non-volatile, a derivatization step is required to convert them into more volatile esters.
Methodology and Experimental Protocol
Principle: The sample is first derivatized to convert the carboxylic acid groups into volatile esters (e.g., methyl esters). The derivatized isomers are then separated based on their boiling points and interactions with the GC column's stationary phase. Flame Ionization Detection (FID) is commonly used for quantification.
Derivatization (Esterification):
-
To approximately 1 mg of the sample mixture in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl esters with 1 mL of dichloromethane.
-
Use the organic layer for GC analysis.
Instrumentation:
-
Gas chromatograph with an autosampler
-
Split/splitless injector
-
Flame Ionization Detector (FID)
Experimental Parameters:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL (split ratio 50:1)
Workflow for GC Analysis:
Caption: Workflow for GC-based quantification of 4-cyanocyclohexanecarboxylic acid isomers after derivatization.
Performance and Considerations
-
Resolution: GC offers very high resolution, often superior to HPLC, for volatile compounds.
-
Sensitivity: FID is highly sensitive to hydrocarbons and provides a wide linear range.
-
Throughput: The derivatization step adds to the sample preparation time, potentially lowering the overall throughput compared to HPLC.
-
Trustworthiness: The derivatization step must be reproducible and complete to ensure accurate quantification. Incomplete or differential derivatization of the isomers can be a source of error.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of isomers without the need for chromatographic separation.
Methodology and Experimental Protocol
Principle: The cis and trans isomers will have distinct chemical shifts for their protons due to their different spatial arrangements. Specifically, the protons on the cyclohexane ring, particularly those at the C1 and C4 positions, will experience different magnetic environments. The ratio of the isomers can be determined by integrating the signals unique to each isomer.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A known amount of a stable compound with a singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) can be added for absolute quantification. For relative quantification, no internal standard is needed.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (e.g., 5 times the longest T₁).
-
A 90° pulse angle.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic, well-resolved signals for the cis and trans isomers.
-
Integrate the area under these peaks.
-
The molar ratio of the isomers is directly proportional to the ratio of their integral values (after normalizing for the number of protons each signal represents).
Workflow for NMR Analysis:
Caption: Workflow for quantitative NMR (qNMR) analysis of 4-cyanocyclohexanecarboxylic acid isomers.
Performance and Considerations
-
Non-destructive: NMR is a non-destructive technique, and the sample can be recovered.
-
No Separation Needed: It provides a direct measure of the isomer ratio in the mixture without the need for physical separation.
-
Primary Ratio Method: qNMR can be a primary ratio method of measurement, meaning it is not dependent on calibration curves with reference standards of the individual isomers.
-
Sensitivity: NMR is inherently less sensitive than chromatographic methods. Higher concentrations of the sample are typically required.
-
Trustworthiness: The accuracy of qNMR is highly dependent on proper experimental setup, particularly the relaxation delay, and the absence of overlapping signals.
Comparative Summary
| Feature | HPLC | GC | ¹H NMR |
| Principle | Differential partitioning | Differential volatility | Different magnetic environments of nuclei |
| Sample Volatility | Not required | Required (derivatization needed) | Not required |
| Separation Required? | Yes | Yes | No |
| Sensitivity | High (ppm) | Very High (ppb) | Low (requires mg of sample) |
| Throughput | Moderate | Lower (due to derivatization) | High (for a single sample) |
| Destructive? | Yes | Yes | No |
| Quantification | External standards | Area percent or external standards | Direct integration (primary ratio) |
| Key Advantage | Robust and widely applicable | High resolution and sensitivity | Non-destructive, no separation needed |
| Key Limitation | Requires reference standards | Derivatization can be a source of error | Low sensitivity, potential for signal overlap |
Conclusion and Recommendations
The choice of analytical method for the quantitative analysis of cis and trans isomers of 4-cyanocyclohexanecarboxylic acid depends on the specific requirements of the analysis.
-
For routine quality control in a manufacturing environment, HPLC is often the method of choice. It is robust, reliable, and provides a good balance of sensitivity, resolution, and throughput.
-
When very high sensitivity is required, or if the sample matrix is complex, GC-FID or GC-MS can be superior, provided that a consistent and complete derivatization method is developed and validated.
-
¹H NMR is the ideal choice for rapid, non-destructive analysis and for establishing the purity of reference standards. Its ability to provide a direct molar ratio without the need for isomer-specific standards is a significant advantage in research and development settings where such standards may not be readily available.
Ultimately, a multi-technique approach can provide the most comprehensive characterization of the isomer mixture. For instance, NMR can be used to confirm the identity of the isomers, while HPLC or GC can be used for routine, high-throughput quantification.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography. John Wiley & Sons. [Link]
spectroscopic comparison of trans-4-cyanocyclohexanecarboxylic acid with its corresponding methyl ester
A Comparative Analysis of Carboxylic Acid and its Methyl Ester for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation, often employed to modify polarity, improve solubility, or protect a reactive functional group. This guide provides an in-depth spectroscopic comparison of trans-4-cyanocyclohexanecarboxylic acid and its methyl ester, methyl trans-4-cyanocyclohexanecarboxylate. By examining the key differences in their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra, we offer a practical framework for researchers to monitor this common esterification reaction and confirm the identity of their synthesized products.
The Chemical Transformation: An Overview
The conversion of this compound to its methyl ester is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol. The equilibrium nature of the reaction necessitates the use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and often the removal of water to drive the reaction towards the product.[1] The underlying mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.
Spectroscopic Fingerprints: Distinguishing Acid from Ester
The addition of a single methyl group results in distinct and predictable changes across various spectroscopic techniques. Understanding these shifts is crucial for real-time reaction monitoring and final product verification.
Infrared (IR) Spectroscopy: The Carbonyl Stretch Tells the Tale
The most telling difference in the IR spectra of a carboxylic acid and its ester lies in the position and shape of the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.
For This compound , the IR spectrum is characterized by:
-
A very broad O-H stretch from the carboxylic acid, typically appearing in the range of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding.
-
A sharp C=O stretch from the carbonyl group of the carboxylic acid, generally found around 1700-1725 cm⁻¹.
-
A C≡N stretch from the nitrile group, which is expected in the region of 2250-2210 cm⁻¹.
In contrast, the IR spectrum of methyl trans-4-cyanocyclohexanecarboxylate will exhibit:
-
The complete disappearance of the broad O-H stretch.
-
A shift of the C=O stretch to a higher wavenumber, typically in the range of 1735-1750 cm⁻¹, which is characteristic of an ester.[2]
-
The persistence of the C≡N stretch, as this functional group remains unchanged.
-
The appearance of C-O single bond stretches in the fingerprint region (1300-1000 cm⁻¹).
dot graph "IR_Comparison" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Key IR absorption differences between the carboxylic acid and its methyl ester."
¹H NMR Spectroscopy: The Emergence of the Methoxy Protons
The ¹H NMR spectrum provides a clear indication of the successful conversion of the carboxylic acid to its methyl ester.
In the spectrum of This compound , one would expect to see:
-
A broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic proton of the carboxylic acid. The exact chemical shift can be concentration-dependent.[3]
-
Complex multiplets for the cyclohexane ring protons.
Upon conversion to methyl trans-4-cyanocyclohexanecarboxylate , the most significant change is:
-
The disappearance of the broad acidic proton signal.
-
The appearance of a sharp singlet at approximately 3.7 ppm, integrating to three protons, which is characteristic of the methoxy (-OCH₃) group of the methyl ester. The cyclohexane ring protons will remain as complex multiplets, though their chemical shifts may be slightly altered.
¹³C NMR Spectroscopy: A Shift in the Carbonyl and a New Methyl Signal
The ¹³C NMR spectrum offers further confirmation of the esterification, with predictable shifts in the carbon signals.
For This compound , the key signals are:
-
The carbonyl carbon of the carboxylic acid, which typically resonates in the range of 170-185 ppm.[4]
-
The carbon of the nitrile group (C≡N), which appears around 110-120 ppm.[4]
-
Signals corresponding to the carbons of the cyclohexane ring.
The ¹³C NMR spectrum of methyl trans-4-cyanocyclohexanecarboxylate will show:
-
A slight upfield shift of the carbonyl carbon to the characteristic ester region of 165-175 ppm.[4]
-
The appearance of a new signal for the methoxy carbon (-OCH₃) at approximately 50-60 ppm.
-
The nitrile carbon signal will remain in a similar position.
-
The cyclohexane carbon signals may experience minor shifts due to the change in the electronic environment.
| Spectroscopic Feature | This compound | Methyl trans-4-Cyanocyclohexanecarboxylate |
| IR: O-H Stretch | Broad, ~3300-2500 cm⁻¹ | Absent |
| IR: C=O Stretch | ~1700-1725 cm⁻¹ | ~1735-1750 cm⁻¹ |
| ¹H NMR: -COOH Proton | Broad singlet, >10 ppm | Absent |
| ¹H NMR: -OCH₃ Protons | Absent | Singlet, ~3.7 ppm (3H) |
| ¹³C NMR: C=O Carbon | ~170-185 ppm | ~165-175 ppm |
| ¹³C NMR: -OCH₃ Carbon | Absent | ~50-60 ppm |
Experimental Protocol: Synthesis of Methyl trans-4-Cyanocyclohexanecarboxylate
This protocol outlines a standard Fischer esterification procedure for the preparation of the methyl ester.
dot graph "Fischer_Esterification_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: "General workflow for the Fischer esterification of this compound."
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine this compound and a significant excess of anhydrous methanol (which also serves as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for IR analysis to observe the disappearance of the broad O-H stretch.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dilute the residue with diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst; be cautious of CO₂ evolution) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl trans-4-cyanocyclohexanecarboxylate.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Conclusion
The transformation of this compound to its methyl ester provides a clear and instructive example of how fundamental organic reactions can be effectively monitored and characterized using standard spectroscopic techniques. The distinct changes in the IR, ¹H NMR, and ¹³C NMR spectra serve as reliable diagnostic tools for confirming the successful esterification. This guide provides the foundational knowledge and a practical experimental framework to aid researchers in their synthetic endeavors, ensuring the confident identification and purification of their target molecules.
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A Comparative Guide to the Biological Activity Screening of Novel Derivatives from trans-4-Cyanocyclohexanecarboxylic Acid
Introduction: The Untapped Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the cyclohexane ring represents a foundational scaffold, prized for its conformational rigidity and three-dimensional character, which allows for the precise spatial orientation of functional groups. trans-4-Cyanocyclohexanecarboxylic acid is a particularly intriguing starting material. Its bifunctional nature—a reactive carboxylic acid handle and a versatile cyano group—offers a rich platform for the synthesis of diverse chemical libraries. The trans stereochemistry ensures a defined spatial relationship between the two functional groups, providing a robust framework for structure-activity relationship (SAR) studies.
While direct biological screening data for derivatives of this compound is not extensively documented in publicly available literature, the recurring presence of the trans-4-substituted cyclohexanecarboxylic acid motif in potent bioactive molecules, notably as a key component of Janus kinase (JAK) inhibitors, provides a strong rationale for its exploration.[1][2] This guide, therefore, presents a comprehensive, albeit prospective, framework for the biological activity screening of a virtual library of derivatives synthesized from this promising scaffold. We will focus on a screening cascade targeting the Janus kinase family, a set of enzymes implicated in a host of inflammatory and autoimmune disorders.[3][4]
Designing a Focused Library of Derivatives
The chemical versatility of this compound allows for the generation of a diverse library of compounds through modifications at both the carboxylic acid and cyano moieties.
Derivatization of the Carboxylic Acid Group:
The carboxylic acid can be readily converted into a variety of functional groups, most commonly amides and esters, through standard coupling reactions.[5][6] For instance, coupling with a diverse panel of primary and secondary amines using reagents like dicyclohexylcarbodiimide (DCC) can yield a library of amides with varying steric and electronic properties.[5][7]
Modification of the Cyano Group:
The cyano group offers several avenues for chemical elaboration:
-
Hydrolysis: Under controlled acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide or further to a carboxylic acid, yielding di-acid or amide-acid derivatives.[1][8][9][10]
-
Reduction: The nitrile can be reduced to a primary amine, for example, using lithium aluminum hydride, to introduce a basic center.[9] This amine can then be further derivatized.
A representative, albeit not exhaustive, library of potential derivatives for initial screening is presented below.
| Derivative Class | General Structure | Rationale for Inclusion |
| Amides | Amide bonds are prevalent in pharmaceuticals and can form key hydrogen bonding interactions with biological targets. | |
| Esters | Esters can act as prodrugs or directly interact with target proteins. | |
| Reduced Amines | Introduces a basic center, which can be crucial for salt bridge formation with acidic residues in a protein's active site. | |
| Hydrolyzed Amides | Explores the impact of converting the cyano group to a more polar amide. |
Screening Cascade for Biological Activity
Given the structural similarity of the trans-4-substituted cyclohexanecarboxylic acid scaffold to known JAK inhibitors, a logical starting point for biological screening is to assess the inhibitory activity of the synthesized derivatives against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.[11][12][13]
Workflow for Biological Activity Screening
Caption: A tiered screening workflow for identifying and characterizing novel JAK inhibitors.
Phase 1: Primary Screening
1. In Vitro Enzymatic JAK Inhibition Assay:
This initial screen directly measures the ability of the synthesized derivatives to inhibit the kinase activity of each purified JAK isoform.
-
Objective: To identify "hits" that inhibit one or more JAK enzymes at a single, high concentration (e.g., 10 µM).
-
Methodology: A common method is a microplate-based assay that measures the phosphorylation of a peptide substrate by the recombinant JAK enzyme in the presence of ATP.[14] The amount of ADP produced can be quantified using a commercially available kit, such as the Transcreener ADP² Assay.[15]
-
Experimental Protocol:
-
Prepare a reaction mixture containing the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a suitable peptide substrate, and ATP in an appropriate assay buffer.
-
Add the test compounds (dissolved in DMSO) to the reaction mixture in a 384-well plate. Include positive (known JAK inhibitor) and negative (vehicle) controls.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the ADP detection reagents.
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percent inhibition for each compound relative to the controls.
-
2. Initial Cytotoxicity Assessment:
It is crucial to concurrently assess the general cytotoxicity of the compounds to eliminate those that are broadly toxic to cells.
-
Objective: To identify compounds that exhibit non-specific cytotoxicity.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16]
-
Experimental Protocol:
-
Seed a suitable cell line (e.g., HEK293 or a non-cancerous line) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with the test compounds at the same concentration used in the primary enzyme assay.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.[17]
-
Phase 2: Secondary Screening and Selectivity Profiling
Compounds that show significant inhibition in the enzymatic assay and low cytotoxicity are advanced to secondary screening.
1. Cell-Based Phospho-STAT (pSTAT) Inhibition Assay:
This assay determines the ability of the compounds to inhibit the JAK-STAT signaling pathway within a cellular context.[18][19]
-
Objective: To confirm the on-target activity of the hits in a more physiologically relevant system and to determine their potency (IC50).
-
Methodology: This assay measures the phosphorylation of STAT proteins, which are downstream targets of JAKs, in response to cytokine stimulation.
-
Experimental Protocol:
-
Use a cell line that expresses the relevant cytokine receptors and JAKs (e.g., human peripheral blood mononuclear cells - PBMCs).
-
Pre-incubate the cells with a range of concentrations of the test compounds.
-
Stimulate the cells with a specific cytokine to activate a particular JAK pathway (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).[18]
-
After a short incubation, fix and permeabilize the cells.
-
Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT3).
-
Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.
-
Generate dose-response curves and calculate the IC50 value for each active compound.
-
2. JAK Isoform Selectivity Profiling:
The IC50 values obtained from the enzymatic assays for all four JAK isoforms are compared to determine the selectivity profile of each compound.[20] This is critical as the desired selectivity depends on the therapeutic indication. For example, selective JAK1 inhibition is often sought for inflammatory diseases to minimize the hematological side effects associated with JAK2 inhibition.[21]
Hypothetical Data and Comparison
The following table illustrates how data from the screening cascade could be presented to compare the performance of hypothetical derivatives.
| Compound ID | Structure Modification | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1 vs JAK2) | Cellular pSTAT IC50 (nM) | Cytotoxicity (CC50, µM) |
| Parent | This compound | >10,000 | >10,000 | >10,000 | >10,000 | - | >10,000 | >100 |
| DERIV-A1 | Amide with aniline | 50 | 500 | 200 | 150 | 10-fold | 75 | >50 |
| DERIV-A2 | Amide with benzylamine | 200 | 800 | 600 | 450 | 4-fold | 300 | >100 |
| DERIV-B1 | Ester with phenol | >1000 | >1000 | >1000 | >1000 | - | >1000 | >100 |
| DERIV-C1 | Reduced to aminomethyl, then acylated | 25 | 1000 | 300 | 200 | 40-fold | 40 | >75 |
In this hypothetical dataset, DERIV-C1 emerges as a promising lead candidate due to its potent inhibition of JAK1, good selectivity over JAK2, and confirmed cellular activity with low cytotoxicity.
Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the screening of the initial library allows for the establishment of preliminary SAR.[22][23][24][25] For instance, comparing the activity of DERIV-A1 and DERIV-A2 might suggest that an aromatic amine at the amide position is favorable for activity. The superior potency and selectivity of DERIV-C1 would indicate that modification of the cyano group to a derivatized amine is a fruitful avenue for further optimization.
JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT signaling pathway by a novel derivative.
Conclusion and Future Directions
While the direct derivatization and biological screening of this compound is an underexplored area, its structural features and the prevalence of the core scaffold in known bioactive molecules strongly suggest its potential as a starting point for drug discovery. The proposed screening cascade, focusing on the inhibition of the JAK-STAT pathway, provides a robust and scientifically grounded strategy for identifying and characterizing novel anti-inflammatory agents. The initial hits from such a screen would serve as the foundation for a comprehensive lead optimization program, ultimately aiming to develop new chemical entities with therapeutic potential for a range of autoimmune and inflammatory diseases.
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Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. (Source: [Link])
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A Comparative Guide to the Synthetic Pathways of Tranexamic Acid: A Cost-Benefit Analysis for Researchers and Drug Development Professionals
Tranexamic acid, a synthetic lysine analogue, is a crucial antifibrinolytic agent featured on the World Health Organization's List of Essential Medicines.[1] Its ability to inhibit plasminogen activation and fibrinolysis makes it indispensable in treating or preventing excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.[1][2] As the demand for this life-saving drug continues, the efficiency, cost-effectiveness, and environmental impact of its synthesis are of paramount importance to the pharmaceutical industry.
This in-depth guide provides a comparative analysis of the most common synthetic pathways to tranexamic acid. We will delve into the underlying chemical principles, evaluate the pros and cons of each route, and present supporting data to aid researchers and drug development professionals in making informed decisions.
The Classical Pathway: Catalytic Hydrogenation of p-Aminomethylbenzoic Acid (PAMBA)
The hydrogenation of p-aminomethylbenzoic acid (PAMBA) is a widely utilized and well-established method for synthesizing tranexamic acid. This pathway is conceptually straightforward, involving the reduction of the aromatic ring of PAMBA to a cyclohexane ring.
The core of this process is the catalytic hydrogenation reaction, which yields a mixture of cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid. Since only the trans-isomer possesses the desired pharmacological activity, a subsequent isomerization step is crucial.[3]
Key Features of the PAMBA Pathway:
-
Catalyst Systems: A variety of catalysts can be employed for the hydrogenation of PAMBA, with platinum-based catalysts (e.g., PtO2, Pt-M/C where M can be Ru, La, Ce, Co, or Ni) and ruthenium-based catalysts being common choices.[4][5] Some processes also utilize Raney nickel.[6]
-
Reaction Conditions: The reaction conditions can vary significantly depending on the chosen catalyst. Some methods require high pressure and temperature, while others can be carried out under milder conditions (30-60 °C and 0.3-0.5 MPa of hydrogen pressure).[4]
-
Isomerization: The initial hydrogenation typically produces a mixture of cis and trans isomers. The subsequent isomerization to enrich the trans-isomer is often achieved by heating under alkaline conditions, for instance, with sodium hydroxide or potassium hydroxide.[6]
Visualizing the PAMBA Pathway
Caption: Catalytic hydrogenation of PAMBA to tranexamic acid.
The Terephthalate Route: From Commodity Chemical to Active Pharmaceutical Ingredient
Another prominent synthetic strategy commences with the readily available and inexpensive starting material, dimethyl terephthalate. This multi-step pathway offers an alternative to the PAMBA route and has been the subject of process optimization to improve its efficiency and environmental footprint.[1][7]
A representative synthesis involves the following key transformations:[1][7][8]
-
Mono-hydrolysis: Dimethyl terephthalate is first hydrolyzed to its mono-methyl ester.
-
Amidation: The carboxylic acid is then converted to an amide.
-
Dehydration and Reduction: The amide is subsequently dehydrated to a nitrile, which is then reduced to an amine.
-
Hydrogenation and Isomerization: The aromatic ring is hydrogenated to the cyclohexane ring, followed by isomerization to yield the final trans-isomer.
Visualizing the Dimethyl Terephthalate Pathway
Caption: Synthesis of tranexamic acid from dimethyl terephthalate.
Alternative Synthetic Strategies
While the PAMBA and terephthalate routes are prevalent, other pathways have been developed to address some of their limitations. These often aim to use different starting materials, avoid hazardous reagents, or simplify the overall process.
a) Synthesis from Ethyl 4-Oxocyclohexane-1-carboxylate
This novel route utilizes a readily available starting material and proceeds through a series of reactions under mild conditions, avoiding toxic and costly reagents.[9] The key steps include the formation of a cyanohydrin, dehydration, saponification, and reductive amination.[9] A final catalytic hydrogenation step yields an isomeric mixture from which pure tranexamic acid is obtained by recrystallization.[9] This process is presented as being suitable for both laboratory and industrial-scale manufacturing.[9]
b) Synthesis from 1,4-Cyclohexanedimethanol
This pathway involves the halogenation of 1,4-cyclohexanedimethanol, followed by oxidation and subsequent ammonolysis and transformation to yield tranexamic acid.[10] This route offers an alternative starting point and a different set of chemical transformations.
Comparative Analysis of Synthetic Pathways
| Parameter | PAMBA Pathway | Dimethyl Terephthalate Pathway | Ethyl 4-Oxocyclohexane-1-carboxylate Pathway |
| Starting Material Cost | Moderate to High | Low | Moderate |
| Number of Steps | Fewer steps | Multiple steps | Multiple steps |
| Key Reagents/Catalysts | H₂, Pt/Ru/Ni catalysts, strong acids/bases[4][5][6] | KOH, BTC, NH₃, Ac₂O, hydrogenation catalysts[1] | NaCN, POCl₃, KOH, Raney nickel, Pd-C[9] |
| Process Complexity | Moderate (isomer separation can be challenging) | High (multiple intermediates) | Moderate |
| Yield | Generally high (e.g., 95% for hydrogenation)[4] | Reported up to 59.2% overall yield[7] | Pharma-grade product obtained[9] |
| Safety & Environmental | Use of high-pressure hydrogen and potentially expensive/toxic catalysts. Some routes aim to avoid hazardous reagents.[3][8] | Can involve toxic reagents and solvents, though newer methods aim for greener chemistry.[7] | Avoids many toxic and costly reagents and high-pressure reactions.[9] |
Experimental Protocols
Representative Protocol for the Catalytic Hydrogenation of PAMBA
Objective: To synthesize a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid via the catalytic hydrogenation of p-aminomethylbenzoic acid.
Materials:
-
p-Aminomethylbenzoic acid (PAMBA)
-
Deionized water
-
Concentrated sulfuric acid
-
Platinum dioxide (PtO₂) catalyst
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, add p-aminomethylbenzoic acid, deionized water, and concentrated sulfuric acid.[5]
-
Add the platinum dioxide catalyst to the mixture.[5]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.[11]
-
Heat the reaction mixture to the desired temperature (e.g., 30-60°C) and pressurize with hydrogen to the target pressure (e.g., 0.3-0.5 MPa).[4][11]
-
Maintain the reaction under stirring for the specified duration (e.g., 2-4 hours) or until hydrogen uptake ceases.[4]
-
After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid, which can be further processed for isomerization and purification.
Note: This is a generalized protocol. Specific parameters such as reactant ratios, catalyst loading, temperature, and pressure should be optimized based on the specific catalyst system and desired outcomes.[4][5][6]
Conclusion: Selecting the Optimal Synthetic Pathway
The choice of the most suitable synthetic pathway for tranexamic acid depends on a multitude of factors, including the desired scale of production, cost constraints, available equipment, and environmental and safety regulations.
-
The PAMBA pathway offers a more direct route but may require significant investment in high-pressure equipment and precious metal catalysts. The critical challenge lies in the efficient separation and isomerization of the desired trans-isomer.
-
The dimethyl terephthalate pathway benefits from an inexpensive and readily available starting material, making it potentially more cost-effective for large-scale production. However, it is a longer and more complex synthesis.
-
Alternative routes , such as the one starting from ethyl 4-oxocyclohexane-1-carboxylate, present promising options that may offer milder reaction conditions and a more favorable environmental profile.[9]
Ultimately, a thorough cost-benefit analysis, considering not only the price of raw materials but also energy consumption, waste disposal, and process safety, is essential for selecting the optimal synthetic strategy for tranexamic acid. Continuous research and process development are crucial for further improving the efficiency and sustainability of the production of this vital medication.
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A Comparative Guide to the Kinetic Studies of the Hydrolysis of cis- and trans-1,4-Dicyanocyclohexane
This guide provides a comprehensive framework for conducting and analyzing the kinetic studies of the hydrolysis of cis- and trans-1,4-dicyanocyclohexane. While direct, peer-reviewed comparative kinetic data for these specific isomers is not extensively published, this document synthesizes established principles of nitrile hydrolysis to propose a robust experimental design. It is intended for researchers, scientists, and drug development professionals seeking to understand the influence of stereochemistry on reaction kinetics in cyclic systems. We will explore the underlying mechanisms, present a detailed protocol for a comparative study, and outline the data analysis required to derive meaningful kinetic parameters.
Introduction: The Significance of Stereochemistry in Reaction Kinetics
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[1] This reaction typically proceeds in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[2][3] The reaction can be catalyzed by either acid or base, each following a distinct mechanistic pathway.[4][5]
In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][6] Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[2][4]
For cyclic molecules like 1,4-dicyanocyclohexane, the spatial arrangement of the functional groups—the stereochemistry—can profoundly impact reaction rates. The cis and trans isomers present different steric environments for the nitrile groups, which can affect the accessibility of the electrophilic carbon to the attacking nucleophile and the stability of the transition states. This guide provides the tools to quantify these differences through rigorous kinetic analysis.
Mechanistic Overview: Acid vs. Base Catalysis
Understanding the reaction mechanism is crucial for interpreting kinetic data. Both acid and base-catalyzed pathways proceed through a tetrahedral intermediate and form an amide, which is subsequently hydrolyzed.[2]
-
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the nitrile, making it more electrophilic. Water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of a protonated amide, which, after deprotonation, yields the amide intermediate.[4] Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium ion.[5]
-
Base-Catalyzed Mechanism: The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon to form a negatively charged intermediate.[2] Protonation by water forms an imidic acid, which tautomerizes to the more stable amide.[4] Under harsher basic conditions, the amide is further hydrolyzed to a carboxylate salt and ammonia.[1] The free carboxylic acid can be obtained by subsequent acidification.[1]
The key difference lies in the initial activation step: protonation in acid versus direct nucleophilic attack in base. This distinction is central to predicting how the stereochemistry of cis- and trans-1,4-dicyanocyclohexane will influence the hydrolysis kinetics under different pH conditions.
Proposed Experimental Workflow for Kinetic Analysis
To objectively compare the hydrolysis rates of the cis and trans isomers, a meticulously controlled experimental setup is required. The following workflow is designed to ensure self-validation and reproducibility.
Caption: Experimental workflow for the comparative kinetic study.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for conducting the kinetic experiments.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Reagent Preparation:
-
Prepare a 1.0 M stock solution of hydrochloric acid (HCl).
-
Prepare a stock solution of the internal standard (e.g., benzonitrile) in a suitable solvent miscible with the reaction medium.
-
Prepare quenching solution (e.g., a saturated solution of sodium bicarbonate).
-
-
Reaction Setup:
-
Place a jacketed reaction vessel connected to a circulating water bath set to the desired temperature (e.g., 50°C).
-
Add a defined volume of 1.0 M HCl to the vessel and allow it to equilibrate thermally.
-
-
Reaction Initiation and Monitoring:
-
Prepare a stock solution of either cis- or trans-1,4-dicyanocyclohexane in a minimal amount of a co-solvent if necessary (e.g., acetonitrile).
-
Initiate the reaction by adding a small, precise volume of the substrate stock solution to the pre-heated acid. This is t=0.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution and the internal standard.
-
-
Sample Analysis:
-
Analyze the quenched samples using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to determine the concentration of the remaining dicyanocyclohexane isomer.
-
Protocol 2: Base-Catalyzed Hydrolysis
-
Reagent Preparation:
-
Prepare a 1.0 M stock solution of sodium hydroxide (NaOH).[7]
-
Prepare the internal standard and quenching solution (e.g., a dilute solution of HCl to neutralize the base).
-
-
Reaction Setup and Procedure:
-
Follow the same setup as in Protocol 1, using the 1.0 M NaOH solution instead of HCl. The reaction may be faster, so consider a lower temperature (e.g., 40°C) or more frequent initial sampling.
-
-
Reaction Monitoring and Analysis:
-
Follow steps 3 and 4 from Protocol 1, using the appropriate quenching solution for the basic medium.
-
Data Analysis and Presentation
The primary goal is to determine the observed rate constant (kobs) for the disappearance of each isomer under each condition.
Data Analysis Workflow
Caption: Logical flow for kinetic data analysis.
Assuming the reaction follows pseudo-first-order kinetics (as the concentration of water and catalyst remain effectively constant), a plot of the natural logarithm of the substrate concentration (ln[A]) versus time should yield a straight line. The slope of this line is equal to -kobs.
Comparative Data Tables
The results should be summarized in tables for clear, objective comparison.
Table 1: Rate Constants for Acid-Catalyzed Hydrolysis at 50°C
| Isomer | Initial [Substrate] (M) | [HCl] (M) | Observed Rate Constant (kobs) (s-1) | Half-life (t1/2) (s) |
|---|---|---|---|---|
| cis-1,4-dicyanocyclohexane | 0.01 | 1.0 | To be determined | To be determined |
| trans-1,4-dicyanocyclohexane | 0.01 | 1.0 | To be determined | To be determined |
Table 2: Rate Constants for Base-Catalyzed Hydrolysis at 40°C
| Isomer | Initial [Substrate] (M) | [NaOH] (M) | Observed Rate Constant (kobs) (s-1) | Half-life (t1/2) (s) |
|---|---|---|---|---|
| cis-1,4-dicyanocyclohexane | 0.01 | 1.0 | To be determined | To be determined |
| trans-1,4-dicyanocyclohexane | 0.01 | 1.0 | To be determined | To be determined |
Anticipated Results and Mechanistic Interpretation
-
The trans Isomer: In its most stable chair conformation, the trans isomer has one cyano group in an axial position and one in an equatorial position.
-
The cis Isomer: The cis isomer exists in a conformational equilibrium where both cyano groups can be axial/equatorial or equatorial/axial.
The rate of hydrolysis may be influenced by steric hindrance. The attack of the nucleophile (water or OH⁻) might be more sterically hindered for an axial cyano group compared to an equatorial one due to 1,3-diaxial interactions. If this steric effect is dominant, one would expect the hydrolysis rates to differ between the two isomers. The relative stability of the tetrahedral intermediates formed from each isomer will also play a critical role in determining the overall reaction rate. A quantitative comparison of the rate constants (kcis vs. ktrans) will provide direct evidence of the stereoelectronic effects at play.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps. [Link]
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LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts Chemistry. [Link]
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Wikipedia. (n.d.). Nitrile. Retrieved from Wikipedia. [Link]
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Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps. Retrieved from Berkeley Learning Hub. [Link]
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Martinkova, L., & Kren, V. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from Organic Chemistry II. [Link]
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Balahura, R. J., Cock, P., & Purcell, W. L. (1973). Kinetic Studies of the Hydrolysis of Coordinated Nitriles. Journal of the American Chemical Society. [Link]
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Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from Organic Chemistry Tutor. [Link]
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Clark, J. (n.d.). Hydrolysing Nitriles. Retrieved from Chemguide. [Link]
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Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from Organic Synthesis. [Link]
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Organic Syntheses. (n.d.). Selective Hydrolysis of Nitriles to Amides. Retrieved from Organic Syntheses. [Link]
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Cravotto, G., et al. (2014). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. ResearchGate. [Link]
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Chhajed, S., et al. (2008). Hydrolysis Kinetic Studies of Mutual Prodrugs of Diclofenac Sodium. TSI Journals. [Link]
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A Comparative Guide to Catalysts for the Reduction of the Nitrile Group in the Cyclohexane Ring
For researchers, scientists, and professionals in drug development, the efficient and selective conversion of a nitrile group on a cyclohexane ring to a primary amine is a critical transformation. This reaction opens the door to a diverse array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The choice of catalyst is paramount in achieving high yields and selectivities, and in this guide, we provide an in-depth comparative study of three commonly employed catalytic systems: Raney Nickel, Rhodium on Alumina (Rh/Al₂O₃), and Cobalt-based catalysts.
This guide is structured to provide not just a list of options, but a comprehensive understanding of the underlying principles that govern the performance of each catalyst. We will delve into the mechanistic nuances, provide detailed experimental protocols, and present a comparative analysis of their performance based on available experimental data.
The Challenge: Selective Reduction of Cyclohexanecarbonitrile
The primary goal in the reduction of cyclohexanecarbonitrile is the formation of cyclohexanemethanamine, a primary amine. However, the reaction is often plagued by the formation of secondary and tertiary amine by-products through a series of condensation reactions involving the intermediate imine and the product primary amine.[1] The ideal catalyst, therefore, must efficiently hydrogenate the nitrile group while minimizing these side reactions.
dot graph TD { A[Cyclohexanecarbonitrile] -- "+ 2H₂" --> B(Cyclohexanemethanamine - Primary Amine); A -- "+ H₂" --> C{Iminocyclohexylmethane (Intermediate)}; C -- "+ H₂" --> B; C -- "+ Cyclohexanemethanamine" --> D[Secondary Imine]; D -- "+ H₂" --> E(Di(cyclohexylmethyl)amine - Secondary Amine); B -- "+ Iminocyclohexylmethane" --> D; }
subgraph "By-product Formation Pathway" D; E; end
subgraph "Desired Pathway" B end
caption ["Reaction network for nitrile hydrogenation."]
Comparative Catalyst Performance
The selection of a catalyst is a multi-faceted decision, balancing activity, selectivity, cost, and operational practicalities. Below is a summary of the general performance characteristics of Raney Nickel, Rh/Al₂O₃, and Cobalt catalysts in the context of aliphatic nitrile reduction.
| Catalyst System | Typical Activity | Selectivity to Primary Amine | Operating Conditions | Cost | Key Considerations |
| Raney Nickel | High | Good to Excellent (often requires additives) | Moderate to High Temperature and Pressure | Low | Pyrophoric nature requires careful handling. Selectivity can be enhanced with additives like ammonia or hydroxides.[1][2] |
| Rhodium on Alumina (Rh/Al₂O₃) | Very High | Excellent | Mild Temperature and Pressure | High | Excellent selectivity without additives. Good for sensitive substrates.[3][4] |
| Cobalt Catalysts (e.g., Raney Co) | Moderate to High | Good to Excellent | High Temperature and Pressure | Moderate | Can offer high selectivity. Performance is highly dependent on the specific cobalt species and preparation method.[5][6] |
In-Depth Catalyst Analysis and Experimental Protocols
Raney Nickel: The Workhorse Catalyst
Raney Nickel, a porous nickel catalyst, is a widely used and cost-effective option for nitrile hydrogenation.[2] Its high surface area, owing to its sponge-like structure, provides numerous active sites for the reaction.[7]
Mechanism of Action: The hydrogenation on Raney Nickel is believed to proceed through a series of surface-adsorbed intermediates. The nitrile group adsorbs onto the nickel surface, followed by sequential addition of hydrogen atoms. The selectivity towards the primary amine is influenced by the rate of desorption of the intermediate imine versus its further reaction with an adsorbed amine.[8] The addition of bases like sodium hydroxide or ammonia is often employed to suppress the formation of secondary and tertiary amines by modifying the catalyst surface and influencing the adsorption/desorption equilibria.[1]
Experimental Protocol: Hydrogenation of Cyclohexanecarbonitrile with Raney Nickel
-
Materials:
-
Cyclohexanecarbonitrile
-
Raney Nickel (activated, slurry in water or ethanol)
-
Ethanol (anhydrous)
-
Ammonia (optional, as an aqueous solution or gas)
-
Hydrogen gas (high purity)
-
-
Procedure:
-
To a high-pressure autoclave, add cyclohexanecarbonitrile (1.0 eq) and anhydrous ethanol.
-
If using, add the ammonia solution.
-
Under an inert atmosphere (e.g., argon), carefully add the Raney Nickel slurry (typically 5-10 wt% of the nitrile). Caution: Raney Nickel is pyrophoric and must be handled with care, especially when dry.[9]
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots (after cooling and depressurizing).
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst under an inert atmosphere. The product can be isolated by distillation of the solvent.
-
Expected Outcome: High conversion of cyclohexanecarbonitrile with good to excellent selectivity for cyclohexanemethanamine, particularly with the use of ammonia.
dot graph TD { subgraph "Catalyst Preparation" A[Ni-Al Alloy] -- "Leaching with NaOH" --> B(Activated Raney Nickel); end subgraph "Hydrogenation Reaction" C[Cyclohexanecarbonitrile + Solvent] -- "Add Catalyst" --> D{Reactor}; E[H₂ Gas] --> D; D -- "Heat and Pressure" --> F[Reaction Mixture]; end subgraph "Work-up" F -- "Cool and Filter" --> G[Product Solution]; G -- "Distillation" --> H(Cyclohexanemethanamine); end } caption ["Workflow for Raney Nickel catalyzed hydrogenation."]
Rhodium on Alumina (Rh/Al₂O₃): The High-Selectivity Specialist
Rhodium-based catalysts, particularly those supported on alumina, are renowned for their exceptional activity and selectivity in hydrogenation reactions, often under milder conditions than their nickel or cobalt counterparts.[3][4]
Mechanism of Action: Rhodium's high intrinsic activity allows for the rapid hydrogenation of the intermediate imine before it can partake in condensation reactions. The alumina support can also play a role in the reaction by influencing the electronic properties of the rhodium nanoparticles and providing sites for substrate adsorption.[10] A key advantage of Rh/Al₂O₃ is its ability to achieve high selectivity to the primary amine without the need for basic additives, which simplifies the work-up procedure and is beneficial for base-sensitive substrates.[3]
Experimental Protocol: Hydrogenation of Cyclohexanecarbonitrile with Rh/Al₂O₃
-
Materials:
-
Cyclohexanecarbonitrile
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Methanol or Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
-
Procedure:
-
In a high-pressure autoclave, dissolve cyclohexanecarbonitrile (1.0 eq) in the chosen alcohol solvent.
-
Add the 5% Rh/Al₂O₃ catalyst (typically 1-5 mol% Rh).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to a moderate pressure (e.g., 10-40 atm).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) with efficient stirring.
-
Monitor the reaction by hydrogen consumption or chromatographic analysis of samples.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.
-
The product can be obtained by removing the solvent under reduced pressure.
-
Expected Outcome: Excellent yield of cyclohexanemethanamine with very high selectivity, often exceeding 95%.
dot graph TD { subgraph "Reaction Setup" A[Cyclohexanecarbonitrile + Solvent + Rh/Al₂O₃] --> B{Autoclave}; C[H₂ Gas] --> B; end subgraph "Reaction" B -- "Moderate Heat and Pressure" --> D[Reaction Progression]; end subgraph "Isolation" D -- "Cool, Vent, Filter" --> E[Filtrate]; E -- "Solvent Removal" --> F(High Purity Cyclohexanemethanamine); end } caption ["Workflow for Rh/Al₂O₃ catalyzed hydrogenation."]
Cobalt Catalysts: A Versatile and Tunable Option
Cobalt-based catalysts, including Raney Cobalt and supported cobalt nanoparticles, offer a middle ground between nickel and rhodium in terms of cost and performance. The selectivity of cobalt catalysts can be tuned by modifying the catalyst preparation and reaction conditions.[5][6]
Mechanism of Action: The mechanism of nitrile hydrogenation on cobalt is complex and can be influenced by the catalyst's crystal phase and the presence of ligands.[11] Some studies suggest that cobalt catalysts can favor the formation of primary amines by promoting the rapid hydrogenation of the imine intermediate, similar to rhodium.[6] The choice of support and the addition of promoters can significantly impact the catalyst's activity and selectivity.
Experimental Protocol: Hydrogenation of Cyclohexanecarbonitrile with a Supported Cobalt Catalyst
-
Materials:
-
Cyclohexanecarbonitrile
-
Supported Cobalt Catalyst (e.g., Co/SiO₂)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Hydrogen gas (high purity)
-
-
Procedure:
-
Charge a high-pressure reactor with the supported cobalt catalyst.
-
Add the solvent and cyclohexanecarbonitrile.
-
Seal the reactor and perform several purge cycles with nitrogen and then hydrogen.
-
Pressurize with hydrogen to a high pressure (e.g., 50-100 atm).
-
Heat the reaction to a relatively high temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction's progress.
-
Upon completion, cool the reactor, release the pressure, and filter off the catalyst.
-
Isolate the product by removing the solvent.
-
Expected Outcome: Good to excellent yields of cyclohexanemethanamine, with selectivity being highly dependent on the specific catalyst and conditions employed.
dot graph TD { A[Catalyst Activation] --> B[Reaction Setup in Autoclave]; C[Substrate + Solvent] --> B; D[High Pressure H₂] --> B; B -- "High Temperature" --> E[Hydrogenation]; E -- "Work-up" --> F(Cyclohexanemethanamine); } caption ["General workflow for Cobalt-catalyzed hydrogenation."]
Conclusion and Recommendations
The choice of catalyst for the reduction of the nitrile group in the cyclohexane ring is a critical decision that significantly impacts the efficiency and selectivity of the synthesis of cyclohexanemethanamine.
-
Raney Nickel stands out as a cost-effective and highly active catalyst, making it suitable for large-scale industrial applications. However, its pyrophoric nature necessitates careful handling, and achieving high selectivity often requires the use of additives like ammonia.
-
Rhodium on Alumina is the catalyst of choice when high selectivity and mild reaction conditions are paramount. Its ability to produce the primary amine with minimal by-products without the need for additives makes it ideal for the synthesis of high-value, sensitive molecules in the pharmaceutical industry, despite its higher cost.
-
Cobalt catalysts offer a versatile and tunable platform. While they may require more optimization of reaction conditions, they can provide a good balance of activity, selectivity, and cost. The performance of cobalt catalysts is highly dependent on their specific formulation and preparation method.
Ultimately, the optimal catalyst selection will depend on the specific requirements of the synthesis, including the scale of the reaction, the purity requirements of the product, and economic considerations. It is recommended that researchers and process chemists evaluate these catalysts on a small scale to determine the most suitable system for their particular application.
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Zhang, Z., Jackson, J. E., & Miller, D. J. (2002). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Catalysis Letters, 80(1-2), 83-87. [URL: https://link.springer.com/article/10.1023/A:1015385611228][28]
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Jin, S., Yang, J., Li, Z., Liu, X., & Zhang, S. (2023). Insights into Rh size-dependent reactivity of CO2 methanation over Rh–Al2O3 catalysts. Catalysis Science & Technology, 13(2), 488-498. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cy/d2cy01886a][29]
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Safety Operating Guide
A Guide to the Safe Disposal of Trans-4-cyanocyclohexanecarboxylic Acid
As a Senior Application Scientist, it is imperative to ground our laboratory practices in a foundation of safety and environmental responsibility. Trans-4-cyanocyclohexanecarboxylic acid is a bifunctional molecule, presenting hazards associated with both its nitrile group and its carboxylic acid moiety. Improper disposal can pose risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring compliance and promoting a culture of safety within the laboratory.
The core principle of disposal for this compound is risk mitigation through chemical neutralization. The primary concerns are the compound's oral toxicity and potential for serious eye irritation.[1] Therefore, direct disposal as raw waste is unacceptable.[2] This protocol is designed for research-scale quantities and emphasizes in-lab chemical treatment prior to final disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough understanding of the chemical's hazards is essential. The primary hazards are acute oral toxicity and serious eye irritation.[1]
Hazard Identification Summary:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
Essential Personal Protective Equipment (PPE):
Adherence to proper PPE is the first line of defense against exposure. All disposal operations must be conducted inside a certified chemical fume hood.
-
Eye Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. If a splash occurs, remove and replace the gloves immediately.[5]
-
Body Protection: A standard laboratory coat is required.[4] Ensure it is fully buttoned.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][4]
Disposal Pathway Decision Framework
The appropriate disposal method depends on the quantity of waste. This decision tree provides a clear workflow for selecting the correct protocol.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Protocol A: In-Lab Chemical Treatment (Quantities < 5 g)
This protocol is for small quantities of the solid compound or dilute solutions. The scientific rationale is a two-step process: first, alkaline hydrolysis to convert the nitrile group into a carboxylate, and second, neutralization of the resulting dicarboxylic acid salt to a safe pH range for aqueous waste disposal. Basic hydrolysis is chosen as it reliably converts nitriles to carboxylic acids, often requiring heat to proceed at a practical rate.[6][7][8]
Materials:
-
Sodium hydroxide (NaOH), 1M solution
-
Hydrochloric acid (HCl), 1M solution
-
Large beaker (volume should be at least 10x the volume of the waste solution)
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
-
Chemical fume hood
Procedure:
-
Preparation: Perform all steps in a chemical fume hood. Place a large beaker containing a stir bar on a stir plate.
-
Dilution: For solid waste, first dissolve it in a small amount of water in the beaker. For solutions, add the waste solution to the beaker. Dilute further with water to approximately 10 times the initial waste volume. This helps control the reaction temperature.
-
Step 1: Alkaline Hydrolysis of Nitrile:
-
Slowly add 1M sodium hydroxide (NaOH) solution while stirring. The goal is to make the solution strongly basic (pH > 12) to facilitate the hydrolysis of the nitrile group. This reaction converts the nitrile into a carboxylate anion and ammonia.
-
Causality Check: The addition of a strong base is essential to initiate the nucleophilic attack on the nitrile carbon.[8] The reaction may be slow at room temperature; for complete conversion, gentle heating under reflux may be required, though for disposal purposes, extended stirring at room temperature is often sufficient.
-
-
Step 2: Neutralization:
-
After allowing the basic solution to stir for at least one hour, begin neutralization. Slowly and carefully add 1M hydrochloric acid (HCl) to the stirring solution.[9]
-
Self-Validation: Monitor the pH of the solution frequently using pH paper or a pH meter.[10][11] The addition of acid will generate heat; add it slowly to prevent boiling or splashing.
-
-
Final pH Adjustment: Continue adding acid dropwise until the pH of the solution is stable within a neutral range of 6.0 to 8.0.[10] According to some institutional guidelines, a final pH between 5.5 and 9.5 is acceptable for drain disposal.[9]
-
Final Disposal: Once the solution is confirmed to be neutral, it can be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[9][12]
Protocol B: Waste Collection for Licensed Disposal (Quantities > 5 g or Bulk Containers)
Large quantities of chemical waste should not be treated in the lab.[10] Instead, they must be collected and disposed of by a licensed environmental waste management company.[13]
Procedure:
-
Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with the acid. Do not use metal containers for acidic waste.[13][14] The container should have a secure, screw-top cap.
-
Labeling: Label the container clearly with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[14] This area should be under the direct control of laboratory personnel and away from incompatible materials, particularly strong oxidizing agents.[3]
-
Arranging Pickup: Do not allow waste to accumulate for more than 90 days.[13] Follow your institution's procedures to contact the Environmental Health & Safety (EHS) department for waste pickup. The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF).
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal according to Protocol B.[3]
-
Decontaminate the area with a soap and water solution.[5]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If symptoms occur, seek medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water.
By adhering to these detailed procedures, researchers can ensure the safe and environmentally sound disposal of this compound, upholding the highest standards of laboratory safety and professional responsibility.
References
-
Fisher Scientific, Safety Data Sheet. Fisher Scientific.
-
Sigma-Aldrich, Safety Data Sheet. Sigma-Aldrich.
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Synquest Labs, trans-4-(Aminomethyl)cyclohexanecarboxylic acid Safety Data Sheet. Synquest Labs.
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Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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North Industrial Chemicals, How to Neutralize Nitric Acid: A Step-by-Step Safety Guide. North Industrial Chemicals.
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GAIACA, How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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MedChemExpress, trans-4-Cyanocyclohexane-1-carboxylic acid Safety Data Sheet. MedChemExpress.
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Benchchem, Proper Disposal of cis-4-Cyclohexene-1,2-dicarboxylic Acid: A Guide for Laboratory Professionals. Benchchem.
-
University of Michigan, Nitric Acid. Environment, Health & Safety.
-
Lab Alley, How to dispose of nitric acid. Lab Alley.
-
Ohio EPA, Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency.
-
TCI Chemicals, SAFETY DATA SHEET. TCI Chemicals.
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West Liberty University, SAFETY DATA SHEET. West Liberty University.
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Missouri State University, Waste Neutralization Guidance. Environmental Management.
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University of Pennsylvania, LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS.
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Organic Chemistry Data, Nitrile to Acid - Common Conditions. Organic Chemistry Data.
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Cornell University EHS, Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
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Google Patents, Hydrolysis of nitriles to carboxylic acids. Google Patents.
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Organic Chemistry Tutor, Hydrolysis of Nitriles. Organic Chemistry Tutor.
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Lumen Learning, 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Trans-4-cyanocyclohexanecarboxylic Acid
Welcome to a definitive guide on the safe handling of trans-4-cyanocyclohexanecarboxylic acid (CAS No. 15177-68-1). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond mere compliance, offering a deep, scientifically-grounded framework for personal protection. Here, we dissect the "why" behind each procedural step, ensuring that every action taken in the lab is informed, deliberate, and, above all, safe.
Section 1: Hazard Assessment - The 'Why' Behind the 'What'
Understanding the intrinsic properties of a chemical is the foundation of any robust safety protocol. This compound is an organic compound featuring both a carboxylic acid and a nitrile functional group.[1] This dual nature informs our risk assessment. While comprehensive toxicological data for this specific compound is not fully available, its known classifications and the behavior of analogous structures provide a clear directive for caution.[2]
Globally Harmonized System (GHS) Classification
The primary, established hazard associated with this compound is acute oral toxicity.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
Expert Analysis: Inferred Hazards from Structural Analogs
Given the presence of the carboxylic acid moiety, it is scientifically prudent to anticipate additional hazards common to this chemical class, even if they are not yet formally attributed to this specific molecule. Many cyclohexanecarboxylic acid derivatives are known to cause irritation upon contact.[3][4][5][6]
-
Potential for Skin Irritation (H315): Carboxylic acids can disrupt the skin's lipid barrier, leading to irritation.[7]
-
Potential for Serious Eye Irritation (H319): Direct contact with acidic compounds can cause significant damage to the delicate tissues of the eye.[4][6]
Therefore, our safety protocols are designed to mitigate not only the confirmed hazards but also these highly probable, structure-inferred risks.
Section 2: The Core Protocol - A Multi-Layered Defense System
The most effective safety strategy begins with engineering controls and culminates in the correct use of Personal Protective Equipment (PPE). PPE is your last and most personal line of defense.
Primary Engineering Controls: Your First Line of Defense
Before any PPE is donned, ensure the primary laboratory environment is optimized for safety.
-
Ventilation: All handling of this compound, especially when in solid/powder form, must be conducted in a well-ventilated area.[2]
-
Local Exhaust Ventilation (LEV): A certified chemical fume hood is mandatory for all operations that could generate dust or aerosols, such as weighing, transferring, or preparing solutions.[3] This captures contaminants at the source, preventing inhalation.
-
Safety Stations: Ensure unobstructed access to an emergency eyewash station and a safety shower.[2][3]
The PPE Ensemble: Your Personal Armor
The selection of PPE must be deliberate and task-specific. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale & Justification |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles during procedures with a high risk of splashing.[8] | Protects against accidental splashes and airborne particles, mitigating the high risk of serious eye irritation.[4] |
| Hand Protection | Chemical-resistant nitrile gloves.[9][10] | Nitrile offers robust protection against a broad spectrum of chemicals, including acids and organic compounds.[10][11][12] It prevents direct skin contact, mitigating the risk of skin irritation. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended for handling larger quantities (>10g) or solutions. | Provides a critical barrier to protect skin and personal clothing from spills and contamination.[9] |
| Respiratory Protection | Generally not required when handled within a fume hood. If weighing outside a hood or if dust is generated, a NIOSH-approved N95 respirator (or equivalent) is mandatory.[12][13] | Prevents the inhalation of fine particles, which could lead to respiratory tract irritation and systemic effects if absorbed. |
Section 3: Operational Blueprint - From Handling to Emergency Response
Standard Operating Procedure (SOP) for Safe Handling
-
Preparation: Designate a specific work area within a chemical fume hood. Assemble all necessary equipment and reagents.
-
Donning PPE: Before handling the chemical, don your lab coat, chemical safety goggles, and nitrile gloves as specified above.
-
Weighing & Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use a spatula and weighing paper or a contained vessel. Avoid creating dust clouds.[14][15]
-
Solution Preparation: Add the solid slowly to the solvent. If the dissolution is exothermic, use an ice bath to control the temperature.
-
Post-Handling: After completion, securely cap all containers. Wipe down the work surface with an appropriate solvent.
-
Doffing PPE: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated chemical waste container. Remove your lab coat and goggles.
-
Hygiene: Wash hands thoroughly with soap and water after any handling procedure.[3]
Emergency Protocol: Spill Management
Immediate and correct response to a chemical spill is critical. The procedure varies based on the size of the spill.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup (Minor Spill < 5g):
-
Alert: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Don the full PPE ensemble as described in the diagram above.
-
Neutralize & Absorb: Gently cover the solid spill with sodium bicarbonate to neutralize the acidity, followed by an inert absorbent material like vermiculite or sand.[16]
-
Collect: Carefully sweep the mixture into a designated, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill surface with soap and water. All cleanup materials (gloves, wipes, etc.) must be disposed of as hazardous waste.[17][18]
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, per institutional policy.
For a large spill (>5g) or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.[19]
Section 4: End-of-Life Cycle - Waste Disposal
Proper disposal is a critical final step in the chemical handling process.
-
Chemical Waste: All quantities of this compound, whether pure or in solution, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: This includes used gloves, weighing papers, absorbent materials from spills, and any other disposable item that has come into contact with the chemical.
-
Procedure: Collect all waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name and hazard warnings. Follow your institution's specific procedures for hazardous waste pickup and disposal.[2][4][5] Never dispose of this chemical down the drain or in regular trash.[2]
By integrating these principles and protocols into your daily laboratory work, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
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West Liberty University. (2015, February 10). 1,4-Cyclohexanedicarboxylic acid, mixture of cis and trans SAFETY DATA SHEET. West Liberty University. [Link]
- Google Patents. Process for producing trans-4-cyanocyclohexane-1-carboxylic acid.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. [Link]
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University of British Columbia. (2017, December 8). Cytotoxic Spill Cleanup Procedure. Safety & Risk Services. [Link]
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Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
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A1 Quality PPE. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. [Link]
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University of California, Santa Cruz. SPILL CLEANUP QUICK REFERENCE. [Link]
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PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
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LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. [Link]
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MCR Safety. What is Nitrile and Why Does It Make a Great PPE Glove. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
